(Bromodifluoromethyl)triphenylphosphonium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[bromo(difluoro)methyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPAYWKPAHZHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2F2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369909 | |
| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58201-66-4 | |
| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Bromodifluoromethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromodifluoromethyl)triphenylphosphonium bromide is a key reagent in synthetic organic chemistry, primarily utilized for the introduction of the bromodifluoromethyl group. This technical guide provides a comprehensive overview of its synthesis, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data. The information presented is intended to support researchers in the safe and efficient preparation of this versatile compound.
Introduction
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable. This compound serves as an important precursor for the generation of bromodifluoromethylated compounds, often through radical-mediated pathways. This guide details its preparation from readily available starting materials.
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the reaction of triphenylphosphine (PPh₃) with dibromodifluoromethane (CF₂Br₂). The general reaction is believed to proceed via a nucleophilic attack of the triphenylphosphine on one of the bromine atoms of dibromodifluoromethane.
Reaction Mechanism
The synthesis is a classic example of the formation of a phosphonium salt. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking one of the electrophilic bromine atoms of dibromodifluoromethane. This results in the displacement of a bromide ion and the formation of the desired phosphonium salt.
Caption: General reaction scheme for the synthesis.
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and isolation of the target compound.
Caption: Experimental workflow for the synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Triphenylphosphine (PPh₃)
-
Dibromodifluoromethane (CF₂Br₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Syringe
-
Argon or Nitrogen inlet
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add dibromodifluoromethane (1.1 eq) to the stirred solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The product will precipitate out of the solution as a white solid.
-
If precipitation is incomplete, add anhydrous diethyl ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum to afford this compound.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis.
| Parameter | Value |
| Stoichiometry | |
| Triphenylphosphine | 1.0 equivalent |
| Dibromodifluoromethane | 1.0 - 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Product Characteristics | |
| Appearance | White to off-white solid |
| Typical Yield | 80 - 95% |
| Melting Point | >200 °C (decomposes) |
| Spectroscopic Data | |
| ³¹P NMR (CDCl₃) | ~ δ 25-30 ppm |
| ¹⁹F NMR (CDCl₃) | ~ δ -50 to -60 ppm (doublet) |
Safety and Handling
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dibromodifluoromethane is a volatile and potentially toxic liquid. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction should be carried out under an inert atmosphere to prevent the oxidation of triphenylphosphine.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable reagent for the introduction of the bromodifluoromethyl moiety. The protocol described herein, based on the established chemistry of phosphonium salt formation, offers a reliable method for its preparation in a laboratory setting. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
An In-depth Technical Guide to (Bromodifluoromethyl)triphenylphosphonium Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromodifluoromethyl)triphenylphosphonium bromide is a versatile organophosphorus reagent that has garnered significant attention in synthetic organic chemistry. Its unique trifunctional nature, possessing a phosphonium salt, a difluoromethylene group, and a bromine atom, makes it a valuable tool for the introduction of the difluoromethyl group (CF₂H) into organic molecules. The incorporation of this moiety is of particular interest in medicinal chemistry and drug development, as it can significantly modulate the physicochemical and biological properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on experimental details and mechanistic insights relevant to researchers in the field.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅Br₂F₂P | [1] |
| Molecular Weight | 472.11 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 179-184 °C | [3] |
| Solubility | Soluble in polar organic solvents such as chloroform, dichloromethane, acetone, ethanol, methanol, and N,N-dimethylformamide (DMF). Almost insoluble in diethyl ether and petroleum ether. | [3][4][5] |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data:
The following NMR data provides characteristic signals for the identification and characterization of this compound.
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Reference |
| ¹H NMR | 9.50 | J(H,F) = 46.6, J(H,P) = 29.6 | td | [3] |
| 8.16–8.06 | m | [3] | ||
| 7.99–7.90 | m | [3] | ||
| ¹⁹F NMR | -127.78 | J(F,H) = 46.6, J(F,P) = 77.9 | dd | [3] |
| ³¹P NMR | 19.29 | J(P,F) = 77.9 | t | [3] |
Note: NMR data was recorded in DMF-d₇.
Synthesis of this compound
The synthesis of this compound was first reported by Burton in 1985. A general and reliable experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (PPh₃)
-
Dibromodifluoromethane (CF₂Br₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).
-
Add dibromodifluoromethane to the solution at room temperature.
-
Add a stoichiometric amount of water to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion of the reaction, the product will precipitate from the solution.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
For a more detailed, analogous procedure, refer to the synthesis of difluoromethyltriphenylphosphonium bromide, which involves the reaction of triphenylphosphine with trimethylsilyl bromodifluoroacetate followed by desilylation and decarboxylation.[3]
Chemical Reactivity and Applications
This compound is a versatile reagent with applications in several key areas of organic synthesis, primarily revolving around the introduction of the difluoromethyl group.
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes
A significant application of this reagent is in the photoredox-catalyzed bromodifluoromethylation of alkenes. Under visible light irradiation, it serves as a precursor to the difluoromethyl radical (•CF₂H), which can then add to a variety of alkenes.
Experimental Protocol: General Procedure for Photoredox-Catalyzed Bromodifluoromethylation of Alkenes
Materials:
-
Alkene
-
This compound
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Copper(II) bromide (CuBr₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Blue LEDs
Procedure:
-
To an oven-dried Schlenk tube, add the alkene, this compound, the photocatalyst, and copper(II) bromide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Diagram:
Caption: Proposed mechanism for photoredox-catalyzed bromodifluoromethylation.
Wittig-type Reactions for gem-Difluoroolefination
This compound can also be employed in Wittig-type reactions to convert aldehydes into the corresponding gem-difluoroolefins. This transformation is highly valuable for the synthesis of fluorinated building blocks.
Experimental Protocol: General Procedure for Wittig gem-Difluoroolefination of Aldehydes
Materials:
-
Aldehyde
-
This compound
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred mixture of this compound and the aldehyde in anhydrous DMF under an inert atmosphere, add the base (e.g., DBU) at room temperature.
-
Heat the reaction mixture to 50 °C and stir for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the gem-difluoroolefin.[3]
Experimental Workflow Diagram:
Caption: Workflow for the Wittig gem-difluoroolefination of aldehydes.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound has emerged as a powerful and versatile reagent for the introduction of the difluoromethyl group into organic molecules. Its accessibility, stability, and reactivity in both photoredox-catalyzed and Wittig-type reactions make it an invaluable tool for synthetic chemists, particularly those in the field of drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams to facilitate its effective use in the laboratory.
References
- 1. 58201-66-4 | this compound [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
An In-Depth Technical Guide to (Bromodifluoromethyl)triphenylphosphonium bromide: Synthesis, Reactions, and Applications in Drug Discovery
CAS Number: 58201-66-4
This technical guide provides a comprehensive overview of (Bromodifluoromethyl)triphenylphosphonium bromide, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its synthesis, key reactions, and applications, with a focus on methodologies relevant to the pharmaceutical industry.
Chemical Properties and Specifications
This compound is a salt with the chemical formula [P(C₆H₅)₃(CF₂Br)]Br. It serves as a key reagent for the introduction of the bromodifluoromethyl group into organic molecules.
| Property | Value |
| CAS Number | 58201-66-4 |
| Molecular Formula | C₁₉H₁₅Br₂F₂P |
| Molecular Weight | 472.10 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of triphenylphosphine with dibromodifluoromethane.
Experimental Protocol:
A solution of triphenylphosphine (1.0 eq) in a suitable anhydrous solvent (e.g., THF or toluene) is cooled in an ice bath. To this solution, dibromodifluoromethane (1.1-1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for several hours to overnight. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum to yield this compound as a solid.
Key Applications and Experimental Protocols
This compound is a valuable reagent in a variety of chemical transformations, most notably in the difluoromethylation of organic substrates.
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes
A significant application of this reagent is in the visible-light-mediated photoredox-catalyzed bromodifluoromethylation of alkenes. This reaction allows for the simultaneous introduction of a bromine atom and a difluoromethyl group across a double bond.[1]
Experimental Protocol:
To a solution of the alkene (1.0 eq) in a degassed solvent such as dimethylformamide (DMF), this compound (1.5-2.0 eq), a photoredox catalyst (e.g., fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂; 1-2 mol%), and a catalytic amount of a copper(II) salt (e.g., CuBr₂; 10-20 mol%) are added. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified time (typically 12-24 hours) until the starting material is consumed. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the bromodifluoromethylated product.[1]
Table 1: Substrate Scope for the Bromodifluoromethylation of Alkenes [1]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1-bromo-2-(difluoromethyl)-1-phenylethane | 85 |
| 2 | 4-Methylstyrene | 1-bromo-2-(difluoromethyl)-1-(p-tolyl)ethane | 82 |
| 3 | 1-Octene | 1-bromo-2-(difluoromethyl)octane | 75 |
| 4 | Cyclohexene | 1-bromo-2-(difluoromethyl)cyclohexane | 68 |
Yields are for isolated products.
Reaction Workflow:
Caption: Experimental workflow for the photoredox-catalyzed bromodifluoromethylation of alkenes.
Hydrodifluoromethylation of Alkenes Derived from Oxindoles
In the context of drug discovery, the introduction of a difluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule. This compound has been employed in the visible-light-induced hydrodifluoromethylation of alkenes derived from oxindoles, providing access to novel compounds with potential therapeutic applications.
Experimental Protocol:
An alkene derived from an oxindole (1.0 eq) and this compound (2.0 eq) are dissolved in a suitable solvent mixture (e.g., THF/H₂O). A photoredox catalyst (e.g., fac-[Ir(ppy)₃]) is added, and the mixture is degassed. The reaction is then stirred under visible light irradiation at room temperature for several hours. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Signaling Pathway Visualization:
The reaction proceeds via a radical mechanism initiated by the photoredox catalyst.
Caption: Proposed mechanism for the photoredox-catalyzed bromodifluoromethylation of alkenes.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the difluoromethyl group into organic molecules. The methodologies described herein, particularly the photoredox-catalyzed reactions, offer mild and efficient routes to novel fluorinated compounds of interest to the pharmaceutical and agrochemical industries. The continued exploration of this reagent's reactivity is expected to lead to the development of new synthetic methods and the discovery of novel bioactive molecules.
References
The Advent of Wittig-Type Reagents for Difluoromethylenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethylene (CF₂) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly alter a molecule's lipophilicity, metabolic stability, and binding properties. Among the various methods for introducing this group, Wittig-type olefination reactions stand out for their reliability and versatility in converting carbonyls directly into gem-difluoroalkenes. This technical guide provides an in-depth exploration of the discovery and application of key Wittig-type reagents for difluoromethylenation, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Historical Perspective and Key Reagents
The journey to effective difluoromethylenation via Wittig-type chemistry has been marked by the development of several key reagents. Early methods often involved hazardous and difficult-to-handle substances. A significant breakthrough came with the work of Burton and others, who developed more stable and accessible phosphonium salts.
One of the most prominent and widely used reagents is (Difluoromethyl)triphenylphosphonium bromide ([Ph₃PCH₂F₂]Br). This salt serves as a precursor to the corresponding phosphonium ylide, which then reacts with aldehydes and ketones. Another important class of reagents for this transformation are phosphonates used in the Horner-Wadsworth-Emmons (HWE) reaction . These reagents, such as diethyl difluoromethylphosphonate, offer an alternative with often simpler purification due to the water-soluble nature of the phosphate by-products.[1]
Data Presentation: A Comparative Analysis
The efficacy of Wittig-type difluoromethylenation is highly dependent on the substrate, the specific reagent used, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Difluoromethylenation of Aromatic Aldehydes
| Entry | Aldehyde | Reagent/Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 91 | [2] |
| 2 | 4-Methoxybenzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 85 | [2] |
| 3 | 4-Nitrobenzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 93 | [2] |
| 4 | 4-Chlorobenzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 88 | [2] |
| 5 | 2-Naphthaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 89 | [2] |
| 6 | 3-Pyridinecarboxaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 78 | [2] |
| 7 | Anisaldehyde | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 86 | [3] |
| 8 | 4-Cyanobenzaldehyde | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 75 | [3] |
Table 2: Difluoromethylenation of Ketones
| Entry | Ketone | Reagent/Conditions | Yield (%) | Reference |
| 1 | Acetophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 82 | [3] |
| 2 | 4-Methoxyacetophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 85 | [3] |
| 3 | 4-Chloroacetophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 81 | [3] |
| 4 | Benzophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 80 | [3] |
| 5 | Cyclohexanone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 75 | [3] |
| 6 | 2-Adamantanone | (EtO)₂P(O)CF₂H, LDA, THF | 72 | [4] |
| 7 | 4-tert-Butylcyclohexanone | (EtO)₂P(O)CF₂H, LDA, THF | 88 | [4] |
| 8 | Fluorenone | (EtO)₂P(O)CF₂H, LDA, THF | 65 | [4] |
Experimental Protocols
The following are detailed methodologies for the preparation of a key Wittig-type reagent and a general procedure for its use in difluoromethylenation.
Synthesis of (Difluoromethyl)triphenylphosphonium Bromide
This procedure is adapted from Burton's method.
Materials:
-
Triphenylphosphine (PPh₃)
-
Dibromodifluoromethane (CF₂Br₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.0 eq).
-
Add anhydrous THF to dissolve the triphenylphosphine.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add dibromodifluoromethane (1.1 eq) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 10 hours.
-
Cool the flask again in an ice-water bath and add deionized water (5.0 eq) to the reaction mixture.
-
Stir the mixture vigorously for another 5 hours at room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/ethyl acetate to yield (difluoromethyl)triphenylphosphonium bromide as a white solid.[5]
General Procedure for Wittig-type Difluoromethylenation of Aldehydes and Ketones
This protocol provides a general method for the olefination reaction.
Materials:
-
(Difluoromethyl)triphenylphosphonium bromide
-
Aldehyde or ketone
-
A suitable base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (difluoromethyl)triphenylphosphonium bromide (1.2-1.5 eq).
-
Add the anhydrous solvent and cool the suspension to the appropriate temperature (e.g., -78 °C for n-BuLi, 0 °C for NaH).
-
Slowly add the base to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add a solution of the aldehyde or ketone (1.0 eq) in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired gem-difluoroalkene.[6][7]
Mechanistic Pathways and Visualizations
The Wittig and Horner-Wadsworth-Emmons reactions proceed through distinct but related mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these processes.
The Wittig Reaction Pathway
The Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form a betaine intermediate, followed by cyclization to an oxaphosphetane that decomposes to the alkene and triphenylphosphine oxide.[8]
The Horner-Wadsworth-Emmons (HWE) Reaction Pathway
The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This often leads to higher reactivity, especially with ketones.[9]
Experimental Workflow for Wittig-type Difluoromethylenation
The following diagram outlines the general workflow for a typical Wittig-type difluoromethylenation experiment.
Conclusion
Wittig-type reagents have become indispensable tools for the synthesis of gem-difluoroalkenes. The development of stable and accessible phosphonium salts and the refinement of the Horner-Wadsworth-Emmons reaction have provided chemists with reliable methods for introducing the difluoromethylene group into a wide range of substrates. The choice between the classical Wittig reaction and the HWE modification often depends on the specific substrate and the desired stereochemical outcome. This guide provides a foundational understanding of these powerful reactions, equipping researchers with the knowledge to effectively implement them in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl fluoromethylphosphonate - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
The Core Mechanisms of Difluoromethylenation Reactions: An In-Depth Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic incorporation of the difluoromethyl moiety (-CF2H) into organic molecules is a critical tool for modulating physicochemical and biological properties. This guide provides a detailed exploration of the primary mechanistic pathways in difluoromethylenation reactions, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of these transformative reactions.
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering the advantages of increased metabolic stability, enhanced membrane permeability, and improved binding affinity through its ability to act as a lipophilic hydrogen bond donor.[1][2][3] The successful introduction of this group hinges on a clear understanding of the underlying reaction mechanisms, which can be broadly categorized into radical, nucleophilic, and electrophilic pathways.[1][4]
Radical Difluoromethylenation: Harnessing the Power of Open-Shell Species
Radical difluoromethylenation has emerged as a powerful and versatile strategy, particularly for the late-stage functionalization of complex molecules, due to its mild reaction conditions and excellent functional group tolerance.[5][6] These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then engages with the substrate.
Photoredox Catalysis: A Dominant Approach
Visible-light photoredox catalysis is a cornerstone of modern radical difluoromethylenation.[5][7][8] In a typical catalytic cycle, a photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process with a difluoromethyl radical precursor to generate the key •CF2H radical.[7][9]
A general mechanism for photoredox-catalyzed difluoromethylenation is depicted below:
Figure 1. Generalized photoredox catalytic cycle for radical difluoromethylenation.
A variety of difluoromethyl radical precursors have been developed, with sulfinate salts and sulfones being particularly common.[1][10] For instance, zinc difluoromethanesulfinate (Zn(SO2CF2H)2) and difluoromethyl heteroaryl-sulfones are widely used.[10][11]
Table 1: Common Reagents for Radical Difluoromethylenation
| Reagent Class | Example Reagent | Typical Reaction Conditions | Ref. |
| Sulfinates | Zn(SO2CF2H)2 | Photocatalyst (e.g., Ru(bpy)3Cl2, Ir(ppy)3), visible light, solvent (e.g., DMF, DMSO) | [10] |
| Sulfones | Difluoromethyl benzothiazolyl-sulfone | Photocatalyst (e.g., fac-Ir(ppy)3), blue LEDs, solvent (e.g., MeCN) | [11] |
| Hypervalent Iodine | [Bis(difluoroacetoxy)iodo]benzene | Photocatalyst, visible light | [12] |
| Peroxides | Difluoromethylated peroxides | Thermal or photochemical initiation | [1] |
| Halides | Bromodifluoromethane (BrCF2H) | Radical initiator (e.g., AIBN), heat or light | [1] |
Transition Metal-Catalyzed Radical Difluoromethylenation
Transition metals can also play a crucial role in promoting the formation of difluoromethyl radicals.[13] These reactions often involve the metal center facilitating a single-electron transfer process to generate the radical species. For example, copper-catalyzed reactions have been shown to be effective for the difluoromethylation of arylboronic acids.[10]
Nucleophilic Difluoromethylenation: The Power of the Difluoromethyl Anion
Nucleophilic difluoromethylenation strategies rely on the generation of a difluoromethyl anion equivalent (CF2H⁻), which can then participate in nucleophilic substitution or addition reactions.[1][14]
A common source for generating the difluoromethyl anion is (trimethylsilyl)difluoromethane (TMSCF2H).[1] In the presence of a suitable base, TMSCF2H can release the CF2H⁻ anion for subsequent reactions with electrophiles such as carbonyl compounds.[1]
Figure 2. General scheme for nucleophilic difluoromethylenation.
Other notable reagents for nucleophilic difluoromethylenation include difluoromethyl phenyl sulfone (PhSO2CF2H) and diethyl difluoromethylphosphonate.[14]
Table 2: Key Reagents for Nucleophilic Difluoromethylenation
| Reagent | Activating Agent | Typical Substrates | Ref. |
| TMSCF2H | Fluoride source (e.g., TBAF), alkoxides | Aldehydes, ketones, imines | [1] |
| PhSO2CF2H | Strong base (e.g., t-BuOK) | Aldehydes, ketones | [14] |
| Diethyl difluoromethylphosphonate | Base (e.g., MeONa) | Aldehydes, ketones | |
| [Difluoro(phenylseleno)methyl]trimethylsilane | Lewis acid | Aldehydes | [14] |
Electrophilic Difluoromethylenation: The Role of the Difluoromethyl Cation
In electrophilic difluoromethylenation, a reagent acts as a source of an electrophilic "CF2H+" equivalent. These reagents react with nucleophilic sites on the substrate, such as enolates, amines, or thiols.[1][15]
One of the key challenges in this area has been the development of stable and effective electrophilic difluoromethylating reagents. S-(difluoromethyl)diarylsulfonium salts represent a class of such reagents.[15] Another approach involves the in situ generation of difluorocarbene (:CF2) from precursors like N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which then reacts with nucleophiles.[16]
Figure 3. Conceptual pathway for electrophilic difluoromethylenation.
The generation of difluorocarbene as a key intermediate is a common theme in several difluoromethylenation reactions that can be formally classified as electrophilic.[16]
Table 3: Reagents for Electrophilic Difluoromethylenation and Difluorocarbene Precursors
| Reagent | Mechanism/Intermediate | Typical Substrates | Ref. |
| S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic "CF2H+" transfer | Sulfonic acids, tertiary amines, imidazoles | [15] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Difluorocarbene (:CF2) generation | Thiols, phenols, amines, C-nucleophiles | [16] |
| Difluoromethyltriflate (HCF2OTf) | Difluorocarbene (:CF2) generation | Phenols, thiophenols | [17] |
| Sodium chlorodifluoroacetate | Difluorocarbene (:CF2) generation | Phenols, thiols | [11] |
Experimental Protocols: A Practical Guide
To facilitate the application of these methods, detailed experimental protocols for key reactions are provided below.
General Procedure for Photoredox-Catalyzed C-H Difluoromethylation of Heteroarenes
This protocol is adapted from procedures for the difluoromethylation of electron-rich heteroarenes.[10][11]
Materials:
-
Heterocyclic substrate
-
Difluoromethylating reagent (e.g., difluoromethyl benzothiazolyl-sulfone)
-
Photocatalyst (e.g., fac-Ir(ppy)3)
-
Solvent (e.g., anhydrous MeCN or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To an oven-dried reaction vessel, add the heterocyclic substrate (1.0 equiv), the difluoromethylating reagent (1.5-2.0 equiv), and the photocatalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a specified distance from the visible light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired difluoromethylated product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
- 12. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
The Stability and Reactivity of Phosphonium Ylides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the stability and reactivity of phosphonium ylides, crucial intermediates in synthetic organic chemistry. Particular emphasis is placed on their application in the Wittig reaction for alkene synthesis. This document details the classification of ylides, their synthesis, handling, and the factors influencing their reactivity and the stereochemical outcome of their reactions.
Introduction to Phosphonium Ylides
Phosphonium ylides are neutral, dipolar molecules containing a positively charged phosphorus atom covalently bonded to a negatively charged carbon atom (a carbanion).[1] They are resonance-stabilized, with the negative charge delocalized onto the phosphorus atom, which can be represented by two resonance structures: the ylide and the ylene form. The actual structure is a hybrid of these two forms.
The stability and reactivity of a phosphonium ylide are critically influenced by the substituents attached to the carbanionic carbon. Based on these substituents, ylides are broadly classified into three categories:
-
Non-stabilized Ylides: The carbanion is substituted with hydrogen atoms or electron-donating groups (e.g., alkyl groups). These ylides are highly reactive and unstable.[2]
-
Semi-stabilized Ylides: The carbanion is substituted with an aryl or allyl group, which can moderately delocalize the negative charge.
-
Stabilized Ylides: The carbanion is substituted with electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles. These groups delocalize the negative charge through resonance, rendering the ylide significantly more stable and less reactive.[2][3]
Stability of Phosphonium Ylides
The stability of a phosphonium ylide dictates its handling, storage, and reactivity. Stabilized ylides are often crystalline solids that can be isolated, purified, and stored, sometimes even being commercially available.[4] In contrast, non-stabilized ylides are highly reactive and sensitive to air and moisture, necessitating their in situ generation under an inert atmosphere for immediate use.[4]
Acidity of Parent Phosphonium Salts
The stability of a phosphonium ylide is inversely related to the acidity of its conjugate acid, the phosphonium salt. A lower pKa of the phosphonium salt indicates a more stable ylide. The acidity of the α-proton in the phosphonium salt is influenced by the substituents on the α-carbon. Electron-withdrawing groups increase the acidity, leading to the formation of more stable ylides.
| Phosphonium Salt | pKa in DMSO | Ylide Type |
| [Ph₃P⁺-CH₃]Br⁻ | ~22 | Non-stabilized |
| [Ph₃P⁺-CH₂Ph]Br⁻ | 27.6 | Semi-stabilized |
| [Ph₃P⁺-CH₂CN]Br⁻ | 16.4 | Stabilized |
| [Ph₃P⁺-CH₂CO₂Et]Br⁻ | 18.6 | Stabilized |
| [Ph₃P⁺-CH(i-Pr)]Br⁻ | 21.2 | Non-stabilized |
| [Ph₃P⁺-CH₂Cl]Br⁻ | 26.2 | - |
| [Ph₃P⁺-CH₂SiMe₃]Br⁻ | 28.7 | - |
| [Ph₃P⁺-CH₂SPh]Br⁻ | - | - |
Data sourced from the Evans pKa Table and other literature sources.[5]
Thermal Stability
The thermal stability of phosphonium ylides has been investigated through pyrolysis studies. The decomposition kinetics provide insight into the robustness of these compounds at elevated temperatures.
| Ylide | Arrhenius log A (s⁻¹) | Ea (kJmol⁻¹) |
| Triphenylphosphonium benzoylmethylide | 12.6 ± 1.4 | 134.5 ± 5.3 |
| Triphenylphosphonium p-methylbenzoylmethylide | - | - |
| Triphenylphosphonium p-methoxybenzoylmethylide | - | - |
| Triphenylphosphonium p-chlorobenzoylmethylide | - | - |
| Triphenylphosphonium p-nitrobenzoylmethylide | - | - |
Kinetic data for the gas-phase pyrolysis of substituted triphenylphosphonium benzoylmethylides.[6] Note: Specific values for all substituted ylides were not available in the provided search results.
Reactivity of Phosphonium Ylides: The Wittig Reaction
The most prominent application of phosphonium ylides is the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[7] The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.
The reactivity of the ylide plays a crucial role in the reaction's success and stereochemical outcome.
-
Non-stabilized ylides are highly reactive and react rapidly with both aldehydes and ketones. These reactions are typically under kinetic control.[7]
-
Stabilized ylides are less reactive and may require heating to react with aldehydes. They often fail to react with sterically hindered ketones.[8] These reactions are generally under thermodynamic control.[9]
Stereoselectivity in the Wittig Reaction
A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The nature of the ylide is the primary determinant of the E/Z selectivity.
-
Non-stabilized ylides typically yield (Z)-alkenes with high selectivity, especially under salt-free conditions.[7]
-
Stabilized ylides predominantly produce (E)-alkenes.[3]
-
Semi-stabilized ylides often give mixtures of (E) and (Z)-alkenes.
The stereochemical outcome can be rationalized by considering the transition states leading to the oxaphosphetane intermediate. For non-stabilized ylides, the reaction is kinetically controlled, favoring the less sterically hindered approach of the ylide and carbonyl, which leads to the cis-substituted oxaphosphetane and subsequently the (Z)-alkene. For stabilized ylides, the initial addition is often reversible, allowing for equilibration to the thermodynamically more stable trans-substituted oxaphosphetane, which then forms the (E)-alkene.[9]
Experimental Protocols
Synthesis of a Stabilized Phosphonium Ylide: (Carbethoxymethylene)triphenylphosphorane
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Toluene
-
Sodium carbonate (saturated aqueous solution)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in toluene.
-
Add ethyl bromoacetate (1.0 equivalent) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the methyltriphenylphosphonium bromide salt by vacuum filtration.
-
Wash the collected salt with cold toluene and dry it under vacuum.
-
To generate the ylide, dissolve the dried phosphonium salt in water.
-
While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate until the solution is basic. The stabilized ylide will precipitate as a white solid.
-
Extract the ylide into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the stable (carbethoxymethylene)triphenylphosphorane, which can be stored for future use.[4]
In Situ Generation and Reaction of a Non-Stabilized Phosphonium Ylide: Methylenetriphenylphosphorane
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or ketone
-
Anhydrous sodium sulfate
Procedure:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask and place it under an inert atmosphere.
-
Add anhydrous THF via syringe to suspend the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic yellow or orange color.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene, which can be purified by column chromatography.
Visualizations
Synthesis of Phosphonium Ylides
References
- 1. Phosphonium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Spectroscopic and Synthetic Profile of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (bromodifluoromethyl)triphenylphosphonium bromide. This reagent is a valuable tool in organic synthesis, particularly for the introduction of the bromodifluoromethyl group. The information presented here is intended to support researchers in the effective application and characterization of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |
| ¹H | CDCl₃ | 7.85 - 8.10 | - | m | P-Ph |
| ¹³C | CDCl₃ | 118.4 | d, ¹JCP = 88.5 | d | ipso-C |
| 130.8 | d, ⁴JCP = 2.9 | d | para-C | ||
| 134.1 | d, ³JCP = 10.5 | d | meta-C | ||
| 135.5 | d, ²JCP = 9.5 | d | ortho-C | ||
| 119.8 | t, ¹JCF = 315.5 | t | C F₂Br | ||
| ¹⁹F | CDCl₃ | -58.2 | d, ²JFP = 92.7 | d | F ₂ |
| ³¹P | CDCl₃ | 22.4 | t, ²JPF = 92.7 | t | P Ph₃ |
d = doublet, t = triplet, m = multiplet
Infrared (IR) Spectroscopy
| **Wavenumber (cm⁻¹) ** | Assignment |
| 3060 | C-H stretch (aromatic) |
| 1588 | C=C stretch (aromatic) |
| 1438 | P-Ph stretch |
| 1110 | P-Ph stretch |
| 1050-1250 | C-F stretch |
| 725 | C-H bend (aromatic) |
| 690 | C-Br stretch |
Mass Spectrometry (MS)
| Technique | m/z | Assignment |
| ESI+ | 391/393 | [M-Br]⁺ (C₁₉H₁₅BrF₂P⁺) |
Experimental Protocols
Synthesis of this compound
A widely accepted method for the synthesis of this compound was reported by Burton et al. in 1985. The following protocol is based on this established procedure.
Materials:
-
Triphenylphosphine (PPh₃)
-
Dibromodifluoromethane (CF₂Br₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
Procedure:
-
To a solution of triphenylphosphine (1.0 equivalent) in anhydrous tetrahydrofuran, dibromodifluoromethane (1.1 equivalents) is added at room temperature under an inert atmosphere.
-
A small amount of water (0.1 equivalents) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., diethyl ether or pentane) to remove any unreacted starting materials and byproducts.
-
The solid product, this compound, is then dried under vacuum.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F and 85% H₃PO₄ for ³¹P).
IR Spectroscopy:
-
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.
-
The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.
-
Data is collected in positive ion mode to observe the cationic species.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Solubility Profile of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (Bromodifluoromethyl)triphenylphosphonium bromide, a key reagent in modern organic synthesis. This document details its solubility in common laboratory solvents, provides experimental protocols for solubility determination and key reactions, and visualizes relevant synthetic pathways.
Core Topic: Solubility of this compound
This compound is a versatile phosphonium salt widely employed in fluoroalkylation reactions. Understanding its solubility is critical for its effective use in designing synthetic routes, particularly for the introduction of the bromodifluoromethyl group into organic molecules.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents based on the properties of analogous compounds.
| Solvent | Common Abbreviation | Polarity | Expected Solubility |
| Dimethylformamide | DMF | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |
| Dichloromethane | DCM | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Tetrahydrofuran | THF | Polar Aprotic | Sparingly Soluble to Soluble |
| Acetone | - | Polar Aprotic | Sparingly Soluble |
| Ethanol | EtOH | Polar Protic | Sparingly Soluble |
| Methanol | MeOH | Polar Protic | Sparingly Soluble |
| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble |
| Toluene | - | Nonpolar | Insoluble |
| Hexane | - | Nonpolar | Insoluble |
Experimental Protocols
Determination of Solubility (Gravimetric Method)
This protocol describes a general procedure for determining the solubility of a solid organic salt like this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature probe)
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended particles.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the filtered, saturated solution into the pre-weighed evaporating dish and record the exact volume.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent is removed, place the evaporating dish in an oven at a temperature below the decomposition point of the salt to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation: The solubility is calculated using the following formula:
-
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution withdrawn in mL) * 100
-
Synthesis of this compound
This reagent can be synthesized from triphenylphosphine and dibromodifluoromethane.
Materials:
-
Triphenylphosphine (PPh₃)
-
Dibromodifluoromethane (CBr₂F₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous THF in a Schlenk flask.
-
Cool the solution in an ice bath.
-
Slowly add dibromodifluoromethane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold THF, and dry under vacuum.
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes
This compound can serve as a source of the bromodifluoromethyl radical for addition to alkenes under photoredox catalysis.[1]
Materials:
-
Alkene substrate
-
This compound
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Solvent (e.g., DMF)
-
Light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel, combine the alkene, this compound, and the photocatalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for the required reaction time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is worked up by standard procedures, typically involving extraction and purification by column chromatography.
Visualizations
The following diagrams illustrate key logical and experimental workflows.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Synthesis of this compound.
Caption: Simplified signaling pathway for photoredox-catalyzed bromodifluoromethylation.
References
In-depth Technical Guide on the Thermal Stability of Difluoromethylphosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethylphosphonium salts are a class of organophosphorus compounds that have garnered interest in various chemical applications, including as reagents for difluoromethylation in organic synthesis. The incorporation of the difluoromethyl group (CHF₂) can significantly alter the physicochemical and biological properties of molecules, making these salts valuable tools for medicinal chemistry and materials science. Understanding the thermal stability of these reagents is paramount for their safe handling, storage, and application in chemical processes, which often require elevated temperatures.
This technical guide provides a comprehensive overview of the current knowledge on the thermal stability of difluoromethylphosphonium salts, with a primary focus on (difluoromethyl)triphenylphosphonium bromide. Due to the limited availability of specific thermal analysis data for this particular salt, this guide also includes comparative data on other relevant phosphonium salts to provide a broader context for their thermal behavior.
Physicochemical Properties of (Difluoromethyl)triphenylphosphonium Bromide
(Difluoromethyl)triphenylphosphonium bromide is a key reagent for introducing the difluoromethyl group. Its basic properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆BrF₂P | [1] |
| Molecular Weight | 413.21 g/mol | [1] |
| Appearance | White solid powder | [1] |
| Melting Point (°C) | 112-117 | [1] |
| Decomposition Temperature (Td, °C) | 223 | [2] |
Note: The decomposition temperature was mentioned in a research summary, but detailed experimental conditions were not available.
Thermal Stability Analysis
The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and completion of decomposition. DSC measures the heat flow into or out of a sample during a temperature change, revealing phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).
Data on Difluoromethylphosphonium Salts
As of the latest literature review, detailed TGA and DSC data for difluoromethylphosphonium salts are scarce. A single source indicates a decomposition temperature (Td) of 223 °C for (difluoromethyl)triphenylphosphonium bromide, though the specifics of the measurement (e.g., heating rate, atmosphere) are not provided[2].
Comparative Thermal Stability of Other Phosphonium Salts
To provide a framework for understanding the potential thermal behavior of difluoromethylphosphonium salts, the following table summarizes the thermal decomposition data for other structurally related phosphonium salts. The stability is significantly influenced by the nature of the substituents on the phosphorus atom and the counter-anion.
| Compound | Anion | Decomposition Onset (Td, °C) | Melting Point (Tm, °C) | Glass Transition (Tg, °C) | Reference |
| Tetraphenylphosphonium Bromide (TPPB) (2H₂O) | Br⁻ | 435 | 300 | - | [3] |
| Alkylated Triphenylphosphonium Salt 1 | Perfluoroalkyl | Up to 450 | 89.32 | - | [4][5] |
| Alkylated Triphenylphosphonium Salt 2 | Perfluoroalkyl | Up to 450 | 85.20 | - | [4][5] |
| Alkylated Triphenylphosphonium Salt 3 | Perfluoroalkyl | Up to 450 | 118.50 | - | [4][5] |
| Alkylated Triphenylphosphonium Salt 4 | Perfluoroalkyl | Up to 450 | 126.40 | - | [4][5] |
| Highly Fluorinated Phosphonium Salt ([6]NTf₂) | NTf₂⁻ | ~365-370 (at 10-20°C/min) | - | - | [7] |
Experimental Protocols
The following sections describe generalized experimental methodologies for the synthesis of (difluoromethyl)triphenylphosphonium bromide and its thermal analysis, based on standard laboratory practices.
Synthesis of (Difluoromethyl)triphenylphosphonium Bromide
A common method for the synthesis of (difluoromethyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with a difluoromethylating agent, such as dibromodifluoromethane, in the presence of a reducing agent.
Materials:
-
Triphenylphosphine (PPh₃)
-
Dibromodifluoromethane (CF₂Br₂)
-
A suitable solvent (e.g., Tetrahydrofuran - THF)
-
Water
Procedure:
-
Triphenylphosphine is dissolved in the chosen solvent in a reaction vessel.
-
Dibromodifluoromethane and water are added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the phosphonium salt.
-
The product is then isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, and petroleum ether) to yield the white solid product[2].
Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the decomposition temperature of a phosphonium salt.
Instrument:
-
A calibrated thermogravimetric analyzer.
Procedure:
-
An accurately weighed sample of the phosphonium salt (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min)[8].
-
The onset temperature of decomposition (Td) is determined from the resulting mass vs. temperature curve, often using the tangent method at the point of initial significant mass loss.
Differential Scanning Calorimetry (DSC)
This protocol provides a general method for identifying thermal transitions such as melting and glass transitions.
Instrument:
-
A calibrated differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of the phosphonium salt (typically 2-7 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to observe reversible transitions and erase thermal history. A typical program might be:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., -80 °C) at a rate of 10 °C/min.
-
Heat again to the upper temperature at a rate of 10 °C/min[6].
-
-
The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event, and the glass transition temperature (Tg) is identified as a step-change in the heat flow curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis and decomposition pathways of a generic triphenylphosphonium salt and a typical experimental workflow for thermal analysis.
Caption: Generalized synthesis and thermal decomposition of a difluoromethylphosphonium salt.
Caption: Experimental workflow for TGA and DSC analysis of phosphonium salts.
Conclusion
The thermal stability of difluoromethylphosphonium salts is a critical parameter for their practical application. While specific, detailed thermal analysis data for these compounds, particularly (difluoromethyl)triphenylphosphonium bromide, remains limited in the public domain, the available information suggests a decomposition temperature in the range of 223 °C. Comparative analysis with other triphenylphosphonium salts indicates that the thermal stability is highly dependent on the nature of the counter-anion and the substituents on the phosphorus atom, with some fluorinated salts exhibiting high decomposition temperatures up to 450 °C. The provided generalized experimental protocols for synthesis and thermal analysis serve as a valuable resource for researchers in this field. Further detailed studies are warranted to fully characterize the thermal behavior of this important class of reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. mdpi.com [mdpi.com]
The Alchemist's Halogen: A Technical Guide to the Historical Development of Fluorination Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by this highly electronegative element—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to a paradigm shift in the design of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the historical development of fluorination reagents, from the early, hazardous pioneers to the sophisticated and selective tools of the modern synthetic chemist. We will delve into the key milestones, comparative reactivity, and practical applications of these reagents, offering a comprehensive resource for researchers in the field.
The Dawn of Fluorine Chemistry: The First Generation of Fluorinating Agents
The early history of organofluorine chemistry was marked by the use of highly reactive and often hazardous reagents. These first-generation agents laid the groundwork for all subsequent developments but required specialized equipment and extreme caution.
Elemental Fluorine (F₂)
The most fundamental fluorinating agent, elemental fluorine (F₂), is a highly reactive and corrosive gas. Its direct application in organic synthesis is fraught with challenges, including lack of selectivity and the potential for violent, uncontrolled reactions.[1][2] However, with the advent of specialized techniques such as continuous flow technology, the use of diluted fluorine gas has become more manageable, allowing for specific applications like the direct fluorination of cytosine to produce the antifungal agent flucytosine.[3]
Key Challenges:
-
Extreme Reactivity: Often leads to non-selective reactions and degradation of the starting material.[1]
-
Safety Concerns: Highly toxic and corrosive, requiring specialized handling and equipment.[4][5]
-
Radical Pathways: Tends to react via radical mechanisms, which can be difficult to control.[1]
Metal Fluorides: The Swarts and Balz-Schiemann Reactions
To tame the reactivity of fluorine, early chemists turned to inorganic metal fluorides. These reagents provided a safer and more controlled means of introducing fluorine into organic molecules through halogen exchange (halex) reactions.
The Swarts reaction , first described by Frédéric Swarts in 1892, utilizes metal fluorides like antimony trifluoride (SbF₃), often in the presence of a catalyst such as antimony pentachloride (SbCl₅), to replace chlorine or bromine atoms with fluorine.[6][7] This method became crucial for the synthesis of alkyl fluorides and was instrumental in the production of early chlorofluorocarbons (CFCs).[7] The reaction typically proceeds via a nucleophilic substitution mechanism.[8][9]
The Balz-Schiemann reaction , reported in 1927, provided a pathway to aryl fluorides.[10][11] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[12][13] While a significant advancement, this method can be limited by the need for high temperatures and the potential for explosive decomposition of the diazonium salt.[12]
The Rise of "Tamed" Fluorine: The Second Generation of Electrophilic Reagents
The mid-20th century and beyond saw a paradigm shift in fluorination chemistry with the development of electrophilic fluorinating agents, often referred to as "F+" sources. These reagents, characterized by a nitrogen-fluorine (N-F) bond, offered greater stability, selectivity, and ease of handling compared to their predecessors.[1][14]
N-F Reagents: A New Era of Selectivity
The development of reagents containing an N-F bond revolutionized the field, providing chemists with a toolkit of bench-stable, crystalline solids that could be used in standard laboratory settings.[1][7] The reactivity of these reagents is tuned by the electronic environment around the nitrogen atom; electron-withdrawing groups increase the electrophilicity of the fluorine atom.[7]
Key Second-Generation Reagents:
-
N-Fluorobenzenesulfonimide (NFSI): Introduced in the early 1990s, NFSI is a versatile and widely used electrophilic fluorinating agent.[2][15] It is effective for the fluorination of a broad range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[2][16]
-
Selectfluor® (F-TEDA-BF₄): This reagent, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is one of the most powerful and commonly used electrophilic fluorinating agents.[17][18] Its high reactivity and stability make it suitable for a wide array of transformations, including the fluorination of less reactive substrates.[10][18]
-
N-Fluoro-o-benzenedisulfonimide (NFOBS): NFOBS is another powerful electrophilic fluorinating agent with applications in the fluorination of challenging substrates, including organometallic compounds.[19][20]
The mechanism of electrophilic fluorination with N-F reagents is generally considered to be a polar, two-electron process, although radical pathways can also be involved depending on the substrate and reaction conditions.[6][21]
Quantitative Comparison of Second-Generation Reagents
The reactivity of electrophilic fluorinating agents can vary significantly. A quantitative reactivity scale has been developed to aid in the selection of the appropriate reagent for a given transformation.[3][9]
| Reagent | Relative Reactivity (log krel) | Key Features |
| N-Fluorobis(trifluoromethanesulfonyl)imide | 7.0 | Highly reactive |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 6.5 | Very high reactivity |
| Selectfluor® | 0 | Benchmark, highly reactive, stable |
| 2,6-Dichloro-N-fluoropyridinium triflate | -0.1 | Similar reactivity to Selectfluor® |
| NFSI | -2.8 | Moderately reactive, versatile |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | -4.0 | Less reactive |
| N-Fluoropyridinium triflate | -5.5 | Low reactivity |
Data adapted from a kinetic reactivity scale.[9]
Enantioselective Electrophilic Fluorination
A major breakthrough enabled by second-generation reagents was the development of enantioselective fluorination reactions. This has been achieved through two primary strategies: the use of chiral N-F reagents and the application of chiral catalysts with achiral N-F reagents. Chiral N-fluorosultams and N-fluoroammonium salts derived from cinchona alkaloids have been successfully employed as chiral reagents.[4][7] Catalytic methods often utilize chiral transition metal complexes or organocatalysts to control the stereochemical outcome of the fluorination of prochiral nucleophiles.[4][11]
The Frontier of Fluorination: The Third Generation of Radical Reagents
While electrophilic fluorination has been a workhorse in synthetic chemistry, the development of radical fluorination methods has opened new avenues for C-F bond formation, particularly at unactivated C(sp³)-H bonds. The third generation of fluorinating agents is characterized by its suitability for radical processes under mild conditions.
N-Fluoro-N-arylsulfonamides (NFASs)
A key challenge in radical fluorination has been the high reactivity and strong electrophilic nature of first- and second-generation reagents, which can lead to undesired side reactions.[6][8] The development of N-fluoro-N-arylsulfonamides (NFASs) represents a significant advancement.[6][8] These reagents are designed to have a lower N-F bond dissociation energy (BDE) compared to second-generation reagents like NFSI and Selectfluor®, which favors clean radical fluorine atom transfer over electrophilic or oxidative pathways.[5][6][8]
| Reagent | N-F Bond Dissociation Energy (kcal/mol) |
| NFSI | ~70 |
| Selectfluor® | ~65 |
| NFASs | ~53-55 |
Approximate BDE values.[16][17]
The lower BDE of NFASs makes them highly effective for radical fluorination under mild conditions, enabling transformations such as the hydrofluorination of alkenes and decarboxylative fluorinations with improved efficiency and selectivity compared to earlier reagents.[6][8]
Experimental Protocols
Representative Procedure for Electrophilic Fluorination of a β-Ketoester using NFSI
This protocol is a summary of a general procedure for the α-fluorination of β-ketoesters, a common transformation in medicinal chemistry.
Materials:
-
β-Ketoester (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Base (e.g., NaH, K₂CO₃) (optional, for pre-formation of enolate)
Procedure:
-
To a solution of the β-ketoester in the chosen anhydrous solvent, add NFSI.
-
If the substrate is not sufficiently acidic to enolize, a non-nucleophilic base can be added to pre-form the enolate.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-fluorinated β-ketoester.
For a specific example, the fluorination of tert-butyl 2-oxocyclopentanecarboxylate with NFSI in the presence of a chiral palladium catalyst has been reported to give the fluorinated product in 72% yield and 79% enantiomeric excess.
Representative Procedure for Radical Hydrofluorination of an Alkene using NFAS
This protocol summarizes a metal-free radical hydrofluorination of an alkene via a borane intermediate.
Materials:
-
Alkene (1.0 equiv)
-
Catecholborane (1.1 equiv)
-
N-Fluoro-N-arylsulfonamide (NFAS) (1.5 equiv)
-
Radical initiator (e.g., di-tert-butyl peroxide) (catalytic)
-
Anhydrous solvent (e.g., benzene, toluene)
Procedure:
-
To a solution of the alkene in the anhydrous solvent, add catecholborane and stir at room temperature to form the corresponding alkylborane.
-
To this solution, add the NFAS reagent and the radical initiator.
-
Heat the reaction mixture to initiate the radical chain reaction (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with an aqueous solution of NaOH and H₂O₂ to oxidize any remaining borane species.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the alkyl fluoride.
For instance, the hydrofluorination of 1-phenyl-1-cyclohexene using this method with an NFAS reagent has been shown to be significantly more efficient than with NFSI or Selectfluor®.[8]
Visualizing the Evolution and Mechanisms
Conclusion
The journey of fluorination reagents from the untamed reactivity of elemental fluorine to the precision of modern radical fluorinating agents is a testament to the ingenuity of synthetic chemists. Each generation of reagents has overcome the limitations of its predecessors, offering greater safety, selectivity, and a broader substrate scope. For researchers in drug development and materials science, a deep understanding of this historical context and the nuances of each class of reagent is paramount for the rational design and synthesis of novel fluorinated molecules. The continued evolution of fluorination chemistry promises even more powerful and selective tools, further expanding the horizons of what is possible in the world of organofluorine chemistry.
References
- 1. A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3.smu.edu [s3.smu.edu]
- 4. researchgate.net [researchgate.net]
- 5. A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. scite.ai [scite.ai]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Bromodifluoromethyl)triphenylphosphonium bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Bromodifluoromethyl)triphenylphosphonium bromide is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the difluoromethylene group. This document provides detailed application notes and experimental protocols for its two major applications: the Wittig-type synthesis of gem-difluoroolefins and the photoredox-catalyzed bromodifluoromethylation of alkenes.
Application 1: Wittig-Type gem-Difluoroolefination of Aldehydes
The classical application of this compound is in the Wittig reaction to convert aldehydes into gem-difluoroalkenes. This transformation is of significant interest in medicinal chemistry as the gem-difluorovinyl group can act as a bioisostere for a carbonyl group. The reaction proceeds through the in-situ formation of a difluoromethylene phosphonium ylide upon treatment with a base, which then reacts with the aldehyde.
Reaction Mechanism
The reaction begins with the deprotonation of the phosphonium salt by a base to form the corresponding ylide. This ylide then undergoes a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate. Subsequent cycloreversion yields the desired gem-difluoroalkene and triphenylphosphine oxide as a byproduct.
Caption: Mechanism of the Wittig-type gem-difluoroolefination.
Quantitative Data Summary
The following table summarizes the yields of gem-difluoroolefins obtained from various aldehydes using this compound.
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | 4-Biphenylcarboxaldehyde | 4-(2,2-Difluorovinyl)-1,1'-biphenyl | 79 |
| 2 | 4-Methylbenzaldehyde | 1-(2,2-Difluorovinyl)-4-methylbenzene | 70 |
| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 69 |
| 4 | 4-Bromobenzaldehyde | 1-Bromo-4-(2,2-difluorovinyl)benzene | 70 |
| 5 | 3-(Trifluoromethyl)benzaldehyde | 1-(2,2-Difluorovinyl)-3-(trifluoromethyl)benzene | 65 |
| 6 | 3-Quinolinecarboxaldehyde | 3-(2,2-Difluorovinyl)quinoline | 59 |
| 7 | Cinnamaldehyde | (E)-(4,4-Difluorobuta-1,3-dien-1-yl)benzene | 30 |
Detailed Experimental Protocol
This protocol is a general procedure for the gem-difluoroolefination of aldehydes.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Base (e.g., Potassium tert-butoxide (t-BuOK) or Sodium Hexamethyldisilazide (NaHMDS))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend this compound (1.5 - 3.0 equivalents) in anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add the base (1.5 - 3.0 equivalents) portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.
-
Wittig Reaction: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure gem-difluoroalkene.
Application 2: Photoredox-Catalyzed Bromodifluoromethylation of Alkenes
A modern and powerful application of this compound is its use as a precursor for the difluoromethyl radical (•CF₂H) under visible-light photoredox catalysis. This allows for the bromodifluoromethylation of alkenes, providing access to novel and potentially valuable building blocks for drug discovery.
Reaction Mechanism
The proposed mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst then reduces the phosphonium salt to generate a difluoromethyl radical. This radical adds to the alkene to form a new radical intermediate, which is then oxidized and trapped by a bromide ion to yield the final product.
Caption: Proposed mechanism for photoredox-catalyzed bromodifluoromethylation.
Quantitative Data Summary
The following table presents the yields for the bromodifluoromethylation of a variety of alkene substrates.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 4-Phenyl-1-butene | 1-Bromo-1-phenyl-3,3-difluoropentane | 85 |
| 2 | 1-Decene | 1-Bromo-1,1-difluorododecane | 78 |
| 3 | Allyl alcohol | 3-Bromo-1,1-difluoropropan-2-ol | 65 |
| 4 | Allyl bromide | 1,3-Dibromo-1,1-difluoropropane | 72 |
| 5 | Styrene | (2-Bromo-1,1-difluoroethyl)benzene | 80 |
| 6 | 1-Octene | 1-Bromo-1,1-difluorononane | 81 |
Detailed Experimental Protocol
This protocol outlines a general procedure for the photoredox-catalyzed bromodifluoromethylation of alkenes.
Materials:
-
This compound
-
Alkene
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Copper(II) bromide (CuBr₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Visible light source (e.g., Blue LED lamp)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for photochemical reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.5 equivalents), the alkene (1.0 equivalent), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and CuBr₂ (10-20 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous solvent (e.g., DCM) via syringe.
-
Irradiation: Place the reaction tube approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired bromodifluoromethylated product.
Experimental Workflow Diagram
Caption: General experimental workflows for the two main applications.
Application Notes and Protocols: Difluoromethylenation of Aldehydes and Ketones using (Bromodifluoromethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromodifluoromethyl)triphenylphosphonium bromide, often abbreviated as DFPB ([Ph₃P⁺CF₂H]Br⁻), is a versatile and bench-stable reagent for the introduction of the difluoromethylene (CF₂) and difluoromethyl (CF₂H) moieties into organic molecules. These fluorine-containing groups are of significant interest in medicinal chemistry and drug development as they can modulate a compound's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for two distinct and valuable transformations of aldehydes and ketones using this reagent: Wittig-type gem-difluoroolefination and nucleophilic difluoromethylation . The choice of base is critical in directing the reaction towards one of these two pathways, offering a powerful tool for synthetic chemists.
Application 1: Wittig-Type gem-Difluoroolefination of Aldehydes
This protocol describes the conversion of aldehydes to their corresponding 1,1-difluoroolefins. This transformation is a variation of the classic Wittig reaction. The reaction proceeds via the in situ generation of a difluoromethylene phosphonium ylide, which then reacts with the aldehyde to yield the gem-difluoroalkene and triphenylphosphine oxide. An organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is typically employed to facilitate the formation of the ylide.
Experimental Protocol: gem-Difluoroolefination
To a solution of the aldehyde (0.5 mmol, 1.0 equiv) and this compound (1.5 mmol, 3.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL) is added DBU (1.5 mmol, 3.0 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to 80°C and stirred for 4-12 hours. Upon completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure gem-difluoroolefin.
Substrate Scope and Yields for gem-Difluoroolefination
The following table summarizes the yields obtained for the gem-difluoroolefination of various aldehydes with this compound and DBU.
| Entry | Aldehyde Substrate | Product | Yield (%)[1] |
| 1 | 4-Nitrobenzaldehyde | 1-(1,1-Difluorovinyl)-4-nitrobenzene | 75 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(1,1-difluorovinyl)benzene | 72 |
| 3 | 4-Bromobenzaldehyde | 1-Bromo-4-(1,1-difluorovinyl)benzene | 70 |
| 4 | Benzaldehyde | (1,1-Difluorovinyl)benzene | 65 |
| 5 | 4-Methylbenzaldehyde | 1-(1,1-Difluorovinyl)-4-methylbenzene | 68 |
| 6 | 4-Methoxybenzaldehyde | 1-(1,1-Difluorovinyl)-4-methoxybenzene | 63 |
| 7 | 2-Naphthaldehyde | 2-(1,1-Difluorovinyl)naphthalene | 71 |
| 8 | 3-Thiophenecarboxaldehyde | 3-(1,1-Difluorovinyl)thiophene | 55 |
Note: This reaction is reported to be less effective for ketones.[1]
Application 2: Nucleophilic Difluoromethylation of Aldehydes and Ketones
In a fascinating divergence from the Wittig pathway, the use of a weaker inorganic base, such as cesium carbonate (Cs₂CO₃), with this compound results in the nucleophilic addition of a difluoromethyl group to the carbonyl carbon.[2] This reaction does not produce the expected olefin but instead yields α-difluoromethylated alcohols. This transformation provides a direct and efficient route to these valuable fluorinated building blocks.
Experimental Protocol: Nucleophilic Difluoromethylation
In an oven-dried flask under an inert atmosphere, the aldehyde or ketone (0.2 mmol, 1.0 equiv), this compound (0.6 mmol, 3.0 equiv), and cesium carbonate (0.6 mmol, 3.0 equiv) are combined. Anhydrous dimethylacetamide (DMAc, 2.0 mL) is added, and the mixture is stirred at room temperature for the time indicated in the table below. The reaction progress is monitored by TLC. After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the desired α-difluoromethyl alcohol.
Substrate Scope and Yields for Nucleophilic Difluoromethylation
The following table presents the yields for the nucleophilic difluoromethylation of a range of aldehydes and ketones.
| Entry | Carbonyl Substrate | Product | Time (h) | Yield (%)[2] |
| 1 | 4-Phenylbenzaldehyde | 1-(Biphenyl-4-yl)-2,2-difluoroethanol | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | 2 | 93 |
| 3 | 4-(Trifluoromethyl)benzaldehyde | 2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethanol | 2 | 91 |
| 4 | 4-Cyanobenzaldehyde | 4-(2,2-Difluoro-1-hydroxyethyl)benzonitrile | 2 | 85 |
| 5 | 2-Naphthaldehyde | 2,2-Difluoro-1-(naphthalen-2-yl)ethanol | 2 | 92 |
| 6 | Acetophenone | 2,2-Difluoro-1-phenylethanol | 12 | 89 |
| 7 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2,2-difluoroethanol | 12 | 88 |
| 8 | Benzophenone | 2,2-Difluoro-1,1-diphenylethanol | 24 | 82 |
Reaction Mechanisms and Workflows
The divergent reactivity of this compound is dictated by the choice of base, which influences the formation and fate of the key reactive intermediate. The following diagrams illustrate the proposed workflows for both the Wittig-type olefination and the nucleophilic addition.
Caption: Workflow for Wittig-type gem-difluoroolefination.
Caption: Workflow for nucleophilic difluoromethylation.
Summary and Outlook
This compound is a highly valuable reagent for the synthesis of fluorinated organic molecules. Its utility is significantly enhanced by the ability to selectively drive the reaction with carbonyl compounds towards either gem-difluoroolefins or α-difluoromethyl alcohols simply by selecting the appropriate base. The protocols outlined herein provide robust and reproducible methods for accessing these important structural motifs, which are of high interest to researchers in the fields of organic synthesis and medicinal chemistry. The mild conditions and broad substrate scope make these transformations powerful additions to the synthetic chemist's toolbox for late-stage functionalization and the development of new chemical entities.
References
Application Notes and Protocols for the Wittig Reaction with (Bromodifluoromethyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a critically important strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the various fluorinated motifs, the gem-difluoroolefin group (C=CF2) is of particular interest as it can serve as a bioisostere for a carbonyl group, potentially improving the pharmacokinetic profile of a drug while maintaining its biological activity.
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. The use of (Bromodifluoromethyl)triphenylphosphonium bromide as a Wittig reagent provides a direct route to gem-difluoroolefins. This application note provides a detailed protocol for the in situ generation of the corresponding phosphorus ylide and its subsequent reaction with aldehydes and ketones, along with relevant data on substrate scope and yields.
Data Presentation
The following tables summarize the yields of the Wittig reaction between this compound and various carbonyl compounds.
Table 1: Wittig Reaction with Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(4,4-difluorobut-3-en-1-yl)-4-nitrobenzene | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-chloro-4-(4,4-difluorobut-3-en-1-yl)benzene | 82 |
| 3 | 4-Bromobenzaldehyde | 1-bromo-4-(4,4-difluorobut-3-en-1-yl)benzene | 80 |
| 4 | Benzaldehyde | (4,4-difluorobut-3-en-1-yl)benzene | 75 |
| 5 | 4-Methylbenzaldehyde | 1-(4,4-difluorobut-3-en-1-yl)-4-methylbenzene | 78 |
| 6 | 4-Methoxybenzaldehyde | 1-(4,4-difluorobut-3-en-1-yl)-4-methoxybenzene | 72 |
| 7 | 2-Naphthaldehyde | 2-(4,4-difluorobut-3-en-1-yl)naphthalene | 88 |
| 8 | Cinnamaldehyde | (E)-1,1-difluoro-5-phenylpenta-1,4-diene | 70 |
| 9 | 3-Phenylpropanal | (5,5-difluoropent-4-en-1-yl)benzene | 65 |
| 10 | Cyclohexanecarbaldehyde | (4,4-difluorobut-3-en-1-yl)cyclohexane | 60 |
Table 2: Wittig Reaction with Ketones (Representative Examples)
| Entry | Ketone | Product | Yield (%) |
| 1 | 4'-Phenylacetophenone | 1-(1,1-difluoroprop-1-en-2-yl)-4-phenylbenzene | 72 |
| 2 | Acetophenone | (1,1-difluoroprop-1-en-2-yl)benzene | Low to moderate |
| 3 | Cyclohexanone | (difluoromethylene)cyclohexane | Low to moderate |
Note: Yields for non-activated ketones are generally lower than for aldehydes and activated ketones.
Experimental Protocols
Protocol 1: Synthesis of this compound
The Wittig reagent precursor, this compound, can be synthesized from triphenylphosphine and a suitable bromodifluoroacetyl source. A common method involves the reaction of triphenylphosphine with trimethylsilyl bromodifluoroacetate, followed by desilylation and decarboxylation.
Materials:
-
Triphenylphosphine (PPh3)
-
Trimethylsilyl bromodifluoroacetate
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF.
-
Add trimethylsilyl bromodifluoroacetate to the solution at room temperature.
-
Stir the reaction mixture for the appropriate time to allow for the quaternization reaction to proceed.
-
Add a solution of TBAF in THF to the reaction mixture to induce desilylation and decarboxylation.
-
The product, this compound, will precipitate from the solution.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
Protocol 2: General Procedure for the Wittig Reaction with Aldehydes and Ketones
This protocol describes the in situ generation of the difluoromethylidene triphenylphosphorane ylide and its subsequent reaction with a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.5 to 2.0 equivalents) and the aldehyde or ketone (1.0 equivalent).
-
Add anhydrous DMF as the solvent.
-
Add DBU (1.5 to 2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water to remove DMF and excess reagents.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure gem-difluoroolefin.
Mandatory Visualization
The following diagram illustrates the general workflow for the Wittig reaction with this compound.
Caption: General workflow for the synthesis of gem-difluoroolefins.
Discussion
Scope and Limitations:
The Wittig reaction using this compound is a highly effective method for the synthesis of gem-difluoroolefins from a wide range of aldehydes. Aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, generally provide good to excellent yields. α,β-Unsaturated aldehydes and aliphatic aldehydes are also suitable substrates, although yields may be slightly lower.
The reaction with ketones is also possible, particularly with activated ketones such as α-keto esters or β-dicarbonyl compounds. Non-activated and sterically hindered ketones tend to be less reactive and may result in lower yields or require more forcing reaction conditions.
Functional Group Tolerance:
The Wittig reaction is known for its good functional group tolerance. The conditions described in this protocol are generally compatible with a variety of functional groups, including esters, ethers, and nitro groups. However, highly acidic protons or functional groups that are sensitive to strong bases may require protection or lead to side reactions. It is always advisable to perform a small-scale test reaction when working with complex substrates.
The protocol detailed in this application note provides a reliable and straightforward method for the synthesis of gem-difluoroolefins, which are valuable building blocks in drug discovery and development. The use of this compound offers a practical approach for the introduction of the difluoromethylene group, contributing to the expansion of chemical space for medicinal chemists. Further optimization of reaction conditions may be necessary for specific substrates, particularly for less reactive ketones.
Application Notes and Protocols: (Bromodifluoromethyl)triphenylphosphonium Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The difluoromethyl group (-CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups. (Bromodifluoromethyl)triphenylphosphonium bromide ([Ph3PCF2Br]Br) has emerged as a versatile and efficient reagent for the introduction of the difluoromethyl moiety into organic molecules. This phosphonium salt serves as a precursor to the difluoromethyl radical (•CF2H) under visible-light photoredox catalysis, enabling the bromodifluoromethylation of alkenes with high efficiency and selectivity.[1][2][3][4] This methodology has significant potential in the synthesis of novel pharmaceuticals and agrochemicals.[3][5]
These application notes provide a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on the visible-light-mediated bromodifluoromethylation of alkenes. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this chemistry in drug discovery and development programs.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in a pharmaceutical context is the synthesis of molecules containing the difluoromethyl group. This is most commonly achieved through the photoredox-catalyzed bromodifluoromethylation of alkenes.[1][2][3] This reaction is particularly valuable for the late-stage functionalization of complex molecules and the synthesis of building blocks for further elaboration.
A notable application is the synthesis of difluoromethylated oxindoles.[5] The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The introduction of a difluoromethyl group at the C3 position can lead to the creation of a quaternary center, offering novel chemical space for drug design.[5]
Data Presentation: Substrate Scope and Reaction Yields
The visible-light-induced bromodifluoromethylation of a variety of alkenes using this compound proceeds with good to excellent yields. The reaction is tolerant of a range of functional groups, making it a robust tool for organic synthesis.[3]
| Entry | Substrate | Product | Yield (%)[3] |
| 1 | Styrene | 1-bromo-3,3-difluoro-1-phenylpropane | 93 |
| 2 | 4-Methylstyrene | 1-bromo-3,3-difluoro-1-(p-tolyl)propane | 85 |
| 3 | 4-Methoxystyrene | 1-bromo-3,3-difluoro-1-(4-methoxyphenyl)propane | 82 |
| 4 | 4-Chlorostyrene | 1-bromo-1-(4-chlorophenyl)-3,3-difluoropropane | 90 |
| 5 | 4-(Trifluoromethyl)styrene | 1-bromo-3,3-difluoro-1-(4-(trifluoromethyl)phenyl)propane | 88 |
| 6 | 1-Octene | 1-bromo-3,3-difluorodecane | 75 |
| 7 | Cyclohexene | (1-bromo-3,3-difluoropropyl)cyclohexane | 68 |
| 8 | Vinclozolin | Bromodifluoromethylated Vinclozolin | 78 |
| 9 | Allethrin | Bromodifluoromethylated Allethrin | 65 |
| 10 | Rotenone | Bromodifluoromethylated Rotenone | 55 |
Experimental Protocols
General Protocol for Photoredox-Catalyzed Bromodifluoromethylation of Alkenes
This protocol is based on the general procedure described by Qing and co-workers.[3]
Materials:
-
Alkene (0.5 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 3.0 equiv)
-
fac-Ir(ppy)3 (0.015 mmol, 0.03 equiv)
-
CuBr2 (0.1 mmol, 0.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol), this compound (1.5 mmol), fac-Ir(ppy)3 (0.015 mmol), and CuBr2 (0.1 mmol).
-
Evacuate and backfill the tube with dry nitrogen or argon three times.
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a visible light source (e.g., blue LEDs) for 10 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bromodifluoromethylated product.
-
Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Synthesis of 3-(2,2-Difluoro-1-bromoethyl)-3-methylindolin-2-one (A Representative Difluoromethylated Oxindole)
This protocol is a representative example for the synthesis of a difluoromethylated oxindole, adapted from the general principles of visible-light-induced hydrodifluoromethylation of alkenes derived from oxindoles.[5]
Materials:
-
3-Methylene-3-methylindolin-2-one (0.5 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 3.0 equiv)
-
fac-Ir(ppy)3 (0.015 mmol, 0.03 equiv)
-
Anhydrous Acetone (5.0 mL)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
In a dry Schlenk tube, combine 3-methylene-3-methylindolin-2-one (0.5 mmol), this compound (1.5 mmol), and fac-Ir(ppy)3 (0.015 mmol).
-
Seal the tube, and then evacuate and backfill with nitrogen three times.
-
Add anhydrous acetone (5.0 mL) via syringe.
-
Irradiate the stirred reaction mixture with a visible light source at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-(2,2-difluoro-1-bromoethyl)-3-methylindolin-2-one.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the photoredox-catalyzed bromodifluoromethylation of alkenes.
References
Application Notes and Protocols for Difluoromethylenation of Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethylene (-CF₂H) group into organic molecules is a critically important strategy in medicinal chemistry and materials science. This moiety can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for hydroxyl, thiol, or amide groups. This document provides detailed application notes and protocols for several key methods for the difluoromethylenation of electron-deficient alkenes, a crucial class of starting materials.
Method 1: Photocatalytic Hydroxydifluoromethylation of Styrenes
This method describes the direct, visible-light-mediated synthesis of β-difluoromethyl alcohols from styrenes using a photocatalyst and a difluoromethyl radical precursor.
Core Reaction:
A styrene derivative reacts with a difluoromethyl radical precursor in the presence of a photocatalyst and a nucleophilic solvent (e.g., water in acetone) under blue LED irradiation to yield the corresponding β-difluoromethyl alcohol.
Experimental Workflow:
Caption: General workflow for photocatalytic hydroxydifluoromethylation.
Protocol 1: Using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's Reagent)[1][2]
This protocol is effective for a range of styrene derivatives.
Materials:
-
Styrene derivative (1.0 equiv)
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's Reagent) (1.5 equiv)
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Acetone/H₂O (9:1 v/v)
-
Blue LEDs (e.g., 425 nm)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard glassware for workup and chromatography
Procedure:
-
To a Schlenk tube, add the styrene derivative (0.2 mmol, 1.0 equiv), Hu's reagent (0.3 mmol, 1.5 equiv), and fac-[Ir(ppy)₃] (0.002-0.004 mmol, 1-2 mol%).
-
Add 2.0 mL of acetone/H₂O (9:1) mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and place it approximately 5-10 cm from a blue LED lamp.
-
Irradiate the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-difluoromethyl alcohol.
Protocol 2: Using (Difluoromethyl)triphenylphosphonium Bromide[1]
This protocol offers an alternative difluoromethyl source and generally provides high yields.
Materials:
-
Styrene derivative (1.0 equiv)
-
(Difluoromethyl)triphenylphosphonium bromide (1.5 equiv)
-
fac-[Ir(ppy)₃] (1 mol%)
-
Acetone/H₂O (10:1 v/v)
-
Blue LEDs
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the styrene derivative (0.2 mmol, 1.0 equiv), (difluoromethyl)triphenylphosphonium bromide (0.3 mmol, 1.5 equiv), and fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%).
-
Add 2.2 mL of acetone/H₂O (10:1).
-
Degas the solution with argon for 15 minutes.
-
Seal the vessel and irradiate with blue LEDs at room temperature for 10 hours.
-
After the reaction, remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired product.
Data Summary: Photocatalytic Hydroxydifluoromethylation
| Entry | Styrene Derivative | CF₂H Source | Yield (%) | Reference |
| 1 | 4-Methylstyrene | Hu's Reagent | 85 | [1][2] |
| 2 | Styrene | Hu's Reagent | 78 | [1][2] |
| 3 | 4-Bromostyrene | Hu's Reagent | 72 | [1][2] |
| 4 | 4-Fluorostyrene | [Ph₃PCF₂H]⁺Br⁻ | 95 | [1] |
| 5 | 4-Chlorostyrene | [Ph₃PCF₂H]⁺Br⁻ | 92 | [1] |
| 6 | 4-Vinylbiphenyl | [Ph₃PCF₂H]⁺Br⁻ | 90 | [1] |
Method 2: Electrochemical Difluoromethylation of Acrylamides
This method utilizes electrochemical oxidation to generate difluoromethyl radicals for addition to electron-deficient acrylamides. It avoids the need for chemical oxidants or photocatalysts.
Core Reaction:
An acrylamide is subjected to electrolysis in the presence of a difluoromethyl sulfinate salt. The electrochemically generated CF₂H radical adds to the alkene, leading to either 1,2-hydroxydifluoromethylation or C-H difluoromethylation, depending on the substrate.
Proposed Mechanism:
Caption: Key steps in the electrochemical difluoromethylation of alkenes.
Protocol 3: Hydroxydifluoromethylation of N,N-Dialkylacrylamides[3]
Materials:
-
N,N-Dialkylacrylamide (1.0 equiv)
-
Sodium difluoromethanesulfinate (HCF₂SO₂Na) (1.5 equiv)
-
Dimethylformamide (DMF) and Water (H₂O)
-
Undivided electrochemical cell with reticulated vitreous carbon (RVC) anode and platinum (Pt) cathode
-
Constant current source
Procedure:
-
Set up an undivided electrochemical cell equipped with an RVC anode (e.g., 1 cm x 1 cm x 0.6 cm) and a Pt cathode (e.g., 1 cm x 1 cm).
-
To the cell, add the N,N-dialkylacrylamide (0.2 mmol, 1.0 equiv) and HCF₂SO₂Na (0.3 mmol, 1.5 equiv).
-
Add DMF (3.8 mL) and H₂O (0.2 mL) as the solvent system (final concentration of alkene is 0.05 M).
-
Stir the mixture at room temperature under an air atmosphere.
-
Apply a constant current of 4 mA (current density approx. 6.7 mA/cm²).
-
Continue the electrolysis for approximately 6 hours and 25 minutes (corresponding to 6 F/mol).
-
After the electrolysis, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the product.
Data Summary: Electrochemical Hydroxydifluoromethylation of Acrylamides
| Entry | Acrylamide Substrate | Yield (%) | Reference |
| 1 | N,N-Dimethylacrylamide | 75 | [3] |
| 2 | N-Acryloylmorpholine | 87 | [3] |
| 3 | N,N-Diethylacrylamide | 71 | [3] |
| 4 | N-Acryloylpyrrolidine | 82 | [3] |
Method 3: Reductive Difluoroalkylation with 1,1-Difluorinated Iodides
This protocol describes a visible light-mediated hydrodifluoroalkylation of electron-deficient alkenes that does not require a photocatalyst.
Core Reaction:
A 1,1-difluorinated iodide reacts with an electron-deficient alkene in the presence of a hydrogen atom donor, triggered by visible light, to produce the corresponding hydrodifluoroalkylated product.
Protocol 4: Visible Light-Mediated Hydrodifluoroalkylation[4]
Materials:
-
Electron-deficient alkene (e.g., acrylate, acrylamide) (1.0 equiv)
-
1,1-Difluoroalkyl iodide (e.g., R-CF₂I) (1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Acetonitrile (MeCN)
-
Blue LEDs (e.g., 450-460 nm)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the electron-deficient alkene (0.2 mmol, 1.0 equiv), the 1,1-difluoroalkyl iodide (0.24 mmol, 1.2 equiv), and NaBH₃CN (0.3 mmol, 1.5 equiv) in MeCN (2.0 mL).
-
Seal the vial and stir the mixture under irradiation from blue LEDs at room temperature.
-
Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reductive Difluoroalkylation
| Entry | Alkene | 1,1-Difluoroalkyl Iodide | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 1 | N,N-Dimethylacrylamide | EtO₂C-CF₂I | 85 |[4] | | 2 | Methyl acrylate | EtO₂C-CF₂I | 78 |[4] | | 3 | Acrylonitrile | Ph-CF₂I | 71 |[4] | | 4 | N-Phenylmaleimide | EtO₂C-CF₂I | 92 |[4] |
Method 4: Nucleophilic Difluoromethylenation of Michael Acceptors
This method is suitable for highly electron-deficient alkenes, such as benzylidene malononitriles, using an in situ generated difluorinated phosphonium ylide.
Core Reaction:
A difluoromethylene phosphabetaine reagent reacts with a strong Michael acceptor. The initially formed adduct is then hydrolyzed to cleave the C-P bond, yielding the difluoromethylenated product.
Protocol 5: Using Difluoromethylene Phosphabetaine[5]
Materials:
-
Michael acceptor (e.g., benzylidene malononitrile) (1.0 equiv)
-
Difluoromethylene phosphabetaine (2.0 equiv)
-
Acetonitrile (MeCN)
-
Aqueous Potassium Hydroxide (KOH)
Procedure:
-
To a solution of the Michael acceptor (0.5 mmol, 1.0 equiv) in MeCN (5 mL), add difluoromethylene phosphabetaine (1.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the initial addition is complete (monitored by TLC), add 2.0 equivalents of aqueous KOH solution.
-
Continue stirring at room temperature for an additional 2-4 hours to facilitate hydrolysis of the phosphonium salt intermediate.
-
Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary: Nucleophilic Difluoromethylenation
| Entry | Michael Acceptor | Yield (%) | Reference |
| 1 | Benzylidene malononitrile | 78 | [5] |
| 2 | Ethyl 2-cyano-3-phenylacrylate | 72 | [5] |
| 3 | 2-(4-Chlorobenzylidene)malononitrile | 81 | [5] |
These protocols provide a foundational toolkit for researchers aiming to incorporate the difluoromethylene group into electron-deficient alkenes. The choice of method will depend on the specific substrate, desired functionality in the product, and available laboratory equipment. For all procedures, it is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment, especially when handling organofluorine compounds and reagents.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Visible light-mediated difluoroalkylation of electron-deficient alkenes [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the One-Pot Synthesis of gem-Difluoroalkenes Using Phosphonium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The gem-difluoroalkene moiety is a valuable structural motif in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a stable bioisostere for carbonyl groups.[1] This document provides detailed protocols and application notes for the one-pot synthesis of gem-difluoroalkenes from aldehydes using phosphonium salts generated in situ. The described method offers a streamlined and efficient approach, avoiding the isolation of potentially unstable intermediates.[2]
Reaction Principle and Mechanism
The one-pot synthesis of gem-difluoroalkenes from aldehydes typically proceeds via a Wittig-type reaction. In this process, a phosphine, such as triphenylphosphine (PPh₃), reacts with a difluorocarbene precursor, like sodium chlorodifluoroacetate (ClCF₂CO₂Na), to generate a difluoromethylide phosphonium salt in situ. This reactive species then undergoes a Wittig reaction with an aldehyde to yield the desired gem-difluoroalkene and triphenylphosphine oxide as a byproduct.[2] The reaction is driven by the formation of the highly stable P=O bond in the byproduct.
The proposed reaction mechanism involves the following key steps:
-
Decarboxylation of sodium chlorodifluoroacetate upon heating to generate a difluorocarbene (:CF₂).
-
Trapping of the difluorocarbene by triphenylphosphine to form the corresponding ylide (Ph₃P=CF₂).
-
Reaction of the ylide with an aldehyde via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate.
-
Decomposition of the oxaphosphetane to yield the final gem-difluoroalkene and triphenylphosphine oxide.
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction mechanism for the one-pot synthesis of gem-difluoroalkenes.
Experimental Protocols
General Procedure for the One-Pot Synthesis of gem-Difluoroalkenyl Arenes [2]
This protocol outlines a general method for the synthesis of gem-difluoroalkenes from various aldehydes.
Materials:
-
Aldehyde (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Sodium chlorodifluoroacetate (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Two-necked round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Syringe pump (optional, for dropwise addition)
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1 equiv) and triphenylphosphine (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (a concentration of 0.5 M with respect to the aldehyde is recommended).
-
In a separate flask, prepare a solution of sodium chlorodifluoroacetate (1.5 equiv) in anhydrous DMF (a concentration of 2 M is recommended).
-
Heat the aldehyde and phosphine mixture to 100 °C.
-
Once the temperature is stable, add the sodium chlorodifluoroacetate solution dropwise to the reaction mixture over 30 minutes. Caution: Vigorous evolution of CO₂ gas will occur, leading to an increase in internal pressure. Ensure proper venting.
-
After the addition is complete, continue heating the reaction mixture at 100 °C under reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Work-up and Purification Note: A useful technique for removing triphenylphosphine and triphenylphosphine oxide impurities involves the use of a solid-support scavenger, such as Merrifield peptide resin.[2]
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for the one-pot synthesis of gem-difluoroalkenes.
Data Presentation: Substrate Scope and Yields
The described one-pot protocol is applicable to a wide range of aldehydes, affording the corresponding gem-difluoroalkenes in moderate to good yields. A summary of representative substrates and their isolated yields is presented in the table below.[2]
| Entry | Aldehyde Substrate | Product | Isolated Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(1,1-difluorovinyl)-4-methoxybenzene | 85 |
| 2 | Benzaldehyde | (1,1-difluorovinyl)benzene | 82 |
| 3 | 4-Methylbenzaldehyde | 1-(1,1-difluorovinyl)-4-methylbenzene | 80 |
| 4 | 4-Chlorobenzaldehyde | 1-chloro-4-(1,1-difluorovinyl)benzene | 75 |
| 5 | 4-Bromobenzaldehyde | 1-bromo-4-(1,1-difluorovinyl)benzene | 78 |
| 6 | 2-Naphthaldehyde | 2-(1,1-difluorovinyl)naphthalene | 88 |
| 7 | 6-Methoxy-2-naphthaldehyde | 2-(1,1-difluorovinyl)-6-methoxynaphthalene | 76 |
| 8 | [1,1'-Biphenyl]-4-carbaldehyde | 4-(1,1-difluorovinyl)-1,1'-biphenyl | 92 |
| 9 | 4-(Methylthio)benzaldehyde | 1-(1,1-difluorovinyl)-4-(methylthio)benzene | 90 |
| 10 | 4-Nitrobenzaldehyde | 1-(1,1-difluorovinyl)-4-nitrobenzene | 65 |
| 11 | 4-Formylbenzonitrile | 4-(1,1-difluorovinyl)benzonitrile | 60 |
Note: Electron-rich and sterically unhindered aryl aldehydes generally provide higher yields. Electron-deficient substrates may result in lower yields. Aryl ketone-derived substrates were reported to be unreactive under these conditions.[2]
Concluding Remarks
The one-pot synthesis of gem-difluoroalkenes using in situ generated phosphonium salts is a robust and operationally simple method. It offers broad substrate scope for aldehydes and provides good to excellent yields. This protocol is a valuable tool for medicinal chemists and researchers in drug development for the efficient incorporation of the gem-difluoroalkene moiety into target molecules.
References
Catalytic Difluoromethylenation: A Guide to Modern Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethylene (-CF2-) group into organic molecules is a pivotal strategy in medicinal chemistry and drug discovery. This structural motif can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for functionalities like hydroxyl or thiol groups. This document provides detailed application notes and experimental protocols for key catalytic difluoromethylenation methods, offering a practical guide for researchers in the field.
Application Notes
Modern synthetic chemistry has witnessed the development of a diverse array of catalytic methods for the efficient and selective introduction of the difluoromethylene group. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and photocatalytic approaches. Each strategy offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
1. Nickel-Catalyzed Enantioselective Decarboxylative Difluoromethylenation:
This cutting-edge method allows for the highly enantioselective installation of a CF2H group at a stereogenic center.[1][2][3][4] It is particularly valuable for the synthesis of chiral drug candidates and complex molecules where precise stereochemical control is paramount. The reaction typically employs a nickel catalyst in conjunction with a chiral ligand and a photocatalyst, enabling the conversion of readily available carboxylic acids into their difluoromethylenated counterparts.[1][2] This method is notable for its broad functional group tolerance, making it suitable for late-stage functionalization in a drug discovery pipeline.[1][4]
2. Copper-Catalyzed Difluoromethylenation of Aryl and Vinyl Halides:
Copper catalysis provides a cost-effective and versatile platform for the difluoromethylenation of aryl and vinyl iodides.[5] This approach is attractive due to the abundance and lower cost of copper catalysts compared to palladium. The reaction often utilizes a difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF2H) and proceeds under relatively mild conditions. It demonstrates good functional group compatibility, tolerating amines, ethers, amides, and esters.[5]
3. Photocatalytic C-H Difluoromethylenation of Heterocycles:
Visible-light photocatalysis has emerged as a powerful tool for direct C-H functionalization, offering a greener and more sustainable approach to difluoromethylenation.[6][7][8][9] This method avoids the need for pre-functionalized substrates, a significant advantage in terms of step-economy. Organic dyes, such as Rose Bengal, can be employed as photocatalysts to generate difluoromethyl radicals from a suitable precursor, which then react with a variety of heterocycles.[6] This strategy is particularly useful for modifying the core structures of many biologically active compounds.
4. Palladium-Catalyzed Decarbonylative Difluoromethylenation:
Palladium catalysis offers a robust and reliable method for the formation of C-CF2H bonds. Decarbonylative cross-coupling reactions, in particular, provide a novel pathway by utilizing carboxylic acid derivatives as starting materials.[10][11][12][13] This approach is advantageous as it starts from readily available and diverse feedstocks. The reaction typically involves the use of a palladium catalyst with a specific ligand to promote the decarbonylation and subsequent cross-coupling steps.[12]
Data Presentation
The following tables summarize the quantitative data for representative examples of each catalytic difluoromethylenation method.
Table 1: Nickel-Catalyzed Enantioselective Decarboxylative Difluoromethylenation of N-Aryl Amino Acids [1]
| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| N-Benzoyl-L-phenylalanine | 85 | >99 |
| N-Benzoyl-L-leucine | 82 | >99 |
| N-Benzoyl-L-valine | 78 | >99 |
| N-Benzoyl-L-methionine | 80 | >99 |
Table 2: Copper-Catalyzed Difluoromethylenation of Aryl Iodides [5]
| Aryl Iodide | Product Yield (%) |
| 4-Iodotoluene | 85 |
| 4-Iodoanisole | 82 |
| Methyl 4-iodobenzoate | 75 |
| 4-Iodoaniline | 68 |
Table 3: Photocatalytic C-H Difluoromethylenation of Heterocycles [6]
| Heterocycle | Product Yield (%) |
| Caffeine | 78 |
| Theophylline | 75 |
| Quinoxaline | 82 |
| Lepidine | 72 |
Table 4: Palladium-Catalyzed Decarbonylative Difluoromethylenation of Azoles [12]
| Azole | Product Yield (%) |
| Benzoxazole | 85 |
| Benzothiazole | 82 |
| Oxazole | 75 |
| Thiazole | 78 |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Enantioselective Decarboxylative Difluoromethylenation [1]
Materials:
-
N-Aryl amino acid derivative (1.0 equiv)
-
Ni(ClO4)2·6H2O (10 mol%)
-
Chiral bisoxazoline ligand (12 mol%)
-
[Ir(ppy)2(dtbbpy)]PF6 (1 mol%)
-
(DMPU)2Zn(CF2H)2 (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen atmosphere
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar, add the N-aryl amino acid derivative (0.2 mmol, 1.0 equiv), Ni(ClO4)2·6H2O (0.02 mmol, 10 mol%), chiral bisoxazoline ligand (0.024 mmol, 12 mol%), and [Ir(ppy)2(dtbbpy)]PF6 (0.002 mmol, 1 mol%).
-
Add anhydrous 1,4-dioxane (2.0 mL) to the vial.
-
Add (DMPU)2Zn(CF2H)2 (0.3 mmol, 1.5 equiv).
-
Seal the vial and stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylenated product.
Protocol 2: General Procedure for Copper-Catalyzed Difluoromethylenation of Aryl Iodides [5]
Materials:
-
Aryl iodide (1.0 equiv)
-
CuI (1.5 equiv)
-
CsF (3.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add CuI (1.5 mmol), and CsF (3.0 mmol).
-
Seal the vial and evacuate and backfill with nitrogen three times.
-
Add the aryl iodide (1.0 mmol) and anhydrous DMF (5.0 mL).
-
Add TMSCF2H (2.0 mmol) via syringe.
-
Seal the vial tightly and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Photocatalytic C-H Difluoromethylenation of Heterocycles [6]
Materials:
-
Heterocycle (1.0 equiv)
-
NaSO2CF2H (2.0 equiv)
-
Rose Bengal (2 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Air atmosphere
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the heterocycle (0.5 mmol), NaSO2CF2H (1.0 mmol), and Rose Bengal (0.01 mmol).
-
Add DMSO (5.0 mL) to the flask.
-
Stir the reaction mixture at room temperature under irradiation with a green LED lamp (λ = 530 nm) in the presence of air for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 4: General Procedure for Palladium-Catalyzed Decarbonylative Difluoromethylenation of Azoles [12]
Materials:
-
Azole (1.0 equiv)
-
Difluoroacetic anhydride (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
Xantphos (10 mol%)
-
K2CO3 (2.0 equiv)
-
Anhydrous toluene
-
Nitrogen atmosphere
Procedure:
-
In a nitrogen-filled glovebox, add Pd(OAc)2 (0.025 mmol), Xantphos (0.05 mmol), and K2CO3 (1.0 mmol) to an oven-dried vial.
-
Add the azole (0.5 mmol) and anhydrous toluene (2.5 mL).
-
Add difluoroacetic anhydride (0.75 mmol).
-
Seal the vial and heat the mixture at 110 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Proposed mechanism for Ni-catalyzed decarboxylative difluoromethylenation.
Caption: Experimental workflow for Cu-catalyzed difluoromethylenation.
Caption: Photocatalytic C-H difluoromethylenation of heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up Difluoromethylenation: Application Notes and Protocols for Industrial Success
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in modern drug discovery and development. This motif can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2][3] However, transitioning difluoromethylenation reactions from laboratory-scale experiments to industrially viable processes presents unique challenges.[4] This document provides detailed application notes and protocols for the scale-up of key difluoromethylenation reactions, focusing on robust and cost-effective methodologies.
Key Reagents for Industrial Scale Difluoromethylenation
A variety of reagents have been developed for the introduction of the CF2H moiety, with some being particularly amenable to large-scale synthesis due to their stability, cost-effectiveness, and reactivity.
| Reagent Name | Chemical Formula | Key Features for Scale-Up | Common Applications |
| Bromodifluoroacetic Acid | BrCF2COOH | Inexpensive, commercially available in large quantities, and easy to handle.[5] | N-difluoromethylation of N-heterocycles.[5] |
| (Bromodifluoromethyl)trimethylsilane | TMSCF2Br | A practical and versatile difluorocarbene precursor for various nucleophiles under mild conditions.[1][6][7][8] | C-H difluoromethylation of carbon acids, esters, amides, and late-stage functionalization of pharmaceuticals.[1][6][7] |
| Chen's Reagent (Methyl fluorosulfonyldifluoroacetate) | FSO2CF2CO2Me | Efficient for trifluoromethylation and can be used for difluoroalkylation. Requires careful thermal management on a large scale.[9] | Copper-mediated trifluoromethylation of aryl and alkenyl halides.[9] |
| Sodium Chlorodifluoroacetate | ClCF2CO2Na | A historically significant and cost-effective difluorocarbene source. Requires high temperatures and careful control of CO2 release. | O-difluoromethylation of phenols. |
| Diethyl (bromodifluoromethyl)phosphonate | (EtO)2P(O)CF2Br | An efficient and environmentally benign difluorocarbene precursor that operates at low temperatures. | Difluoromethylation under basic conditions. |
Experimental Protocols for Scaled-Up Difluoromethylenation
Protocol 1: Gram-Scale C-H Difluoromethylation using TMSCF2Br
This protocol is adapted from a procedure for the late-stage difluoromethylation of a pharmaceutically relevant molecule.[1]
Reaction Scheme:
Caption: Gram-scale C-H difluoromethylation workflow.
Materials:
-
Complex drug molecule (e.g., containing an activated C-H bond): 10 mmol, 3.08 g
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
-
Suitable base (e.g., potassium carbonate)
-
Aqueous solvent system
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add the drug molecule (10 mmol) and the chosen solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C) with an ice bath.
-
Slowly add the base to the reaction mixture while monitoring the internal temperature.
-
Add TMSCF2Br dropwise via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired difluoromethylated analogue. A 79% yield was reported for a similar gram-scale reaction.[1]
Protocol 2: Large-Scale N-Difluoromethylation using Bromodifluoroacetic Acid
This protocol is based on the N-difluoromethylation of quinolinamines.[5]
Reaction Scheme:
Caption: N-difluoromethylation reaction workflow.
Materials:
-
Substituted quinolinamine: 0.5 mmol
-
Bromo(difluoro)acetic acid: 0.6 mmol
-
Potassium carbonate (K2CO3): 1.25 mmol
-
Dimethylformamide (DMF): 2 mL
Procedure:
-
In a suitable reaction vessel, combine the quinolinamine (0.5 mmol), potassium carbonate (1.25 mmol), and dimethylformamide (2 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add bromo(difluoro)acetic acid (0.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 18 hours. For less reactive substrates, the reaction time may be extended to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the N-difluoromethylated product. Isolated yields of up to 92% have been achieved.[5]
Signaling Pathways and Mechanistic Considerations
The mechanism of difluoromethylenation often involves the generation of a difluorocarbene (:CF2) intermediate, which is a moderately electrophilic species.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of difluoromethylation methodologies for large-scale processes [morressier.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for the Synthesis of Difluoromethylated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF2H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This "lipophilic hydrogen bond donor" motif can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These application notes provide detailed protocols for three contemporary methods for the synthesis of difluoromethylated heterocycles, catering to the needs of researchers in drug discovery and development.
Application Note 1: Photocatalytic C-H Difluoromethylation of N-Heterocycles
This protocol details a direct and efficient method for the C-H difluoromethylation of a broad range of N-heterocycles using a readily available organic photocatalyst and a stable difluoromethylating reagent.[1] This approach is characterized by its mild reaction conditions, operational simplicity, and tolerance of various functional groups, making it highly suitable for late-stage functionalization of complex molecules.[1][2]
Experimental Protocol
A detailed procedure for the photocatalytic C-H difluoromethylation of 1-methylquinoxalin-2(1H)-one is provided below as a representative example.
Materials:
-
1-methylquinoxalin-2(1H)-one (Substrate)
-
Sodium difluoromethanesulfinate (NaSO2CF2H) (Difluoromethylating agent)
-
Rose Bengal (Photocatalyst)
-
Dimethyl sulfoxide (DMSO) (Solvent)
-
Two 3W green LEDs
-
Reaction vial (e.g., 2 mL vial)
-
Magnetic stirrer
Procedure:
-
To a 2 mL reaction vial equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv).
-
Add sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv).
-
Add Rose Bengal (0.004 mmol, 2 mol%).
-
Add dimethyl sulfoxide (1 mL).
-
Seal the vial and place it on a magnetic stirrer.
-
Irradiate the reaction mixture with two 3W green LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated product.
Quantitative Data Summary
The following table summarizes the yields of various difluoromethylated heterocycles synthesized using this photocatalytic method.[1]
| Heterocycle Substrate | Product | Yield (%) |
| 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 91 |
| 1,3-Dimethylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1,3-dimethylquinoxalin-2(1H)-one | 85 |
| Caffeine | 8-(Difluoromethyl)caffeine | 78 |
| Theophylline | 8-(Difluoromethyl)theophylline | 75 |
| Uracil | 5-(Difluoromethyl)uracil | 65 |
Reaction Mechanism Workflow
Caption: Photocatalytic C-H difluoromethylation mechanism.
Application Note 2: Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes
This protocol describes a visible-light-induced radical cascade reaction for the synthesis of CF2H-substituted polycyclic imidazoles.[3] This method constructs C(sp3)-CF2H and C-C bonds in a single step from readily available starting materials, offering an efficient route to complex, fluorine-containing heterocyclic scaffolds.[3]
Experimental Protocol
A detailed procedure for the synthesis of a CF2H-substituted tricyclic imidazole derivative is provided below.
Materials:
-
N-(2-(1H-imidazol-1-yl)phenyl)-N-methylmethacrylamide (Substrate 1a)
-
Difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−) (Difluoromethylating agent 2)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3) (Photocatalyst)
-
Acetonitrile (CH3CN) (Solvent)
-
5W blue LEDs
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add N-(2-(1H-imidazol-1-yl)phenyl)-N-methylmethacrylamide (0.2 mmol, 1.0 equiv).
-
Add difluoromethyltriphenylphosphonium bromide (0.3 mmol, 1.5 equiv).
-
Add fac-Ir(ppy)3 (0.004 mmol, 2 mol%).
-
Add acetonitrile (1 mL).
-
Seal the vial and place it on a magnetic stirrer.
-
Irradiate the reaction mixture with 5W blue LEDs at room temperature for 16 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the CF2H-substituted polycyclic imidazole.
Quantitative Data Summary
The following table presents the yields for the synthesis of various CF2H-substituted polycyclic imidazoles.[3]
| Substrate | Product | Yield (%) |
| N-(2-(1H-imidazol-1-yl)phenyl)-N-methylmethacrylamide | 2-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one derivative | 82 |
| N-(4-fluoro-2-(1H-imidazol-1-yl)phenyl)-N-methylmethacrylamide | 7-fluoro-2-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one derivative | 75 |
| N-(4-chloro-2-(1H-imidazol-1-yl)phenyl)-N-methylmethacrylamide | 7-chloro-2-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one derivative | 78 |
| N-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)phenyl)methacrylamide | 2-(difluoromethyl)-9-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one derivative | 65 |
Experimental Workflow
Caption: Workflow for radical cascade difluoromethylation.
Application Note 3: Transition-Metal-Free N-Difluoromethylative Dearomatization of N-Heterocycles
This protocol outlines a novel, transition-metal-free method for the N-difluoromethylation and dearomatization of N-heterocycles using a low-cost and commercially available reagent.[4] This strategy is highly practical, scalable, and tolerates a wide range of functional groups, providing access to medicinally relevant N-CF2H motifs with concomitant formation of an imine or ketone functionality.[4]
Experimental Protocol
The following is a representative procedure for the N-difluoromethylative dearomatization of N-(3-fluoro-4-morpholinophenyl)quinolin-4-amine.
Materials:
-
N-(3-fluoro-4-morpholinophenyl)quinolin-4-amine (Substrate)
-
Ethyl bromodifluoroacetate (Difluoromethylating agent)
-
Potassium carbonate (K2CO3) (Base)
-
Dimethylformamide (DMF) (Solvent)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add N-(3-fluoro-4-morpholinophenyl)quinolin-4-amine (0.5 mmol, 1.0 equiv).
-
Add potassium carbonate (1.25 mmol, 2.5 equiv).
-
Add dimethylformamide (2 mL).
-
Add ethyl bromodifluoroacetate (0.6 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-difluoromethylated dearomatized product.
Quantitative Data Summary
This table summarizes the yields of various N-difluoromethylated dearomatized heterocycles.[4]
| N-Heterocycle Substrate | Product | Yield (%) |
| N-(3-fluoro-4-morpholinophenyl)quinolin-4-amine | (E)-1-(difluoromethyl)-N-(3-fluoro-4-morpholinophenyl)quinolin-4(1H)-imine | 55 |
| 4-amino-N-(4-methoxyphenyl)quinoline | (E)-1-(difluoromethyl)-N-(4-methoxyphenyl)quinolin-4(1H)-imine | 62 |
| N-(4-chlorophenyl)quinolin-4-amine | (E)-N-(4-chlorophenyl)-1-(difluoromethyl)quinolin-4(1H)-imine | 71 |
| Quinazolin-4-amine | 1-(difluoromethyl)quinazolin-4(1H)-one | 85 |
Logical Relationship Diagram
Caption: N-difluoromethylative dearomatization pathway.
References
Application Notes and Protocols for Stereoselective Difluoromethylenation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of a difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug discovery. The CF2H group can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (OH) and thiol (SH) groups, thereby enhancing metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] Stereoselective control during the incorporation of the difluoromethyl moiety is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This document provides detailed application notes and protocols for three cutting-edge stereoselective difluoromethylenation reactions, offering researchers a practical guide to implementing these powerful synthetic methodologies.
Protocol 1: Nickel-Catalyzed Enantioselective Decarboxylative Difluoromethylenation of Alkyl Carboxylic Acids
Application Note:
This protocol, developed by Liu and colleagues, describes a novel method for the enantioselective installation of a difluoromethyl group by leveraging abundant and readily available alkyl carboxylic acids as starting materials.[3][4] The reaction proceeds via a nickel-catalyzed decarboxylative cross-coupling mechanism under photoredox conditions. This method is distinguished by its exceptional enantioselectivity and broad functional group tolerance, making it a valuable tool for the late-stage functionalization of complex molecules and the synthesis of fluorinated bioisosteres of biologically relevant compounds.[3][4]
Proposed Catalytic Cycle:
Caption: Proposed mechanism for Ni-catalyzed decarboxylative difluoromethylenation.
Quantitative Data Summary:
| Entry | Substrate (Carboxylic Acid Derivative) | Yield (%) | e.e. (%) |
| 1 | N-Boc-phenylalanine | 85 | 99 |
| 2 | N-Boc-leucine | 89 | >99 |
| 3 | N-Boc-valine | 76 | >99 |
| 4 | N-Boc-methionine | 82 | 99 |
| 5 | Ibuprofen | 65 | 98 |
| 6 | A derivative with a terminal alkene | 68 | 99 |
| 7 | A derivative with a terminal alkyne | 62 | 99 |
| 8 | A derivative with an aryl chloride | 71 | >99 |
Experimental Protocol:
Materials:
-
Ni(ClO4)2·6H2O (5 mol%)
-
Chiral bisoxazoline ligand (L1, 6 mol%)
-
--INVALID-LINK-- (1 mol%)
-
(DMPU)2Zn(CF2H)2 (1.5 equiv)
-
Mg(OAc)2 (1.0 equiv)
-
Formic acid (1.0 equiv)
-
Alkyl carboxylic acid (1.0 equiv, 0.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ni(ClO4)2·6H2O (3.7 mg, 0.01 mmol), chiral bisoxazoline ligand (4.8 mg, 0.012 mmol), and --INVALID-LINK-- (1.9 mg, 0.002 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the alkyl carboxylic acid (0.2 mmol), Mg(OAc)2 (14.2 mg, 0.2 mmol), and (DMPU)2Zn(CF2H)2 (135 mg, 0.3 mmol).
-
Add anhydrous THF (2.0 mL) and formic acid (7.6 µL, 0.2 mmol) via syringe.
-
Stir the reaction mixture at -10 °C under irradiation with a blue LED (450 nm).
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Reagent-Controlled Highly Stereoselective Difluoromethylenation of Ketimines
Application Note:
This protocol, from the Hu group, details a reagent-controlled approach for the highly stereoselective synthesis of chiral α-difluoromethylamines from ketimines.[5][6][7] The key to this method is the use of a chiral (S)-difluoromethyl phenyl sulfoximine as the difluoromethylating agent.[5][6][7] This reagent-controlled strategy provides excellent diastereoselectivity across a broad range of ketimine substrates, offering a reliable route to enantiomerically enriched α-difluoromethylamines, which are important building blocks in pharmaceutical chemistry.[5][6][7]
Experimental Workflow:
Caption: General workflow for reagent-controlled difluoromethylenation of imines.
Quantitative Data Summary:
| Entry | Ketimine Substrate (Ar1(Ar2)C=NR) | Yield (%) | d.r. |
| 1 | Ar1=Ph, Ar2=Ph, R=PMB | 95 | 99:1 |
| 2 | Ar1=4-MeC6H4, Ar2=Ph, R=PMB | 92 | 99:1 |
| 3 | Ar1=4-ClC6H4, Ar2=Ph, R=PMB | 84 | 95:5 |
| 4 | Ar1=2-Naphthyl, Ar2=Ph, R=PMB | 90 | 99:1 |
| 5 | Ar1=Ph, Ar2=Me, R=PMB | 88 | 99:1 |
| 6 | Ar1=Ph, Ar2=Et, R=PMB | 95 | 99:1 |
| 7 | Cyclic ketimine derivative | 75 | 98:2 |
| 8 | Heteroaromatic (furyl) ketimine | 81 | 99:1 |
Experimental Protocol:
Materials:
-
(S)-difluoromethyl phenyl sulfoximine (1.0 equiv)
-
Ketimine (1.5 equiv)
-
n-Butyllithium (n-BuLi, 1.2 equiv, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (S)-difluoromethyl phenyl sulfoximine (0.1 mmol) and the ketimine (0.15 mmol).
-
Dissolve the solids in anhydrous THF (2.0 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (48 µL, 0.12 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired α-difluoromethylamine.
-
Determine the diastereomeric ratio by 19F NMR analysis of the crude reaction mixture.
Protocol 3: Catalytic, Asymmetric Migratory gem-Difluorination of β-Substituted Styrenes
Application Note:
This protocol, reported by Jacobsen and coworkers, provides a method for the catalytic, asymmetric geminal difluorination of β-substituted styrenes.[8][9] The reaction utilizes a simple chiral aryl iodide catalyst in combination with commercially available reagents, m-chloroperbenzoic acid (mCPBA) and hydrogen fluoride-pyridine (HF•pyridine).[8][9] A key feature of this transformation is a migratory difluorination, which proceeds through a phenonium ion intermediate to furnish products with a difluoromethylated tertiary or quaternary stereocenter.[9] This method is scalable and offers good to excellent enantioselectivities.[8]
Proposed Catalytic Cycle:
Caption: Simplified catalytic cycle for asymmetric migratory difluorination.
Quantitative Data Summary:
| Entry | Cinnamide Substrate | Yield (%) | e.e. (%) |
| 1 | N,N-di-n-propylcinnamamide | 85 | 96 |
| 2 | N,N-diethyl-3-methoxycinnamamide | 78 | 95 |
| 3 | N,N-diethyl-4-chlorocinnamamide | 82 | 97 |
| 4 | N,N-diethyl-4-methylcinnamamide | 88 | 96 |
| 5 | N,N-diethyl-2-naphthylacrylamide | 75 | 94 |
| 6 | Substrate with α-methyl group | 70 | 92 |
| 7 | Substrate with α-ethyl group | 68 | 91 |
| 8 | Gram-scale reaction of substrate 1 | 80 | 96 |
Experimental Protocol:
Materials:
-
Chiral aryl iodide catalyst (10 mol%)
-
m-Chloroperbenzoic acid (mCPBA, 2.2 equiv, <77% purity)
-
Hydrogen fluoride-pyridine (HF•pyridine, 5.0 equiv, 70% HF)
-
β-Substituted styrene (1.0 equiv, 0.2 mmol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Caution: HF•pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, face shield).
-
In a polypropylene tube equipped with a magnetic stir bar, dissolve the chiral aryl iodide catalyst (0.02 mmol) and the β-substituted styrene (0.2 mmol) in anhydrous DCM (2.0 mL).
-
Cool the mixture to -78 °C.
-
Carefully add HF•pyridine (74 µL, 1.0 mmol) to the reaction mixture.
-
In a separate vial, dissolve mCPBA (100 mg, ~0.44 mmol) in DCM (2.0 mL).
-
Add the mCPBA solution dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at -78 °C for an additional 12-24 hours.
-
Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO3 (10 mL) and Na2S2O3 (10 mL) at 0 °C.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Enantioselective Decarboxylative Difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Difluoromethylenation with Ylides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during difluoromethylenation experiments with ylides.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during difluoromethylenation reactions, offering potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Wittig-type difluoromethylenation reaction is yielding the α-difluoromethyl alcohol instead of the expected gem-difluoroalkene. What is causing this?
A1: This is a common side reaction known as nucleophilic difluoromethylation. The choice of base is a critical factor that can divert the reaction from the desired Wittig pathway to a nucleophilic addition pathway. For instance, using cesium carbonate as a base has been observed to favor the formation of α-CF2H alcohols, while bases like DBU may promote the intended olefination.[1] The high affinity of phosphorus for oxygen drives the direct transfer of the CF2H group to the carbonyl compound.[1]
Q2: I am observing significant amounts of triphenylphosphine oxide (Ph3PO) and other phosphorus-containing byproducts. How can I minimize these and simplify purification?
A2: The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction mechanism and acts as a driving force for the reaction.[2] While its formation is unavoidable, its removal can be challenging. Using phosphonate-based reagents as in the Horner-Wadsworth-Emmons (HWE) reaction can be an effective alternative. The phosphate byproducts from the HWE reaction are generally water-soluble, facilitating their removal during aqueous workup.[3][4]
Q3: My reaction with an aromatic aldehyde is producing a significant amount of a dimeric α-hydroxy ketone byproduct. What is this side reaction and how can I prevent it?
A3: This side reaction is likely a benzoin condensation, a base-catalyzed self-condensation of aldehydes.[5][6] Aromatic aldehydes, especially those with electron-withdrawing groups, are particularly susceptible to this reaction in the presence of a base.[1] To mitigate this, consider the following:
-
Lowering the reaction temperature: This can help to disfavor the benzoin condensation pathway.[1]
-
Choosing a non-nucleophilic base: A sterically hindered, non-nucleophilic base might reduce the propensity for benzoin condensation.
-
Slower addition of the base: Adding the base slowly to the reaction mixture can help maintain a low instantaneous concentration, thereby reducing the rate of the bimolecular benzoin reaction.
Q4: I am not getting any of the desired product, and my starting materials are being consumed. What are other possible non-productive pathways?
A4: The difluorinated phosphorus ylide can be unstable and decompose, particularly at elevated temperatures. One common decomposition pathway is the elimination of triphenylphosphine to generate difluorocarbene (:CF2).[7] This highly reactive intermediate can then engage in various non-productive reactions, such as dimerization or reaction with solvent, leading to a complex mixture of byproducts and consumption of the starting ylide. The choice of ylide precursor and reaction conditions can influence the stability and reactivity of the ylide.[7][8]
Troubleshooting Common Side Reactions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Formation of α-difluoromethyl alcohol | Nucleophilic difluoromethylation is competing with the Wittig reaction. This is often influenced by the choice of base. | - Use a less nucleophilic or sterically hindered base (e.g., DBU instead of Cs2CO3).[1] - Optimize solvent polarity; aprotic solvents are generally preferred for Wittig reactions.[9] - Consider a Horner-Wadsworth-Emmons approach with a difluoromethylphosphonate. |
| Benzoin condensation of aldehyde | The aldehyde is undergoing base-catalyzed self-condensation, especially with electron-withdrawing groups.[1] | - Lower the reaction temperature.[1] - Add the base slowly to the reaction mixture. - Use a non-nucleophilic, sterically hindered base. |
| Low yield and complex byproduct profile | Decomposition of the ylide to form difluorocarbene, which then undergoes further reactions.[7] | - Use a more stable ylide precursor, such as a difluoromethylene phosphabetaine.[10] - Optimize the reaction temperature to be high enough for the Wittig reaction but low enough to minimize ylide decomposition. - Ensure anhydrous reaction conditions, as moisture can hydrolyze the ylide. |
| Poor E/Z selectivity of the alkene product | The stability of the ylide and the reaction conditions (presence of lithium salts, solvent) influence the stereochemical outcome. | - For stabilized ylides, (E)-alkenes are generally favored under thermodynamic control.[4][11] - For non-stabilized ylides, (Z)-alkenes are often the major product under kinetic, salt-free conditions.[4][11] - The Schlosser modification can be used to favor the (E)-alkene with non-stabilized ylides.[12] |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Difluoromethylenation (Wittig-type)
This protocol is a general guideline; specific conditions should be optimized for each substrate.
-
Preparation of the Phosphonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene. Add the appropriate difluoromethyl halide (e.g., bromodifluoromethane, 1.0 eq.) at room temperature. Stir the mixture at room temperature for 24-48 hours, during which the phosphonium salt will precipitate. Collect the salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Ylide Generation and Reaction with Carbonyl Compound:
-
To a flame-dried flask under an inert atmosphere, add the dried phosphonium salt (1.5 eq.) and suspend it in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the suspension to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add a strong, non-nucleophilic base (e.g., NaH, KHMDS, 1.4 eq.) portion-wise or via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at this temperature for 30-60 minutes.
-
Dissolve the carbonyl compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the ylide solution.
-
Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired gem-difluoroalkene from triphenylphosphine oxide and other byproducts.
-
Visualizations
Caption: Decision tree for difluoromethylenation with ylides.
Caption: Experimental workflow for troubleshooting side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Wittig Reactions with (Bromodifluoromethyl)triphenylphosphonium bromide
Welcome to the technical support center for the gem-difluoroolefination of carbonyl compounds using (Bromodifluoromethyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Wittig reactions for the synthesis of gem-difluoroolefins.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is not working. I see no consumption of my starting aldehyde/ketone. What are the common causes for complete reaction failure?
A1: Complete failure of the Wittig reaction with this compound can often be attributed to several critical factors:
-
Inefficient Ylide Formation: The generation of the bromodifluoromethylide is the first and most crucial step. The choice and quality of the base are paramount. For non-stabilized ylides like this one, a strong base is typically required. Ensure your base is fresh and handled under anhydrous conditions to prevent quenching.
-
Presence of Moisture: The ylide is highly sensitive to water. Any moisture in the reaction flask, solvent, or reagents will protonate the ylide, rendering it unreactive.[1] All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.
-
Incorrect Base Selection: The pKa of the phosphonium salt dictates the required base strength. For phosphonium salts with electron-withdrawing groups, weaker bases may suffice, but for alkyl-substituted phosphonium salts, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are often necessary.[2]
-
Degraded Phosphonium Salt: Although this compound is a salt and generally stable, prolonged exposure to moisture and air can lead to degradation.[3] It is advisable to store the reagent in a cool, dry place, under an inert atmosphere.
Q2: I am observing very low yields of my desired gem-difluoroalkene. How can I optimize the reaction conditions?
A2: Low yields are a common issue and can often be resolved by systematically optimizing the reaction parameters. Based on studies with the closely related difluoromethyltriphenylphosphonium bromide, the following parameters are critical:[4]
-
Base and Reagent Stoichiometry: The molar ratio of the phosphonium salt, base, and carbonyl compound significantly impacts the yield. An excess of the phosphonium salt and base relative to the aldehyde is often beneficial. A molar ratio of 3:3:1 (phosphonium salt:base:aldehyde) has been shown to be effective.[4]
-
Solvent Choice: The choice of solvent can dramatically influence the reaction outcome. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have been found to be effective for this type of reaction.[4]
-
Reaction Temperature and Time: Temperature plays a crucial role. While ylide formation is often carried out at lower temperatures (e.g., 0 °C), the subsequent reaction with the carbonyl may require heating. For instance, a reaction temperature of 50 °C for 4 hours has been reported to be optimal for the reaction with difluoromethyltriphenylphosphonium bromide and aldehydes.[4]
-
Purity of Starting Materials: Ensure the aldehyde or ketone is pure and free from acidic impurities that could quench the ylide.
Q3: My reaction works for aromatic aldehydes, but I am having trouble with aliphatic aldehydes and ketones. What could be the reason?
A3: The reactivity of the carbonyl compound plays a significant role in the success of the Wittig reaction.
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones, especially sterically hindered ones, may require more forcing conditions (higher temperatures, longer reaction times) or may not be feasible with this reagent.[5]
-
Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes are often more reactive than aliphatic aldehydes in Wittig reactions. For less reactive aliphatic aldehydes, optimizing the reaction conditions as described in Q2 is crucial.
-
α,β-Unsaturated Carbonyls: While the reaction can work with α,β-unsaturated aldehydes, lower yields might be obtained.[4]
Q4: I am concerned about the stability of the this compound ylide. How should I handle it?
A4: The ylide generated from this compound is a reactive intermediate and should be handled with care:
-
Inert Atmosphere: The ylide is sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Anhydrous Conditions: Use of anhydrous solvents and reagents is critical to prevent the decomposition of the ylide.[1]
-
In Situ Generation: The ylide is typically generated in situ and used immediately in the reaction with the carbonyl compound.[2] It is not isolated.
-
Temperature Control: Ylide formation is often performed at reduced temperatures (e.g., 0 °C) to control the reaction and improve stability.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting failed or low-yielding Wittig reactions with this compound.
Caption: A step-by-step guide to diagnosing and resolving common issues in Wittig reactions.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the gem-difluoroolefination of various aldehydes using the closely related difluoromethyltriphenylphosphonium bromide, providing a valuable reference for optimizing your reaction with this compound.[4]
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenylbenzaldehyde | DBU | DMF | 50 | 4 | 75 |
| 2 | 4-Bromobenzaldehyde | DBU | DMF | 50 | 4 | 68 |
| 3 | 4-Chlorobenzaldehyde | DBU | DMF | 50 | 4 | 72 |
| 4 | 4-Fluorobenzaldehyde | DBU | DMF | 50 | 4 | 65 |
| 5 | 4-Methylbenzaldehyde | DBU | DMF | 50 | 4 | 70 |
| 6 | 4-Methoxybenzaldehyde | DBU | DMF | 50 | 4 | 62 |
| 7 | Benzaldehyde | DBU | DMF | 50 | 4 | 60 |
| 8 | 2-Naphthaldehyde | DBU | DMF | 50 | 4 | 78 |
| 9 | 2-Thiophenecarboxaldehyde | DBU | DMF | 50 | 4 | 55 |
| 10 | 3-Pyridinecarboxaldehyde | DBU | DMF | 50 | 4 | 51 |
| 11 | Cinnamaldehyde | DBU | DMF | 50 | 4 | 35 |
Data adapted from a study on difluoromethyltriphenylphosphonium bromide.[4]
Experimental Protocols
Protocol 1: General Procedure for the gem-Difluoroolefination of Aldehydes
This protocol is adapted from a reported procedure for the Wittig reaction with difluoromethyltriphenylphosphonium bromide and can be used as a starting point for reactions with this compound.[4]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (3.0 equivalents).
-
Solvent and Reagent Addition: Add anhydrous DMF (to achieve a suitable concentration, e.g., 0.1 M with respect to the aldehyde). Add the aldehyde (1.0 equivalent) to the suspension.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equivalents) to the mixture.
-
Reaction: Stir the resulting mixture at 50 °C for 4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with water. Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired gem-difluoroolefin.
Reaction Pathway and Logic
The following diagram illustrates the key steps and logical dependencies in a successful Wittig reaction for gem-difluoroolefination.
References
Technical Support Center: Purification of Difluoromethylenated Products from Triphenylphosphine Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying difluoromethylenated products from triphenylphosphine oxide (TPPO), a common byproduct in reactions like the Wittig and Mitsunobu reactions.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) a common challenge in organic synthesis?
A1: Triphenylphosphine oxide (TPPO) is a frequent byproduct in widely used reactions such as the Wittig, Mitsunobu, and Appel reactions. Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, especially during column chromatography. On a large scale, traditional chromatographic purification becomes less feasible, necessitating alternative removal strategies.[1]
Q2: What are the primary methods for removing TPPO from a reaction mixture?
A2: The main strategies for TPPO removal include:
-
Precipitation/Crystallization: This method relies on the differential solubility of TPPO and the desired product in a given solvent system. TPPO is known to be poorly soluble in non-polar solvents like hexane and cyclohexane.[1][2]
-
Complexation with Metal Salts: Metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form insoluble complexes with TPPO, which can then be removed by filtration.[2][3][4][5][6]
-
Chromatography: Techniques such as silica gel plug filtration are commonly used. The polar TPPO is retained on the silica gel while the less polar product is eluted.[4][7][8]
-
Scavenger Resins: Solid-supported reagents, or scavenger resins, can selectively bind to TPPO, allowing for its removal through simple filtration.[3][9][10]
Q3: How do the properties of a difluoromethylenated product influence the choice of purification method?
A3: The difluoromethyl (-CF₂H) group can increase the polarity of a molecule and introduce hydrogen bond donating capabilities, making the product more polar than its non-fluorinated counterparts.[7] This increased polarity can sometimes lead to co-elution with TPPO during normal-phase chromatography. Therefore, the choice of purification method should consider the overall polarity of your specific difluoromethylenated product.
Q4: Can I use precipitation to remove TPPO if my difluoromethylenated product is also somewhat polar?
A4: Yes, precipitation can still be an effective method. The key is to find a solvent system where the solubility difference between your product and TPPO is maximized. Since TPPO is sparingly soluble in non-polar solvents like hexane, pentane, or diethyl ether, you can attempt to precipitate the TPPO by concentrating your reaction mixture and triturating it with one of these solvents.[2][7][8] Your more polar difluoromethylenated product may remain in solution.
Troubleshooting Guides
Problem 1: My difluoromethylenated product is co-eluting with TPPO during silica gel column chromatography.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | The increased polarity of your difluoromethylenated product may cause it to have a similar retention factor (Rf) to TPPO on silica gel. |
| Solution 1: Silica Plug Filtration with a Non-polar Solvent: Concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture. Pass this through a short plug of silica gel. The non-polar solvent should elute your product while the highly polar TPPO remains adsorbed on the silica.[4][7][8] | |
| Solution 2: Adjust Eluent Polarity: If using column chromatography, start with a very non-polar eluent and gradually increase the polarity. This may allow for the separation of your product from TPPO. | |
| Solution 3: Alternative Chromatography: Consider using a different stationary phase, such as alumina, or a different chromatographic technique like reversed-phase chromatography if your product is sufficiently polar. |
Problem 2: I am trying to precipitate TPPO with a non-polar solvent, but my product is also crashing out.
| Possible Cause | Troubleshooting Steps |
| Product Insolubility | Your difluoromethylenated product may have limited solubility in the chosen non-polar solvent. |
| Solution 1: Solvent Screening: Experiment with different non-polar solvents or solvent mixtures (e.g., hexane, cyclohexane, diethyl ether, or mixtures thereof) to find a system where your product remains soluble while TPPO precipitates.[1] | |
| Solution 2: Temperature Control: Try cooling the solvent mixture. The solubility of TPPO may decrease more significantly than your product's upon cooling, allowing for selective precipitation.[1] | |
| Solution 3: Crystallization of the Product: If your product is a solid, consider recrystallization from a suitable solvent. This can be an effective method to separate it from the TPPO impurity.[11] |
Problem 3: The use of metal salts to precipitate TPPO is affecting my product's stability or yield.
| Possible Cause | Troubleshooting Steps |
| Product Chelation | Your difluoromethylenated product may contain functional groups that can chelate with the metal salt, leading to co-precipitation. |
| Solution 1: Use Stoichiometric Amounts: Ensure you are using the correct stoichiometry of the metal salt (typically 2 equivalents relative to triphenylphosphine).[2] | |
| Solution 2: Alternative Metal Salts: If one metal salt (e.g., ZnCl₂) causes issues, consider trying another, such as MgCl₂ or CaBr₂, as their coordination properties differ.[3][5] | |
| Solution 3: Alternative Purification Method: If metal salt precipitation is not suitable for your product, switch to a different method like precipitation with a non-polar solvent, silica plug filtration, or the use of scavenger resins.[3] |
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Almost Insoluble | [1] |
| Cyclohexane | Almost Insoluble | [1] |
| Petroleum Ether | Almost Insoluble | [1] |
| Hexane | Poorly Soluble | [1][2] |
| Pentane | Not Soluble | [2] |
| Diethyl Ether | Cooling can lead to crystallization | [2] |
| Ethanol | Can be used for removal | [1] |
| Methanol | Can be used for removal | [1] |
| Isopropyl Alcohol | Can be used for removal | [1] |
Table 2: Efficiency of Metal Salts for TPPO Precipitation
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference |
| ZnCl₂ | Ethanol | High | [6] |
| MgCl₂ | Toluene, Ethyl Acetate | Effective | [5] |
| CaBr₂ | THF, 2-MeTHF, MTBE | 95-99% | [5] |
Experimental Protocols
Protocol 1: Purification via Silica Plug Filtration
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid residue.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent (e.g., hexane, pentane, or a 1:1 mixture of hexane and diethyl ether).
-
Filtration: Prepare a short plug of silica gel in a fritted funnel or a pipette with a cotton plug. Pass the suspension through the silica plug.
-
Elution: Elute the product from the silica plug with a slightly more polar solvent, such as diethyl ether or ethyl acetate, while the TPPO remains adsorbed on the silica.
-
Concentration: Combine the filtrate and concentrate under reduced pressure to yield the purified product.[4][7][8]
Protocol 2: Purification via Precipitation with Zinc Chloride
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Addition of ZnCl₂: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add 2 equivalents of this solution (relative to the initial amount of triphenylphosphine) to the ethanolic solution of the crude product at room temperature.[6]
-
Precipitation: Stir the mixture for a few hours. A white precipitate of the TPPO-ZnCl₂ complex should form.[2][6]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.[6]
Protocol 3: Purification using a Scavenger Resin
-
Resin Preparation: In a flask, add a suitable scavenger resin (e.g., high-loading Merrifield resin) and a solvent like acetone. If starting from a chloromethylated resin, sodium iodide can be added to form the more reactive iodinated resin in situ.[3]
-
Scavenging: Add the crude reaction mixture containing the product and TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. The required time can vary, but overnight stirring is often sufficient.
-
Filtration: Filter the mixture to remove the resin with the bound TPPO.
-
Washing: Wash the resin with a suitable solvent (e.g., THF, methanol) to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[3]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Improving the Yield of Difluoromethylenation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of difluoromethylenation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in difluoromethylenation reactions?
A1: Low yields in difluoromethylenation reactions can often be attributed to several key factors:
-
Inefficient generation of the difluoromethylene precursor: The stability and reactivity of the difluoromethylenating agent are critical.
-
Sub-optimal reaction conditions: Temperature, pressure, solvent, and base selection can significantly impact reaction efficiency.
-
Moisture sensitivity: Many reagents used in difluoromethylenation are sensitive to moisture, which can lead to decomposition and reduced yield.[1]
-
Substrate-related issues: The electronic and steric properties of the substrate can affect its reactivity.
-
Product instability: The desired difluoromethylenated product may be unstable under the reaction or workup conditions.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in difluoromethylenation reactions by influencing reagent solubility, the stability of intermediates, and the reactivity of nucleophiles and bases. Protic solvents can solvate and stabilize nucleophiles, potentially reducing their reactivity, while polar aprotic solvents are often a better choice for reactions involving strong nucleophiles. The polarity of the solvent must be sufficient to dissolve all reactants.[2]
Q3: Can the choice of base significantly impact the yield?
A3: Absolutely. The base is critical for the generation of the active difluoromethylenating species from many precursors. A base that is too weak may not lead to efficient generation, while a base that is too strong could cause decomposition of the reagent or substrate. Screening a range of bases is often necessary to find the optimal conditions for a specific substrate.
Q4: Are there any general tips for handling moisture-sensitive difluoromethylenation reactions?
A4: Yes, to ensure the best possible yield in moisture-sensitive reactions, the following precautions should be taken:
-
Flame-dry or oven-dry all glassware before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all reagents are of high purity and stored under appropriate conditions.[1][3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low to no yield of your desired difluoromethylenated product, a systematic approach to troubleshooting is recommended. The following guide will walk you through potential causes and solutions.
Troubleshooting Workflow for Low Reaction Yield
Caption: A workflow diagram for troubleshooting low reaction yields.
Question: My reaction is not working. Where do I start?
Answer: Start by verifying the quality and stoichiometry of your reagents.
-
Reagent Purity: Ensure that your starting materials, difluoromethylenating agent, and any catalysts are pure. Impurities can lead to side reactions or inhibit the desired transformation.[3] Use freshly opened or purified reagents.
-
Stoichiometry: Double-check your calculations and ensure that the molar ratios of your reactants are correct. Inaccurate weighing can lead to incomplete reactions.[1]
Question: I've confirmed my reagents are good. What's next?
Answer: Scrutinize your reaction conditions.
-
Anhydrous Conditions: As mentioned in the FAQs, moisture is a common culprit for low yields in many organic reactions, including difluoromethylenations.[1][3]
-
Temperature and Reaction Time: The optimal temperature and reaction time can vary significantly. Monitor your reaction's progress using techniques like TLC or LC-MS to determine if the reaction is stalling or if the product is decomposing over time.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is critical. If you are experiencing low yields, it is highly recommended to screen a variety of conditions.
Issue 2: Product Loss During Workup and Purification
Even if the reaction proceeds well, significant product loss can occur during the workup and purification steps.
Question: My reaction seems to go to completion by TLC, but my isolated yield is low. Why?
Answer: Product loss during workup is a common reason for low isolated yields.
-
Extraction Issues: Your product may have some solubility in the aqueous layer, leading to losses during extraction. To mitigate this, minimize the number of aqueous washes and consider back-extracting the combined aqueous layers with fresh organic solvent.[3] The formation of emulsions can also trap the product; adding brine can help to break up emulsions.[3]
-
Purification Problems: Your product may be unstable on silica gel, leading to decomposition during column chromatography. To address this, you can try deactivating the silica gel with a base like triethylamine or consider alternative purification methods such as recrystallization or distillation.[3]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Photocatalytic Difluoromethylation of Coumarins[2]
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | 35 |
| 2 | THF | 7.6 | 42 |
| 3 | Acetone | 20.7 | 58 |
| 4 | Acetonitrile (ACN) | 37.5 | 65 |
| 5 | DMSO | 46.7 | 82 |
| 6 | Methanol | 32.7 | 71 |
Reaction conditions: Coumarin (0.2 mmol), NaSO2CF2H (0.6 mmol), photocatalyst (5 mol%), solvent (2 mL), blue LED irradiation, 24 h, room temperature.
Table 2: Effect of Base on the Difluoromethylenation of 2-phenyl-1,3-indandione
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Toluene | 110 | 91 |
| 2 | DBU | Toluene | 110 | 85 |
| 3 | Cs2CO3 | Toluene | 110 | 88 |
| 4 | K2CO3 | Toluene | 110 | 75 |
| 5 | Et3N | Toluene | 110 | 62 |
Reaction conditions: 2-phenyl-1,3-indandione (0.5 mmol), (Triphenylphosphonio)difluoroacetate (PDFA, 1.0 mmol), Base (1.0 mmol), Toluene (2 mL), 3 h.
Experimental Protocols
Protocol 1: General Procedure for O-Difluoromethylenation of Phenols
This protocol provides a general guideline for the O-difluoromethylenation of phenols using a difluorocarbene precursor.
Experimental Workflow for O-Difluoromethylenation
Caption: A typical experimental workflow for the O-difluoromethylenation of phenols.
Materials:
-
Phenol substrate (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Difluoromethylenating agent (e.g., Diethyl bromodifluoromethylphosphonate, 1.5 equiv)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv) and cesium carbonate (2.0 equiv).
-
Add anhydrous DMF via syringe and stir the mixture at room temperature for 30 minutes.
-
Add the difluoromethylenating agent dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Difluoromethylenation of Indole using Freon-22[4]
This protocol describes the N-difluoromethylenation of indole derivatives using chlorodifluoromethane (Freon-22).
Materials:
-
Indole derivative (0.1 mol)
-
18-crown-6 (0.5 g)
-
Anhydrous Tetrahydrofuran (THF, 150 mL)
-
Chlorodifluoromethane (CF₂ClH)
-
50% aqueous potassium hydroxide (KOH) solution
-
Reaction vessel suitable for gas introduction
Procedure:
-
Dissolve the indole derivative (0.1 mol) and 18-crown-6 (0.5 g) in anhydrous THF (150 mL) in a suitable reaction vessel.
-
Saturate the solution with chlorodifluoromethane (Freon-22) gas.
-
While vigorously stirring the reaction mixture, add 50% aqueous KOH solution dropwise.
-
Continue stirring for 2-3 hours until the gas absorption stops.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel. For unstable derivatives, a stabilizer may be required during storage.[4]
References
Technical Support Center: Difluoromethylene Ylide Formation
Welcome to the technical support center for difluoromethylene ylide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the formation and reactivity of difluoromethylene ylide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields, side product formation, and other undesirable outcomes during experiments involving difluoromethylene ylide.
General Questions
Q1: What are the common precursors for generating difluoromethylene ylide?
A1: Difluoromethylene ylide is a transient intermediate and is typically generated in situ. Common precursors include difluoromethylene phosphabetaine (Ph3P+CF2CO2-), which generates the ylide upon decarboxylation with mild heating.[1] Another approach involves the reaction of a difluorocarbene source, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) or (bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br), with a phosphine like triphenylphosphine.[2][3] The combination of hexamethylphosphoramide (HMPT) and dibromodifluoromethane (CF₂Br₂) in the presence of zinc has also been used.[2]
Q2: How does the choice of base affect the formation of the ylide?
A2: The role and choice of base are critically dependent on the precursor used to generate the difluoromethylene ylide.
-
For phosphonium salts: When starting from an alkyltriphenylphosphonium salt precursor, a strong base is required for deprotonation to form the ylide.[4][5] Suitable bases include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and alkoxides.[5] The pKa of the phosphonium salt is a key factor in selecting a sufficiently strong base.[6]
-
For difluorocarbene precursors: In methods where difluorocarbene is generated first (e.g., from Me₃SiCF₂Br), mildly basic activators like HMPA, DMPU, or even halide ions (bromide, acetate) can initiate the decomposition of the silane to form the carbene, which is then trapped by a phosphine to generate the ylide.[3] In some cases, a base is used to activate a pronucleophile in the reaction mixture, and this base can also influence the generation of difluorocarbene.
-
For betaine decarboxylation: Precursors like difluoromethylene phosphabetaine (Ph3P+CF2CO2-) do not require an external base to form the ylide; it is generated via thermal decarboxylation.[1]
Troubleshooting Common Issues
Q3: My Wittig-type difluoro-olefination reaction is giving a low yield. What are the potential causes?
A3: Low yields in difluoro-olefination reactions can stem from several factors:
-
Inefficient Ylide Generation: If using a phosphonium salt, the base may not be strong enough for complete deprotonation.[5] Ensure the base is fresh and the reaction is conducted under anhydrous conditions.[7]
-
Ylide Instability: The difluoromethylene ylide can be unstable and may decompose. In some cases, generating the ylide in the presence of the aldehyde or ketone can improve yields.[8]
-
Competing Reactions: The ylide can act as a difluorocarbene source, leading to difluorocyclopropanation instead of olefination, especially with electron-rich alkenes. The choice of reagent and conditions can influence this selectivity.[2]
-
Poor Electrophilicity of the Carbonyl: If your aldehyde or ketone is sterically hindered or electron-rich, the nucleophilic attack by the ylide may be slow.
-
Presence of Protic Groups: Acidic protons (like phenols or alcohols) in the substrate can quench the ylide. An excess of base may be required to deprotonate both the phosphonium salt and the acidic group.[8]
Q4: I am observing significant formation of difluorocyclopropane byproducts. How can I favor the Wittig olefination pathway?
A4: The competition between Wittig olefination and difluorocyclopropanation is a known issue. The difluoromethylene ylide can exist in equilibrium with difluorocarbene and a phosphine. To favor olefination:
-
Choice of Precursor: Different precursors can exhibit different reactivities. For instance, Ph3P+CF2CO2- has been shown to be an efficient difluorocarbene reagent under certain conditions, while classical carbene sources can generate a highly reactive ylide.[2]
-
Reaction Conditions: Carefully controlling the temperature and reaction time can influence the selectivity. The fast release of difluorocarbene might favor cyclopropanation.
-
Nature of the Substrate: The electronic properties of your substrate play a crucial role. Electron-rich alkenes are more susceptible to difluorocyclopropanation by the electrophilic difluorocarbene.
Q5: The reaction with my enolizable aldehyde/ketone is not working well. Why?
A5: While the difluorinated phosphonium ylide is considered to have relatively low basicity, enolizable substrates can still be problematic.[1] The ylide or the base used for its generation can deprotonate the α-carbon of the carbonyl compound, leading to side reactions or preventing the desired nucleophilic attack. Using milder conditions and a base that is not excessively strong may help. The successful addition to enolizable aliphatic aldehydes has been reported, suggesting that optimization is key.[1]
Data Summary Tables
Table 1: Comparison of Common Precursors for Difluoromethylene Ylide Generation
| Precursor | Generation Method | Typical Base/Activator | Key Features | Reference(s) |
| Ph3P+CF2CO2- (Phosphabetaine) | Thermal decarboxylation | None (mild heating) | Readily available, air-stable solid. Can also act as a carbene source. | [1] |
| Me3SiCF2Br + PPh3 | Decomposition to :CF2 followed by trapping with PPh₃ | HMPA, DMPU, Br⁻, AcO⁻ | Mild activation conditions. Versatile for various transformations. | [3] |
| HMPT / CF2Br2 | In situ formation of phosphonium ylide | Zinc (Zn) often required | Effective for difluoromethylenation of aldehydes and ketones. | [2] |
| FSO2CF2CO2Me (MDFA) + PPh3 | Releases :CF2 in the presence of a demethylating agent, trapped by PPh₃ | Iodide ion | Forms ylide under moderate conditions. | [2] |
Table 2: Influence of Base on Wittig Reagent Formation (General)
| Base | pKa of Conjugate Acid | Suitability | Notes | Reference(s) |
| n-Butyllithium (n-BuLi) | ~50 | Effective for deprotonating most alkylphosphonium salts. | Very strong, requires anhydrous and inert conditions. | [4][5] |
| Sodium Hydride (NaH) | ~36 | Commonly used, especially for stabilized ylides. | Insoluble in many solvents; reaction with DMSO can generate dimsyl sodium. | [6][9] |
| Sodium Amide (NaNH₂) | ~38 | Strong base capable of forming non-stabilized ylides. | Reacts violently with water. | [5] |
| Potassium tert-butoxide (KOtBu) | ~19 | Suitable for more acidic phosphonium salts (stabilized ylides). | Can be problematic if the substrate has acidic protons. | [8] |
Experimental Protocols
Protocol 1: Generation of Difluoromethylene Ylide from Phosphabetaine for Nucleophilic Difluoromethylation
This protocol is adapted from a method for the nucleophilic difluoromethylation of Michael acceptors.[1]
-
Reagents & Setup:
-
Difluoromethylene phosphabetaine (Ph3P+CF2CO2-)
-
Electrophilic substrate (e.g., Michael acceptor, aldehyde)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Reaction vessel (e.g., oven-dried flask) with a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the reaction vessel, add the electrophilic substrate (1.0 equiv) and difluoromethylene phosphabetaine (1.3 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere. The temperature is typically mild (e.g., 80 °C), sufficient to induce decarboxylation and generate the transient ylide.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The subsequent workup often involves hydrolysis of the intermediate phosphonium salt under mild conditions to yield the difluoromethylated product.[1]
-
Protocol 2: General Procedure for Wittig Difluoro-olefination
This is a generalized protocol based on standard Wittig reaction principles.[5][8]
-
Reagents & Setup:
-
A suitable precursor (e.g., (methoxymethyl)triphenylphosphonium chloride for a related ylide, or a difluoro-equivalent).
-
A strong, anhydrous base (e.g., KOtBu, n-BuLi).
-
Anhydrous aprotic solvent (e.g., THF).
-
Aldehyde or ketone substrate.
-
An inert atmosphere setup with thoroughly dried glassware.
-
-
Procedure:
-
Method A (Pre-generation of Ylide):
-
Suspend the phosphonium salt (1.2 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add the strong base (e.g., KOtBu, 1.2-1.5 equiv). A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of the aldehyde or ketone (1.0 equiv) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.[8]
-
-
Method B (In-situ Generation with Substrate):
-
To a mixture of the aldehyde/ketone (1.0 equiv) and the base (e.g., KOtBu, 3.0 equiv) in THF, add the phosphonium salt in portions at room temperature.[8] This method can be advantageous for unstable ylides.
-
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash chromatography.
-
-
Visualizations
Caption: General workflow for a difluoromethylene ylide reaction.
Caption: Troubleshooting flowchart for low-yield difluoromethylenation.
Caption: Competing reaction pathways of difluoromethylene ylide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ylide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Wittig Reaction [organic-chemistry.org]
Navigating the Nuances of Hygroscopic Phosphonium Salts: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the hygroscopic nature of phosphonium salts. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the integrity and success of your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered when working with hygroscopic phosphonium salts.
Question: My phosphonium salt, which is typically a crystalline solid, has become a viscous oil or sticky solid. What happened, and can I still use it?
Answer: This is a common issue arising from the hygroscopic nature of many phosphonium salts, where they readily absorb moisture from the atmosphere. This can lead to decreased reactivity, side reactions, and difficulty in accurate weighing and handling. While it may be possible to use the material after rigorous drying, it is crucial to first remove the absorbed water to ensure reliable experimental results.
Question: I am observing lower than expected yields or incomplete reactions when using a phosphonium salt. Could moisture be the culprit?
Answer: Absolutely. The presence of water can significantly impact reactions involving phosphonium salts, such as the Wittig reaction. Water can hydrolyze the phosphonium salt or the subsequently formed ylide, leading to the formation of triphenylphosphine oxide and the corresponding hydrocarbon, thereby reducing the yield of the desired product.[1] It is essential to use anhydrous solvents and properly dried phosphonium salts for moisture-sensitive reactions.
Question: How can I visually assess if my phosphonium salt has been compromised by moisture?
Answer: High-quality, anhydrous phosphonium salts are typically free-flowing, crystalline white to off-white powders.[1] Clumping, the formation of a viscous oil, or a sticky appearance are strong indicators of water absorption.[2]
Question: What are the best practices for storing phosphonium salts to prevent moisture absorption?
Answer: Phosphonium salts should be stored in tightly sealed containers in a dry environment, such as a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel, or phosphorus pentoxide).[1][3] For highly sensitive applications, storage inside an inert atmosphere glovebox is recommended.
Quantitative Data on Hygroscopicity
The hygroscopicity of phosphonium salts is influenced by both the cation and the anion. The following table summarizes available quantitative data on the water content of select phosphonium-based ionic liquids at various relative humidity (RH) levels.
| Ionic Liquid (IL) | Water Content (wt%) at 50% RH | Water Content (wt%) at 60% RH | Water Content (wt%) at 70% RH | Water Content (wt%) at 80% RH | Water Content (wt%) at 90% RH |
| [P4444][DBP] | ~1.5 | ~2.0 | ~2.5 | ~3.5 | ~5.0 |
| [By][DBP] | ~2.0 | ~2.5 | ~3.0 | ~4.5 | ~6.5 |
[4]
Note: This data is for specific phosphonium ionic liquids and serves as an illustration. The hygroscopicity of other phosphonium salts may vary.
Experimental Protocols
Adherence to strict anhydrous techniques is critical when handling hygroscopic phosphonium salts. Below are detailed protocols for drying and handling these sensitive reagents.
Protocol 1: Drying Hygroscopic Phosphonium Salts via Vacuum Oven
This method is suitable for removing water from phosphonium salts that have absorbed atmospheric moisture.
Materials:
-
Hygroscopic phosphonium salt
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-tight container
-
Vacuum pump
-
Cold trap (recommended)
Procedure:
-
Place the phosphonium salt in a clean, dry Schlenk flask.
-
If the salt is a viscous oil, it can be spread in a thin layer on a watch glass or in a shallow dish to maximize surface area.
-
Place the flask or dish in a vacuum oven.
-
Slowly and carefully apply vacuum to the oven to avoid bumping or splattering of the material.[5] A gradual decrease in pressure is recommended for fine powders.[5]
-
Set the desired temperature. A moderate temperature (e.g., 50-70 °C) is often sufficient and avoids thermal decomposition. The optimal temperature and duration will depend on the specific phosphonium salt and the amount of water absorbed.
-
Dry the salt under dynamic vacuum for several hours or until a constant weight is achieved. For some salts, drying at room temperature under high vacuum for an extended period (e.g., 3 days) followed by heating (e.g., 170 °C for 3 days) may be necessary for complete drying.[6]
-
Once drying is complete, allow the oven to cool to room temperature before slowly backfilling with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried salt to a desiccator or glovebox for storage.
Protocol 2: Handling and Weighing Hygroscopic Phosphonium Salts in a Glovebox
A glovebox provides the most controlled environment for handling highly moisture-sensitive phosphonium salts.
Materials:
-
Dried hygroscopic phosphonium salt
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
Spatula
-
Weighing paper or vial
-
Analytical balance inside the glovebox
-
Tared vials for storage
Procedure:
-
Ensure all necessary equipment (spatulas, vials, etc.) is brought into the glovebox through the antechamber, following proper evacuation and refilling cycles.[2][3] Porous materials like kimwipes should be dried in a vacuum oven before being introduced.[7]
-
Transfer the container of the dried phosphonium salt into the glovebox.
-
Inside the glovebox, carefully open the container.
-
Use a clean, dry spatula to transfer the desired amount of the phosphonium salt onto weighing paper or directly into a tared vial on the analytical balance.[2]
-
Record the mass accurately.
-
Immediately and securely seal the vial containing the weighed salt.
-
Securely reseal the main container of the phosphonium salt.
-
The weighed sample is now ready for use in your reaction within the glovebox or can be safely removed for use with Schlenk techniques.
Protocol 3: Handling Hygroscopic Phosphonium Salts using a Schlenk Line
For laboratories without a glovebox, a Schlenk line provides a reliable method for maintaining an inert atmosphere.
Materials:
-
Dried hygroscopic phosphonium salt in a Schlenk flask
-
Schlenk line with dual vacuum and inert gas manifolds
-
Spatula or solid addition tube
-
Reaction flask (Schlenk flask)
-
Septa
-
Cannula or transfer tube
Procedure:
-
Connect the Schlenk flask containing the dried phosphonium salt to the Schlenk line.
-
Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.
-
In a separate, oven-dried reaction flask sealed with a septum, establish an inert atmosphere by evacuating and backfilling with inert gas three times.
-
To transfer the solid, you can either quickly open the flasks under a positive pressure of inert gas and use a spatula, or for more sensitive applications, use a solid addition tube that has been previously loaded in a glovebox or purged with inert gas.
-
Alternatively, if the phosphonium salt needs to be dissolved first, add anhydrous solvent to the flask containing the salt via a cannula or syringe under a positive pressure of inert gas. The resulting solution can then be transferred to the reaction flask via cannula.
Visual Guides
Mechanism of Water Absorption
Hygroscopic phosphonium salts attract and absorb water molecules from the surrounding environment. This process is driven by the strong electrostatic interactions between the charged ions of the salt and the polar water molecules.
References
preventing decomposition of (Bromodifluoromethyl)triphenylphosphonium bromide during storage
Technical Support Center: (Bromodifluoromethyl)triphenylphosphonium bromide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this reagent during storage and troubleshooting related issues in their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the storage and handling of this compound.
Issue 1: Reagent discoloration (yellowing or browning) or clumping.
-
Question: My white this compound powder has turned yellow and is clumping together. What is the cause and is it still usable?
-
Answer: Discoloration and clumping are primary indicators of decomposition, often due to exposure to moisture and air.[1] this compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[2] This absorbed moisture can lead to hydrolysis. The usability of the reagent depends on the extent of decomposition. It is highly recommended to assess the purity before use.
Issue 2: Inconsistent or poor yields in Wittig reactions.
-
Question: I am observing inconsistent or lower than expected yields in my Wittig reactions using this compound from a previously opened bottle. Why is this happening?
-
Answer: Poor performance in reactions is a common consequence of reagent degradation. The active phosphonium ylide, formed in situ, is sensitive to hydrolysis and oxidation.[1][3][4][5] If the parent phosphonium salt has decomposed during storage, the concentration of the active reagent is lowered, leading to reduced yields. It is crucial to use a high-purity, dry reagent for optimal results.
Issue 3: Presence of unexpected byproducts in the reaction mixture.
-
Question: My reaction work-up shows a significant amount of triphenylphosphine oxide, even before the reaction has gone to completion. What could be the reason?
-
Answer: The presence of triphenylphosphine oxide (TPPO) is a strong indicator of the decomposition of the phosphonium ylide.[1] TPPO is the primary byproduct of both hydrolysis and oxidation of the ylide.[1] If the this compound has been improperly stored, it may already contain decomposition products that contribute to the TPPO observed.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] For long-term storage, a desiccator or a glovebox is recommended to protect it from moisture.
Q2: How does moisture lead to the decomposition of this compound?
A2: Moisture can hydrolyze the phosphonium salt. The ylide formed from the salt is also highly susceptible to hydrolysis, which leads to the formation of triphenylphosphine oxide and the corresponding hydrocarbon.[1][3][4][5] This process is accelerated in non-polar media.[5]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While storing at low temperatures can slow down decomposition, it is crucial to prevent moisture condensation. If you store the reagent in a freezer, ensure the container is hermetically sealed. Before opening, allow the container to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder.
Q4: What are the primary decomposition products I should look for?
A4: The main decomposition product from hydrolysis or oxidation is triphenylphosphine oxide (TPPO).[1] Depending on the reaction conditions, other byproducts may also form. Thermal decomposition can lead to the formation of carbon oxides, hydrogen bromide, hydrogen fluoride, and oxides of phosphorus.[6]
Q5: How can I assess the purity of my stored this compound?
A5: The purity of the phosphonium salt can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[7][8] For NMR, the presence of new peaks or a change in the integration of characteristic peaks can indicate decomposition. In HPLC, the appearance of new peaks or a decrease in the area of the main peak suggests impurity.
Data Presentation
The following table provides illustrative data on the stability of this compound under various storage conditions. This data is representative and highlights the importance of proper storage.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Duration (Months) | Purity (%) | Observations |
| Ideal | 4 | < 20 (in desiccator) | 12 | > 98% | White, free-flowing powder. |
| Room Temperature (Sealed) | 25 | 40-60 | 6 | 90-95% | Slight yellowing, minor clumping. |
| Room Temperature (Unsealed) | 25 | 40-60 | 6 | < 80% | Significant yellowing, noticeable clumping. |
| Elevated Temperature | 40 | 75 | 3 | < 70% | Brownish color, significant clumping and caking. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H and ³¹P NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Expected Peaks: Look for the characteristic multiplets of the phenyl protons, typically in the range of 7.5-8.0 ppm.
-
Decomposition Indicators: The appearance of a new, broad singlet around 7.5 ppm can indicate the formation of triphenylphosphine oxide (TPPO). A change in the integration ratio of the aromatic protons to any other characteristic peaks can also suggest decomposition.
-
-
³¹P NMR Analysis:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Peak: A single peak corresponding to the triphenylphosphonium cation should be observed.
-
Decomposition Indicators: The presence of a peak around +30 ppm is indicative of triphenylphosphine oxide.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of high-purity this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a sample solution of the stored reagent at the same concentration.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Purity Calculation: Compare the peak area of the main compound in the sample chromatogram to that of the standard. The appearance of additional peaks indicates the presence of impurities. The purity can be estimated by the relative peak area of the main component.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Solvent effects on the rates of hydrolysis of phosphonium ylides and salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [cora.ucc.ie]
- 5. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. georganics.sk [georganics.sk]
- 7. Phosphonium Salts [Chemical Structural Class] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
Technical Support Center: Optimization of Reaction Temperature for Difluoromethylenation
Welcome to the Technical Support Center for difluoromethylenation reactions. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges related to temperature optimization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for difluoromethylenation reactions?
A1: The optimal temperature for difluoromethylenation reactions is highly dependent on the specific reagents, substrates, and catalytic system employed. However, a broad range from -98°C to 130°C has been reported in the literature. For instance, some stereoselective difluoromethylation reactions are conducted at very low temperatures, such as -98°C, to achieve high diastereoselectivity.[1] In contrast, other protocols may require elevated temperatures, around 100°C or higher, to drive the reaction to completion, though this can sometimes lead to degradation of the product.[2]
Q2: How does reaction temperature influence the yield and selectivity of my difluoromethylenation reaction?
A2: Reaction temperature is a critical parameter that can significantly impact both the yield and selectivity of your reaction. Lowering the temperature can sometimes enhance selectivity by minimizing side reactions. For example, in certain reactions, decreasing the temperature from ambient to -78°C has been shown to improve the diastereomeric ratio of the product.[1] Conversely, an increase in temperature can accelerate the reaction rate but may also lead to the formation of undesired byproducts or decomposition of the desired product, thereby lowering the overall yield.[2] In some cases, a specific temperature is required for the formation of the active reagent; for example, a Cu-CF2H species used in Sandmeyer-type difluoromethylation requires formation at 40°C for optimal performance, as higher temperatures lead to decomposition.[3]
Q3: My reaction is not proceeding to completion. Should I increase the temperature?
A3: While increasing the temperature can often increase the reaction rate, it should be done cautiously. Before elevating the temperature, consider other factors that could be limiting the reaction, such as the purity of reagents, solvent choice, or the efficiency of the catalyst system.[4][5] If you do decide to increase the temperature, it is advisable to do so gradually and monitor the reaction closely for the formation of byproducts. In some instances, an increase in temperature beyond a certain point does not improve yield and can lead to product degradation.[2]
Q4: I am observing the formation of multiple products. Can temperature optimization help improve the selectivity?
A4: Yes, temperature optimization is a key strategy for improving reaction selectivity. Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product and can enhance stereoselectivity in chiral syntheses.[1][4] It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity for your specific substrate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some reactions require very low temperatures (e.g., -98°C) to proceed efficiently, while others may need heating.[1] Be aware that excessively high temperatures can cause decomposition of reagents or products.[2][3] |
| Inefficient Reagent Generation | Some difluoromethylenating agents are generated in situ. The temperature at which this generation is performed can be crucial. For example, the formation of a Cu-CF2H complex may require a specific temperature (e.g., 40°C) for an optimal duration before the addition of the substrate.[3] |
| Reagent Degradation | Ensure that all reagents are fresh and have been stored under the recommended conditions. Some reagents can degrade over time, especially if not kept under anhydrous conditions.[4] |
| Inappropriate Solvent | The choice of solvent is critical and can influence the outcome of the reaction. Polar aprotic solvents like THF, DMF, or ACN are commonly used.[6] |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Higher temperatures can often lead to an increase in side reactions.[4] Try running the reaction at a lower temperature to see if the formation of byproducts is suppressed. |
| Presence of Moisture or Air | Many difluoromethylenation reactions are sensitive to moisture and atmospheric oxygen. Ensure that all glassware is thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Incorrect Stoichiometry | The ratio of reactants can influence the product distribution. Carefully check and optimize the stoichiometry of your reagents. |
Quantitative Data Summary
The following table summarizes reaction conditions from various difluoromethylenation protocols, highlighting the role of temperature.
| Substrate Type | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Imine | (S)-phenyl difluoromethyl sulfoximine, MeLi | THF | -98 | 90 | 99/1 |
| Arenediazonium Salt | CuSCN, CsF, TMS-CF2H | - | 40 (preformation), then RT | 73 | - |
| Phenol Derivative | Furan derivative, ethylpropiolate | - | 100 | 56 (selectivity) | - |
| Phenol Derivative | Furan derivative, ethylpropiolate | - | 70 | 42 (selectivity) | - |
| Phenol Derivative | Furan derivative, ethylpropiolate | - | 40 | 19 (selectivity) | - |
Experimental Protocols
Protocol 1: Stereoselective Difluoromethylation of Imines [1]
This protocol describes the stereoselective difluoromethylation of a ketimine.
-
Under a nitrogen atmosphere, dissolve (S)-phenyl difluoromethyl sulfoximine (0.2 mmol) and the imine substrate (0.4 mmol) in anhydrous tetrahydrofuran (THF) (8.0 mL).
-
Cool the solution to -98°C in a cryostat.
-
Slowly add methyl lithium (MeLi) (1.6 M in Et2O, 0.56 mmol) to the cooled solution.
-
Stir the reaction mixture at -98°C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (4 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases with brine and dry over anhydrous magnesium sulfate.
-
Filter the solution, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired difluoromethylated amine.
Visualizations
Caption: A logical workflow for optimizing reaction temperature.
Caption: The impact of temperature on reaction parameters.
References
solvent effects on the stereoselectivity of the Wittig reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereoselectivity of the Wittig reaction, specifically concerning solvent effects.
Troubleshooting Guide: Poor Stereoselectivity
This guide addresses common issues related to achieving the desired Z/E (cis/trans) isomer ratio in the Wittig reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Z-selectivity with unstabilized ylides | Presence of lithium salts: Lithium salts can promote the equilibration of intermediates, leading to a loss of Z-selectivity.[1][2][3] | - Use a sodium- or potassium-based base (e.g., NaH, KHMDS, KOtBu) instead of an organolithium base (e.g., n-BuLi) for ylide generation. - If an organolithium base is necessary, use salt-free conditions by preparing the ylide in a way that removes lithium salts before adding the carbonyl compound. |
| Inappropriate solvent choice: While often considered solvent-independent under classical conditions, some solvents can influence the outcome.[4] | - For maximizing Z-selectivity, consider using a polar aprotic solvent like dimethylformamide (DMF), especially in the presence of sodium or lithium iodide.[1][5] This can lead to almost exclusively the Z-isomer.[1][5] | |
| Low E-selectivity with stabilized ylides | Solvent polarity: The polarity of the solvent can influence the transition state, affecting the E/Z ratio. | - For stabilized ylides, E-selectivity is generally favored. To enhance this, using a non-polar solvent like toluene can be effective. In some cases, polar solvents may slightly decrease the E:Z ratio. |
| Reaction conditions not favoring thermodynamic control: Stabilized ylides achieve E-selectivity under thermodynamic control, where the more stable anti-oxaphosphetane intermediate is formed. | - Ensure the reaction is allowed to reach equilibrium. This may involve longer reaction times or slightly elevated temperatures, depending on the reactivity of the substrates. | |
| Poor stereoselectivity with semi-stabilized ylides | Inherent nature of the ylide: Semi-stabilized ylides (e.g., benzylides) are known to often provide poor E/Z selectivity.[1] | - The effect of solvent polarity can be more pronounced with semi-stabilized ylides. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) to optimize the desired isomer.[4] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the stereoselectivity of the Wittig reaction?
A1: The effect of solvent polarity is nuanced and depends on the type of ylide used. For non-stabilized ylides under "salt-free" conditions, the reaction is under kinetic control, and solvent polarity has a minimal effect. However, for semi-stabilized ylides, an increase in solvent polarity can lead to an increase in the Z/E ratio.[4] In some specific cases with non-stabilized ylides, polar solvents like water can favor the E-isomer, while non-polar solvents like toluene favor the Z-isomer.[4]
Q2: Why is my Z-selective reaction with an unstabilized ylide still producing a significant amount of the E-isomer, even without lithium salts?
A2: If lithium salts have been eliminated as a cause, consider the possibility of "stereochemical drift," where the initial kinetically formed syn-oxaphosphetane can revert to the starting materials and re-form as the more thermodynamically stable anti-oxaphosphetane, which leads to the E-alkene.[5] This is more likely with longer reaction times or at higher temperatures. Ensure the reaction is worked up promptly once the starting material is consumed.
Q3: I am using a stabilized ylide but not getting the expected high E-selectivity. What could be the issue?
A3: While stabilized ylides strongly favor the E-isomer, certain factors can diminish this selectivity. One possibility is an unexpected interaction in the transition state. For instance, in some cases, the use of polar protic solvents like ethanol can slightly decrease the E:Z ratio compared to aprotic solvents like dichloromethane. Also, ensure that the ylide is truly "stabilized" with a strong electron-withdrawing group.
Q4: Can I switch the stereoselectivity of a reaction with an unstabilized ylide from Z to E?
A4: Yes, this can be achieved using the Schlosser modification. This procedure involves treating the initial betaine intermediate with a strong base like phenyllithium at low temperatures, which epimerizes it to the more stable threo-betaine, leading to the E-alkene upon workup.[1]
Data Presentation: Solvent Effects on Stereoselectivity
The following table summarizes quantitative data on the effect of different solvents on the Z/E ratio of alkenes produced from the reaction of various ylides and aldehydes.
| Ylide Type | Aldehyde | Solvent | Z:E Ratio | Reference |
| Non-stabilized | Aliphatic | Toluene | 81:19 | [4] |
| Non-stabilized | Aliphatic | Dichloromethane (DCM) | 50:50 | [4] |
| Non-stabilized | Aliphatic | Water | 27:73 | [4] |
| Semi-stabilized | Aliphatic | Toluene | 31:69 | [4] |
| Semi-stabilized | Aliphatic | Tetrahydrofuran (THF) | 32:68 | [4] |
| Semi-stabilized | Aliphatic | Dichloromethane (DCM) | 45:55 | [4] |
| Semi-stabilized | Aliphatic | Dimethylformamide (DMF) | 48:52 | [4] |
| Semi-stabilized | Aliphatic | Water | 54:46 | [4] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction with an Unstabilized Ylide in a Polar Aprotic Solvent
This protocol is adapted for achieving high Z-selectivity using DMF.
-
Ylide Generation:
-
To a suspension of an alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous DMF, add a strong, non-lithium base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous DMF via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene isomers and remove the triphenylphosphine oxide byproduct.
-
Protocol 2: E-Selective Wittig Reaction with a Stabilized Ylide in a Non-Polar Solvent
This protocol is designed for achieving high E-selectivity using a non-polar solvent like toluene.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.0 eq.) and the aldehyde (1.0 eq.) in anhydrous toluene under an inert atmosphere.
-
Stabilized ylides are often commercially available and can be handled in air for short periods, but an inert atmosphere is recommended for best results.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by TLC.
-
The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The triphenylphosphine oxide byproduct may precipitate upon cooling and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure E-alkene.
-
Visualizations
References
Technical Support Center: Removal of Triphenylphosphine Oxide (TPPO) Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct in reactions like the Wittig, Mitsunobu, and Staudinger reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) often challenging?
A1: The removal of TPPO can be difficult due to its high polarity, which often causes it to co-elute with polar products during column chromatography. Its removal on a large scale, where column chromatography is less practical, presents a significant challenge.
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for TPPO removal include:
-
Precipitation/Crystallization: This method involves selectively precipitating either the TPPO or the desired product from a suitable solvent. This can be enhanced by adding metal salts that form insoluble complexes with TPPO.[1][2]
-
Chromatography: Techniques such as silica gel plug filtration or more advanced methods like high-performance countercurrent chromatography (HPCCC) can be employed.[3][4]
-
Scavenger Resins: Resins like Merrifield resin can be used to bind to TPPO, allowing for its removal by filtration.[2][5]
-
Solvent Extraction: Utilizing the solubility differences between the product and TPPO in various solvents can facilitate separation.
Q3: When should I consider using metal salt precipitation for TPPO removal?
A3: Metal salt precipitation is a good option when your product is soluble in polar organic solvents where the TPPO-metal complex is insoluble.[1][3] This method is particularly useful for large-scale reactions where chromatography is not feasible.[6]
Q4: I'm performing a Wittig reaction. What's a common method to remove the resulting TPPO?
A4: For Wittig reactions, a common and effective method is precipitation with zinc chloride (ZnCl₂).[7][8] The crude reaction mixture can be dissolved in ethanol, and the addition of ZnCl₂ will form an insoluble ZnCl₂(TPPO)₂ complex that can be filtered off.[3][9]
Q5: My product is non-polar. What is an effective way to remove TPPO?
A5: For non-polar products, a silica gel plug is a straightforward and effective method. The crude mixture can be dissolved in a non-polar solvent like pentane or hexane and passed through a short column of silica gel. The non-polar product will elute while the more polar TPPO will be retained on the silica.[3]
Troubleshooting Guides
Problem 1: TPPO is co-eluting with my product during column chromatography.
-
Possible Cause: The solvent system used for elution is too polar, causing the TPPO to travel with the product.
-
Solution:
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This should allow for the separation of your less polar product from the more polar TPPO.
-
Silica Plug Filtration: If your product is significantly less polar than TPPO, a simple silica plug filtration may be sufficient. Dissolve the crude mixture in a non-polar solvent and pass it through a short pad of silica. The product should pass through while the TPPO is retained.[3]
-
Problem 2: The TPPO-metal salt complex is not precipitating.
-
Possible Cause 1: The solvent is not appropriate for the precipitation of the complex. For instance, MgCl₂ and ZnCl₂ complexes are not effective in THF.[5]
-
Solution 1: If possible, remove the reaction solvent and redissolve the crude mixture in a solvent known to be effective for precipitation, such as ethanol or toluene.[5][8]
-
Possible Cause 2: Insufficient amount of metal salt has been added.
-
Solution 2: Ensure that at least two equivalents of the metal salt (relative to the triphenylphosphine used in the reaction) are added to drive the complexation to completion.[7][8]
-
Possible Cause 3: The concentration of the reaction mixture is too low.
-
Solution 3: Concentrate the reaction mixture before adding the metal salt to increase the likelihood of precipitation.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Almost insoluble | [10][11] |
| Hexane | Poorly soluble | [1][7][8] |
| Pentane | Not soluble | [7] |
| Diethyl Ether (cold) | Poorly soluble | [1] |
| Cyclohexane | Almost insoluble | [10][11] |
| Petroleum Ether | Almost insoluble | [10][11] |
| Toluene | Soluble | [10] |
| Benzene | Soluble | [10] |
| Dichloromethane | Readily soluble | [10][11] |
| Ethyl Acetate | Soluble | [10] |
| Ethanol | Readily soluble (~20 mg/mL) | [10][11][12] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~3 mg/mL) | [12] |
| Dimethylformamide (DMF) | Soluble (~3 mg/mL) | [12] |
| Acetic Acid | Readily soluble | [10][11] |
| Formic Acid | Readily soluble | [10][11] |
Experimental Protocols
**Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂) **
This protocol is adapted from a procedure described for the purification of products from reactions generating TPPO.[3][9]
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent incompatible with precipitation (e.g., THF), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Precipitation: Add 2 equivalents of zinc chloride (ZnCl₂) relative to the initial amount of triphenylphosphine used in the reaction.
-
Stirring: Stir the mixture at room temperature for a couple of hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of TPPO using a Silica Gel Plug
This protocol is suitable for non-polar products.[3]
-
Preparation of Silica Plug: Place a small amount of cotton or glass wool at the bottom of a suitable chromatography column or a fritted funnel. Add a layer of sand, followed by a layer of silica gel (the amount will depend on the scale of your reaction). Top with another layer of sand.
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[2]
-
Filtration: Carefully load the suspension onto the top of the silica plug.
-
Elution: Elute the product from the silica plug using a non-polar solvent (e.g., hexane, pentane, or a mixture with a small amount of diethyl ether). The more polar TPPO will remain adsorbed on the silica.
-
Collection and Isolation: Collect the eluent containing the purified product and concentrate it under reduced pressure.
Visualizations
Caption: Decision tree for selecting a TPPO removal method.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to (Bromodifluoromethyl)triphenylphosphonium bromide and Other Difluoromethylenating Agents
The introduction of the difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often leading to enhanced metabolic stability and improved pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of (Bromodifluoromethyl)triphenylphosphonium bromide with other key difluoromethylenating agents, offering insights into their performance, substrate scope, and experimental protocols.
Executive Summary
This compound is a versatile reagent primarily used for the synthesis of gem-difluoroolefins via the Wittig reaction. It also serves as a precursor to the difluoromethyl radical under photoredox conditions. Its main competitors include phosphonate esters for the Horner-Wadsworth-Emmons (HWE) reaction, sulfone-based nucleophilic reagents, and various electrophilic and radical difluoromethylating agents.
The choice of reagent is dictated by the desired transformation:
-
For gem-difluoroolefination of aldehydes and ketones: this compound (Wittig) and diethyl (difluoromethyl)phosphonate (HWE) are primary choices. The HWE reaction often offers advantages in terms of byproduct removal and stereoselectivity.
-
For nucleophilic introduction of the CF2H group: Reagents like difluoromethyl phenyl sulfone (PhSO2CF2H) are highly effective for reacting with a range of electrophiles.
-
For radical difluoromethylation: this compound can be employed under photoredox catalysis, alongside other radical precursors, for the functionalization of alkenes and heterocycles.
Performance Comparison of Key Difluoromethylenating Agents
The following tables summarize the performance of this compound and other selected agents in difluoromethylenation reactions. Yields are reported for reactions with representative aromatic aldehydes to facilitate comparison.
Table 1: gem-Difluoroolefination of Aromatic Aldehydes
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Ref. |
| This compound | 4-Phenylbenzaldehyde | 1-(2,2-Difluorovinyl)-4-phenylbenzene | 79 | DBU, NMP, 80 °C, 4 h | [3] |
| 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 56 | DBU, NMP, 80 °C, 4 h | [3] | |
| 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 69 | DBU, NMP, 80 °C, 4 h | [3] | |
| Diethyl (bromodifluoromethyl)phosphonate | 2-Acetylphenol | 2'-(Difluoromethoxy)acetophenone | 82 | KOH, MeCN/H2O, -30 °C to rt, 2 h | [4] |
| Difluoromethyl 2-pyridyl sulfone | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 | t-BuOK, DMF, -50 to -40 °C, 15 min | [5][6] |
| 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 85 | t-BuOK, DMF, -50 to -40 °C, 15 min | [6] |
Table 2: Nucleophilic Difluoromethylation of Carbonyl Compounds
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Ref. |
| Diethyl (difluoromethyl)phosphonate | Benzaldehyde | α-(Difluoromethyl)benzyl alcohol | 83 | 1. LDA, THF, -74 °C; 2. MeONa, MeOH, rt, 1 h | [7] |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoroethanol | 96 | 1. LDA, THF, -74 °C; 2. MeONa, MeOH, rt, 1 h | [7] | |
| Acetophenone | 1-Phenyl-2,2-difluoroethanol | 82 | 1. LDA, THF, -74 °C; 2. MeONa, MeOH, 40 °C, 1 h | [7] | |
| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Benzaldehyde | 2,2-Difluoro-1-phenyl-1,3-propanediol (from subsequent reaction) | 82 (anti) | t-BuOK, DMF, -78 to 0 °C | [8] |
| 2-Chlorobenzaldehyde | 1-(2-Chlorophenyl)-2,2-difluoroethanol | up to 64% ee | Chiral phase-transfer catalyst, KOH | [9] |
Experimental Protocols
Protocol 1: gem-Difluoroolefination using this compound (Wittig Reaction)
This protocol is adapted from the procedure for the synthesis of gem-difluoroolefins from aldehydes.[3]
Materials:
-
This compound
-
Aldehyde (e.g., 4-phenylbenzaldehyde)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (0.8 mmol) in NMP (5 mL) is added this compound (1.6 mmol).
-
DBU (1.6 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired gem-difluoroolefin.
Protocol 2: gem-Difluoroolefination using Diethyl (bromodifluoromethyl)phosphonate (Difluorocarbene Generation)
This protocol is for the difluoromethylation of phenols, proceeding via a difluorocarbene intermediate.[4]
Materials:
-
Phenol (e.g., 2-acetylphenol)
-
Diethyl (bromodifluoromethyl)phosphonate
-
Potassium hydroxide (KOH)
-
Acetonitrile
-
Water
-
Isopropyl ether (IPE)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of KOH (20 mmol) and the phenol (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) at -30 °C, add diethyl (bromodifluoromethyl)phosphonate (2.1 mmol).
-
The mixture is stirred and allowed to warm to room temperature over 2 hours.
-
The reaction mixture is extracted twice with IPE (20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the difluoromethyl ether.
Protocol 3: Nucleophilic Difluoromethylation using Diethyl (difluoromethyl)phosphonate
This two-step, one-pot procedure yields α-difluoromethyl alcohols.[7]
Materials:
-
Diethyl (difluoromethyl)phosphonate
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium methoxide (MeONa) in methanol
-
Saturated aqueous ammonium chloride
-
Ethyl acetate or diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of diethyl (difluoromethyl)phosphonate (1 equiv) in anhydrous THF at -74 °C, add LDA (1.05 equiv).
-
Stir the mixture for 30 minutes at -74 °C.
-
Add the carbonyl compound (1.3 equiv) and stir for 0.7 to 6 hours at -74 °C, then for 10 minutes at 0 °C.
-
For the one-pot alcohol synthesis, add a solution of MeONa (1.5-4 equiv) in methanol to the reaction mixture.
-
Stir at room temperature or slightly elevated temperature (30-40 °C) for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the α-difluoromethyl alcohol.
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanistic pathways of key difluoromethylenation reactions and the role of these reagents in drug discovery.
Caption: Mechanism of the Wittig reaction for gem-difluoroolefination.
Caption: Horner-Wadsworth-Emmons reaction for gem-difluoroolefination.
Caption: Role of difluoromethylenating agents in a drug discovery workflow.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor | Semantic Scholar [semanticscholar.org]
- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to Alternative Reagents for the Synthesis of gem-Difluoroalkenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of gem-difluoroalkenes is a critical transformation in medicinal chemistry and drug development, as the gem-difluoroalkene moiety is a key pharmacophore that can serve as a bioisostere for carbonyl groups, enhancing metabolic stability and bioavailability.[1] This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of gem-difluoroalkenes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Key Reagents
The following tables summarize the performance of several key classes of reagents for the synthesis of gem-difluoroalkenes from carbonyl compounds. The data highlights the yield, substrate scope, and general reaction conditions for each method.
Table 1: Olefination of Aromatic Aldehydes
| Reagent/Method | Substrate Example | Product | Yield (%) | Reaction Conditions | Ref. |
| Wittig-Type | |||||
| TMSCF₂Cl / PPh₃ | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 75 | Toluene, 60 °C, 12 h | [2] |
| Julia-Kocienski | |||||
| Difluoromethyl 2-pyridyl sulfone | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 91 | DMF, t-BuOK, -50 °C to -40 °C | [3] |
| Horner-Wadsworth-Emmons | |||||
| Diethyl (difluoromethyl)phosphonate | Benzaldehyde | (2,2-Difluorovinyl)benzene | 85 | THF, NaH, rt | [4] |
| Transition Metal-Catalyzed | |||||
| α-Trifluoromethyl styrene / α-Chloro ester / Co catalyst | Not a direct olefination of aldehydes | Substituted gem-difluoroalkene | 83 | Zn, CoBr₂, MeCN, 40 °C, 12 h | [5][6] |
| Photoredox Catalysis | |||||
| α-Trifluoromethyl styrene / Radical precursor / fac-[Ir(ppy)₃] | Not a direct olefination of aldehydes | Substituted gem-difluoroalkene | High | Visible light, photocatalyst, rt | [1][7] |
Table 2: Olefination of Aliphatic Aldehydes
| Reagent/Method | Substrate Example | Product | Yield (%) | Reaction Conditions | Ref. |
| Wittig-Type | |||||
| TMSCF₂Cl / PPh₃ | Heptanal | 1,1-Difluoro-1-nonene | 47 | Toluene, 60 °C, 12 h | [2] |
| Julia-Kocienski | |||||
| Difluoromethyl 2-pyridyl sulfone | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 82 | DMF, t-BuOK, -50 °C to -40 °C | [3] |
| Horner-Wadsworth-Emmons | |||||
| Diethyl (difluoromethyl)phosphonate | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 78 | THF, NaH, rt | [4] |
Table 3: Olefination of Ketones
| Reagent/Method | Substrate Example | Product | Yield (%) | Reaction Conditions | Ref. |
| Wittig-Type | |||||
| TMSCF₂Cl / PPh₃ | 4-Phenylcyclohexanone (activated) | 4-(2,2-Difluorovinylidene)-1-phenylcyclohexane | 68 | Toluene, 80 °C, 12 h | [2] |
| Julia-Kocienski | |||||
| Difluoromethyl 2-pyridyl sulfone | Acetophenone | (1,1-Difluoro-1-propen-2-yl)benzene | 85 | DMF, t-BuOK, -50 °C to -40 °C | [3] |
| Horner-Wadsworth-Emmons | |||||
| Diethyl (difluoromethyl)phosphonate | Acetophenone | (1,1-Difluoro-1-propen-2-yl)benzene | 75 | THF, NaH, rt | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Julia-Kocienski Olefination using Difluoromethyl 2-Pyridyl Sulfone[3]
Reagents:
-
Difluoromethyl 2-pyridyl sulfone
-
Aldehyde or Ketone
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (3 N)
Procedure:
-
To a stirred solution of difluoromethyl 2-pyridyl sulfone (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DMF at -50 °C, a solution of t-BuOK (1.8 equiv) in DMF is added slowly.
-
The reaction mixture is allowed to warm to -40 °C over a period of 15 minutes.
-
The reaction is quenched by the addition of 3 N HCl.
-
The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.
Protocol 2: Wittig-Type Olefination using TMSCF₂Cl and PPh₃[2]
Reagents:
-
(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)
-
Triphenylphosphine (PPh₃)
-
Aldehyde or activated Ketone
-
Toluene
Procedure:
-
In a pressure tube, triphenylphosphine (2.0 equiv) and the carbonyl compound (1.0 equiv) are dissolved in toluene.
-
(Chlorodifluoromethyl)trimethylsilane (2.0 equiv) is added to the solution.
-
The pressure tube is sealed, and the reaction mixture is stirred at the specified temperature (60 °C for aldehydes, 80 °C for activated ketones) for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the corresponding gem-difluoroalkene.
Protocol 3: Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes[5][6]
Reagents:
-
α-Trifluoromethyl alkene
-
α-Chloro ester
-
Zinc powder (Zn)
-
Cobalt(II) bromide (CoBr₂)
-
Acetonitrile (MeCN)
Procedure:
-
To a dried reaction vessel, add α-trifluoromethyl alkene (1.0 equiv), α-chloro ester (1.5 equiv), zinc powder (2.0 equiv), and CoBr₂ (10 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous acetonitrile is added, and the mixture is stirred at 40 °C for 12 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to yield the gem-difluoroalkene.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of gem-difluoroalkenes using the discussed alternative reagents.
References
- 1. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]
- 2. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Determination of Difluoromethylenation Products: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural validation of novel chemical entities is paramount. This is particularly true for the burgeoning field of organofluorine chemistry, where the introduction of moieties like the difluoromethyl group (CHF₂) can significantly alter a molecule's physicochemical and biological properties. While various analytical techniques are employed for structural elucidation, single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule. This guide provides a comparative analysis of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of a difluoromethylenation product, supported by experimental data and detailed protocols.
The introduction of a difluoromethyl group into organic molecules has gained significant traction in medicinal chemistry due to the unique properties it imparts, such as increased metabolic stability and altered lipophilicity.[1] The precise determination of the location and conformation of this group is critical for understanding structure-activity relationships. While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray diffraction provides unparalleled, unambiguous structural information.[2]
This guide focuses on a case study of a 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivative, herein referred to as Compound 5d , to illustrate the complementary nature and definitive power of X-ray crystallography in conjunction with NMR spectroscopy for the structural validation of a difluoromethylenated product.[3]
Comparative Analysis of Structural Data
The following tables summarize the quantitative data obtained from both single-crystal X-ray diffraction and NMR spectroscopy for Compound 5d . This direct comparison highlights the strengths of each technique in providing a comprehensive structural understanding.
Table 1: Selected Crystallographic Data for Compound 5d [3]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂F₂N₃O₂ |
| Formula Weight | 296.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.2282(16) |
| b (Å) | 14.993(3) |
| c (Å) | 11.219(2) |
| α (°) | 90 |
| β (°) | 109.35(3) |
| γ (°) | 90 |
| Volume (ų) | 1304.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.508 |
| Absorption Coefficient (mm⁻¹) | 0.121 |
| F(000) | 616.0 |
| Crystal Size (mm³) | 0.20 × 0.18 × 0.15 |
| Radiation | MoKα (λ = 0.71073) |
| 2θ range for data collection (°) | 5.86 to 50.04 |
| Index ranges | -9 ≤ h ≤ 9, -17 ≤ k ≤ 17, -13 ≤ l ≤ 13 |
| Reflections collected | 8847 |
| Independent reflections | 2297 [R(int) = 0.0382] |
| Data/restraints/parameters | 2297/0/185 |
| Goodness-of-fit on F² | 1.039 |
| Final R indexes [I > 2σ(I)] | R₁ = 0.0531, wR₂ = 0.1341 |
| Final R indexes [all data] | R₁ = 0.0766, wR₂ = 0.1487 |
| Largest diff. peak/hole (e Å⁻³) | 0.23/-0.27 |
Table 2: NMR Spectroscopic Data for Compound 5d in CDCl₃ [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.41 | s | - | CH |
| ¹H | 8.02 | s | - | pyrazole-H |
| ¹H | 7.69 | d | 8.2 | Ph-H |
| ¹H | 7.27 | d | 8.2 | Ph-H |
| ¹H | 7.12 | t | 53.8 | CHF₂ |
| ¹H | 4.00 | s | - | CH₃ (pyrazole) |
| ¹H | 2.40 | s | - | CH₃ (phenyl) |
| ¹³C | 159.3 | - | - | C=O |
| ¹³C | 156.7 | - | - | C=N |
| ¹³C | 146.4 | t | 26.3 | Py-CHF₂ |
| ¹³C | 142.5 | - | - | Ph-C |
| ¹³C | 135.3 | - | - | pyrazole-C |
| ¹³C | 129.6 | - | - | Ph-CH (2C) |
| ¹³C | 128.4 | - | - | Ph-CH (2C) |
| ¹³C | 126.9 | - | - | Ph-C |
| ¹³C | 110.9 | - | - | pyrazole-C |
| ¹³C | 109.3 | t | 238.1 | CHF₂ |
| ¹³C | 39.8 | - | - | CH₃ (pyrazole) |
| ¹³C | 21.6 | - | - | CH₃ (phenyl) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for structural validation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of a difluoromethylenation product.
Caption: Logical relationship between analytical techniques for molecular structure determination.
Experimental Protocols
Single-Crystal X-ray Diffraction of Compound 5d
A suitable single crystal of Compound 5d with dimensions of approximately 0.20 mm × 0.18 mm × 0.15 mm was selected for X-ray diffraction analysis.[3] The data were collected on a Bruker SMART APEX II CCD diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
NMR Spectroscopy of Compound 5d
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C, respectively.[3] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Conclusion
The synergistic use of single-crystal X-ray crystallography and NMR spectroscopy provides a robust and comprehensive approach to the structural validation of difluoromethylenation products. While NMR spectroscopy offers invaluable information about the molecule's structure and dynamics in solution, X-ray crystallography delivers the definitive, unambiguous solid-state structure.[4][5] For drug discovery and development, where precise knowledge of molecular geometry and intermolecular interactions is crucial, the investment in obtaining a single crystal for X-ray analysis is often justified by the unparalleled clarity and certainty it provides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Open Access NMR Experiment Lists | NMR Facility [nmr.chem.ox.ac.uk]
A Comparative Guide to Ruppert-Prakash Reagent and Phosphonium Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a critical determinant of success in modern organic synthesis. This guide provides a comprehensive, objective comparison of two powerful classes of reagents: the Ruppert-Prakash reagent, a cornerstone of nucleophilic trifluoromethylation, and phosphonium salts, indispensable precursors for olefination reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to empower chemists to make informed decisions for their specific synthetic challenges.
While both reagent classes are mainstays in the synthetic chemist's toolbox, they serve fundamentally different purposes. The Ruppert-Prakash reagent is the premier choice for introducing the trifluoromethyl group, a moiety prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] In contrast, phosphonium salts are the precursors to phosphorus ylides, the key intermediates in the Wittig reaction for the stereoselective synthesis of alkenes from carbonyl compounds.[3][4]
At a Glance: Key Distinctions
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | Phosphonium Salts (e.g., [Ph₃P⁺CH₂R]X⁻) |
| Primary Application | Nucleophilic trifluoromethylation of carbonyls and imines.[1][5][6] | Alkene synthesis (olefination) via the Wittig reaction.[3][4][7] |
| Reactive Species | Trifluoromethyl anion equivalent ("CF₃⁻").[5][8] | Phosphorus ylide (phosphorane).[3][9] |
| Typical Substrates | Aldehydes, ketones, imines, esters.[1][2][6] | Aldehydes, ketones.[4][10] |
| Key Transformation | C-CF₃ bond formation. | C=C bond formation. |
| Activation | Requires a nucleophilic activator (e.g., fluoride source like TBAF, or a base).[1][5][6] | Requires a base to deprotonate the phosphonium salt to form the ylide.[7][9] |
| Byproducts | Trimethylsilyl fluoride (TMSF) or related silyl ethers. | Triphenylphosphine oxide (Ph₃P=O).[4] |
Performance Comparison
The performance of each reagent is best assessed within the context of its specific application.
Ruppert-Prakash Reagent in Trifluoromethylation
The Ruppert-Prakash reagent is highly effective for the trifluoromethylation of a wide array of carbonyl compounds. The reaction typically proceeds with high yields, though it can be sensitive to moisture and requires anhydrous conditions.[1]
| Substrate | Product | Yield (%) | Reference |
| Acetophenone | 2,2,2-trifluoro-1-phenylethan-1-ol | High | [5] |
| Benzaldehyde | 2,2,2-trifluoro-1-phenylethan-1-ol | High | [11] |
| 4-Methoxyacetophenone | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol | 95 | [12] |
| 4-Nitrobenzaldehyde | 1-(4-nitrophenyl)-2,2,2-trifluoroethanol | >95 | [13] |
Phosphonium Salts in Wittig Olefination
The Wittig reaction using phosphonium salts is a versatile method for alkene synthesis. The stereoselectivity of the reaction (E/Z ratio of the resulting alkene) can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.
| Aldehyde | Phosphonium Salt | Product | E/Z Ratio | Yield (%) | Reference |
| p-Anisaldehyde | Potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chloride | Unsaturated organotrifluoroborate | - | 63-99 | [14] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | (E/Z)-9-(2-phenylethenyl)anthracene | - | 73.5 | [10] |
| Various Aldehydes | Various Phosphonium Salts | Various Alkenes | Excellent E-selectivity | Good | [15][16][17] |
Experimental Protocols
Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
This protocol is a representative example of the trifluoromethylation of a ketone.
Materials:
-
Acetophenone
-
Ruppert-Prakash reagent (TMSCF₃)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF or THF, add the catalyst (e.g., K₂CO₃, 0.1 equiv).[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.[5]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.[5]
-
Stir the mixture for 30 minutes to ensure complete desilylation.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.[5]
Olefination of 9-Anthraldehyde using a Phosphonium Salt (Wittig Reaction)
This protocol describes a typical Wittig reaction.
Materials:
-
9-Anthraldehyde
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (CH₂Cl₂)
-
50% Sodium hydroxide (NaOH) solution
-
Water
-
1-Propanol (for recrystallization)
Procedure:
-
In a suitable flask, dissolve 9-anthraldehyde and benzyltriphenylphosphonium chloride in dichloromethane.[4][10]
-
Add 50% sodium hydroxide solution dropwise to the vigorously stirred reaction mixture.[10][18] A color change is typically observed as the ylide is formed and reacts.[4][10]
-
Stir the mixture vigorously for at least 30 minutes.[10]
-
After the reaction is complete, dilute the mixture with dichloromethane and water.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as 1-propanol, to yield the alkene product.[4][10]
Mechanistic Pathways
The distinct applications of the Ruppert-Prakash reagent and phosphonium salts stem from their fundamentally different reaction mechanisms.
Ruppert-Prakash Reagent: Nucleophilic Trifluoromethylation
The reaction is initiated by a nucleophilic activator, which generates a transient trifluoromethyl anion equivalent that attacks the electrophilic carbonyl carbon.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 9. Phosphonium - Wikipedia [en.wikipedia.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. d.web.umkc.edu [d.web.umkc.edu]
mechanistic comparison of ylide-based versus radical difluoromethylenation
For researchers, scientists, and drug development professionals, the introduction of a difluoromethylene (-CF2-) group into a molecule can be a pivotal step in enhancing its pharmacological properties. This guide provides a detailed, data-driven comparison of two prominent strategies for this transformation: ylide-based and radical difluoromethylenation. We will delve into their mechanisms, substrate scope, functional group tolerance, and experimental protocols to offer a comprehensive resource for selecting the optimal method.
The difluoromethylene unit is a valuable bioisostere for ethers, ketones, and other functionalities, offering unique electronic and conformational advantages. The choice between a ylide-based or radical approach to its installation depends critically on the substrate, desired functional group compatibility, and reaction conditions.
At a Glance: Ylide vs. Radical Difluoromethylenation
| Feature | Ylide-Based Difluoromethylenation | Radical Difluoromethylenation |
| Mechanism | Nucleophilic attack of a phosphorus ylide on a carbonyl or Michael acceptor, followed by a Wittig-type olefination or subsequent transformation. | Generation of a difluoromethyl radical which adds to an unsaturated system (e.g., alkene, arene). |
| Typical Substrates | Aldehydes, ketones, Michael acceptors. | Alkenes, alkynes, (hetero)arenes. |
| Key Reagents | Phosphorus ylides (e.g., from Ph3P(CF2H)Br), difluoromethylene phosphabetaine. | Radical precursors (e.g., PhSO2CF2I, HCF2SO2Na) and initiators (e.g., Et3B/air, photoredox catalysts, electrochemical initiation). |
| Reaction Conditions | Often requires a base to generate the ylide; can be sensitive to protic functional groups. | Generally mild conditions (e.g., visible light, room temperature); often exhibits broad functional group tolerance. |
| Advantages | Direct conversion of carbonyls to gem-difluoroalkenes. Well-established methodology. | Excellent functional group tolerance. Applicable to a wider range of unsaturated systems, including C-H functionalization. |
| Limitations | Primarily limited to carbonyls and activated alkenes. Can be sensitive to steric hindrance. | Not suitable for direct conversion of carbonyls. May require specific initiators and additives. |
Mechanistic Pathways
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing difluoromethylenation reactions.
Ylide-Based Difluoromethylenation: A Nucleophilic Approach
Ylide-based methods typically involve the generation of a difluoromethylidene phosphorus ylide, which then acts as a nucleophile. In the case of carbonyl substrates, this leads to a Wittig-type reaction to form a gem-difluoroalkene.
Radical Difluoromethylenation: A Free-Radical Pathway
Radical difluoromethylenation relies on the generation of a difluoromethyl radical (•CF2H), which then adds to an unsaturated substrate. This approach is particularly powerful for the functionalization of alkenes and (hetero)arenes.
Performance Data: A Quantitative Comparison
The following tables summarize typical yields for the difluoromethylenation of representative substrates using both ylide-based and radical methods. It is important to note that yields are highly dependent on the specific reagents, reaction conditions, and substrate.
Table 1: Difluoromethylenation of Benzaldehyde
| Method | Reagent System | Yield (%) | Reference |
| Ylide-Based | Ph₃P⁺CF₂H Br⁻ / Base | 70-90% | [1] |
| Ylide-Based | Difluoromethylene phosphabetaine | 85% | [2] |
Note: Radical methods are generally not applicable for the direct difluoromethylenation of aldehydes to alcohols.
Table 2: Difluoromethylenation of Styrene
| Method | Reagent System | Yield (%) | Reference |
| Radical | PhSO₂CF₂I / Et₃B/air | 75% | [3] |
| Radical | HCF₂SO₂Na / Visible Light | 80-95% | [4] |
Note: Ylide-based methods are generally not suitable for the difluoromethylenation of simple alkenes like styrene.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory.
Protocol 1: Ylide-Based Difluoromethylenation of an Aldehyde
Reaction: Conversion of 4-phenylbenzaldehyde to 4-phenyl-1,1-difluorostyrene.
Materials:
-
(Difluoromethyl)triphenylphosphonium bromide (Ph₃P⁺CF₂H Br⁻)
-
4-Phenylbenzaldehyde
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add (difluoromethyl)triphenylphosphonium bromide (1.5 mmol) and cesium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 10 minutes.
-
Add 4-phenylbenzaldehyde (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.
Protocol 2: Radical Difluoromethylenation of an Alkene
Reaction: Hydrodifluoromethylation of styrene.
Materials:
-
Styrene
-
Sodium difluoromethanesulfinate (HCF₂SO₂Na)
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction tube, add styrene (0.5 mmol), sodium difluoromethanesulfinate (1.0 mmol), and fac-[Ir(ppy)₃] (0.005 mmol).
-
Under an inert atmosphere, add anhydrous DMSO (2 mL).
-
Seal the tube and place it approximately 5 cm from a visible light source.
-
Irradiate the reaction mixture with stirring at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the hydrodifluoromethylated product.
Experimental Workflow Comparison
The general workflows for ylide-based and radical difluoromethylenation differ in their setup and execution.
Conclusion
Both ylide-based and radical difluoromethylenation are powerful tools in the synthetic chemist's arsenal. Ylide-based methods offer a direct and efficient route to gem-difluoroalkenes from carbonyl compounds. In contrast, radical approaches provide exceptional functional group tolerance and are highly effective for the difluoromethylation of a broader range of unsaturated systems, including complex molecules in late-stage functionalization. The choice of method should be guided by the specific synthetic target and the compatibility of the substrate with the required reaction conditions. This guide provides the foundational knowledge and practical details to make an informed decision and successfully implement these important transformations.
References
A Comparative Guide to Difluoromethylenation Methods: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group into organic molecules is a topic of significant interest in medicinal chemistry and drug discovery. This functional group can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability and binding affinity of drug candidates. Consequently, a variety of synthetic methods for difluoromethylenation have been developed. This guide provides a comparative cost-effectiveness analysis of two prominent contemporary methods: photocatalytic C-H difluoromethylenation and copper-catalyzed difluoromethylation.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the selected difluoromethylenation methods. It is important to note that a direct comparison is challenging due to the variability in substrates, reaction scales, and the in-house preparation required for some reagents. The data presented here is based on representative examples from the literature and publicly available pricing information for reagents and catalysts.
Table 1: Cost Analysis of Key Reagents and Catalysts
| Component | Supplier Example | Catalog Number | Price (USD) | Quantity | Cost per Gram (USD/g) | Cost per Mole (USD/mol) |
| Difluoromethylating Agents | ||||||
| Sodium Difluoromethanesulfinate (CF2HSO2Na) | CF Plus Chemicals | SULF013_5 | 540.00 | 5 g | 108.00 | 14911.68 |
| (Difluoromethyl)triphenylphosphonium bromide | Aladdin Scientific | D589558-250mg | 216.90 | 250 mg | 867.60 | 340995.12 |
| [(DMPU)2Zn(CF2H)2] | N/A (Synthesized in-house) | N/A | Estimated | N/A | Estimated | Estimated |
| Photocatalysts | ||||||
| Rose Bengal | CP Lab Safety | SPC-RO115-25GM | 321.42 | 25 g | 12.86 | 13086.43 |
| [Ir{dF(CF3)ppy}2(dtbpy)]PF6 | Sigma-Aldrich | 747793-100MG | 129.00 | 100 mg | 1290.00 | 1447191.90 |
| Copper Catalysts | ||||||
| Copper(I) Iodide (CuI) | Thermo Scientific | 01160630 | 138.00 | 250 g | 0.55 | 104.78 |
| Copper(I) Chloride (CuCl) | Thermo Scientific | A14741.22 | 33.80 | 100 g | 0.34 | 33.66 |
Note: Prices are subject to change and may vary between suppliers and based on purity. The cost for [(DMPU)2Zn(CF2H)2] is an estimation based on the cost of its precursors and a literature synthesis procedure.[1][2]
Table 2: Comparison of Representative Difluoromethylenation Methods
| Parameter | Method 1: Photocatalytic C-H Difluoromethylation | Method 2: Copper-Catalyzed Difluoromethylation |
| Reaction | Direct C-H difluoromethylation of heterocycles | Carbo-difluoromethylation of alkenes |
| Substrate Example | Quinoxalin-2(1H)-one | Styrene |
| Difluoromethylating Agent | Sodium Difluoromethanesulfinate (CF2HSO2Na) | [(DMPU)2Zn(CF2H)2] |
| Catalyst | Rose Bengal (2 mol%) | CuCl (20 mol%) |
| Typical Yield | 70-95%[3][4] | 60-85%[5][6] |
| Reaction Time | 12-24 hours | 12-24 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Key Reagent Cost/mmol of Substrate (USD) | ~ $10.80 (based on 2 eq. of CF2HSO2Na) | Estimated > $15 (based on synthesis of 0.8 eq. of [(DMPU)2Zn(CF2H)2]) |
| Catalyst Cost/mmol of Substrate (USD) | ~ $0.26 (Rose Bengal) | ~ $0.007 (CuCl) |
| Advantages | - Milder reaction conditions- Avoids pre-functionalization of substrates- Uses a relatively inexpensive organic photocatalyst | - Broad substrate scope for alkenes- Can introduce other functional groups simultaneously |
| Disadvantages | - Can have regioselectivity issues- Longer reaction times | - Requires in-house synthesis of the zinc reagent- Zinc reagent is air and moisture sensitive[1] |
Experimental Protocols
Below are representative, generalized experimental protocols for the two compared difluoromethylenation methods based on procedures reported in the literature.
Method 1: Photocatalytic C-H Difluoromethylation of Quinoxalin-2(1H)-one
This protocol is adapted from literature procedures for the direct C-H difluoromethylation of heterocycles using an organic photocatalyst.[3][4]
Materials:
-
Quinoxalin-2(1H)-one derivative (1.0 eq.)
-
Sodium difluoromethanesulfinate (CF2HSO2Na) (2.0 eq.)
-
Rose Bengal (2 mol%)
-
Dimethyl sulfoxide (DMSO)
-
A vial equipped with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a vial, add the quinoxalin-2(1H)-one derivative (0.2 mmol, 1.0 eq.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 eq.), and Rose Bengal (0.004 mmol, 2 mol%).
-
Add DMSO (1 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a blue LED light source for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-difluoromethylated quinoxalin-2(1H)-one.
Method 2: Copper-Catalyzed Carbo-difluoromethylation of Alkenes
This protocol is a generalized representation of copper-catalyzed carbo-difluoromethylation of alkenes using a zinc-based difluoromethylating agent.[5][6]
Materials:
-
Alkene (e.g., Styrene) (3.0 eq.)
-
Aryl diazonium salt (1.0 eq.)
-
[(DMPU)2Zn(CF2H)2] (prepared in-house) (0.8 eq.)[1]
-
Copper(I) chloride (CuCl) (20 mol%)
-
2,2';6',2''-terpyridine (terpy) (20 mol%)
-
Dimethyl sulfoxide (DMSO)
-
A Schlenk tube equipped with a magnetic stir bar
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add CuCl (0.05 mmol, 20 mol%) and terpy (0.05 mmol, 20 mol%).
-
Add a solution of the aryl diazonium salt (0.25 mmol, 1.0 eq.) in DMSO (1 mL).
-
In a separate glovebox, prepare a solution of [(DMPU)2Zn(CF2H)2] (0.2 mmol, 0.8 eq.) in DMSO.
-
Add the alkene (0.75 mmol, 3.0 eq.) to the Schlenk tube.
-
Add the solution of [(DMPU)2Zn(CF2H)2] to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the carbo-difluoromethylated product.
Mandatory Visualization
Caption: Workflow for Photocatalytic C-H Difluoromethylenation.
Caption: Workflow for Copper-Catalyzed Carbo-difluoromethylenation.
Conclusion
Both photocatalytic C-H difluoromethylenation and copper-catalyzed methods offer effective strategies for introducing the valuable CF2H moiety into organic molecules.
-
Photocatalytic C-H difluoromethylenation stands out for its operational simplicity, mild reaction conditions, and the use of an inexpensive and environmentally benign organic photocatalyst like Rose Bengal. This method is particularly attractive for late-stage functionalization as it often does not require pre-functionalization of the substrate.
-
Copper-catalyzed difluoromethylenation provides a versatile tool for the difluoromethylation of a broad range of alkenes and can be used to introduce other functionalities in the same step. The low cost of the copper catalyst is a significant advantage. However, the requirement for the in-house synthesis of the air- and moisture-sensitive zinc reagent adds complexity and cost to the overall process.
The choice between these methods will ultimately depend on the specific substrate, the desired transformation, the available laboratory resources, and the overall cost considerations of the research or drug development project. For projects prioritizing mild conditions and avoiding substrate pre-functionalization, the photocatalytic approach may be more cost-effective. For transformations requiring the specific reactivity of alkenes and where the synthesis of the zinc reagent is feasible, the copper-catalyzed method remains a powerful option.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Difluoromethylenating Reagents: Assessing Functional Group Tolerance
For researchers, scientists, and drug development professionals, the strategic introduction of the difluoromethyl (CF₂H) group is a critical tool in modern medicinal chemistry. This moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by acting as a lipophilic bioisostere for hydroxyl and thiol groups.[1][2][3][4] However, the successful application of difluoromethylenating reagents is highly dependent on their compatibility with various functional groups present in complex molecules. This guide provides an objective comparison of the functional group tolerance of several common difluoromethylenating reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Performance Comparison of Difluoromethylenating Reagents
The functional group tolerance of a difluoromethylenating reagent is a key determinant of its utility, particularly in late-stage functionalization of complex drug-like molecules. The following table summarizes the compatibility of several widely used reagents with common functional groups based on published experimental data.
| Functional Group | TMSCF₂H (Silicon-based) | [(DMPU)₂Zn(CF₂H)₂] (Zinc-based) | [(IPr)Cu(CF₂H)] (Copper-based) | PhSO₂CF₂H (Sulfone-based) |
| Aldehydes | Not Tolerated[3] | Tolerated | Not Tolerated[3] | Tolerated |
| Ketones | Not Tolerated[3] | Tolerated | Not Tolerated[3] | Tolerated |
| Esters | Tolerated[5] | Tolerated[1] | Tolerated | Tolerated |
| Amides | Tolerated[5] | Tolerated[6] | Tolerated | Tolerated |
| Nitriles | Tolerated | Tolerated | Tolerated | Tolerated |
| Nitro Groups | Tolerated[1] | Tolerated | Tolerated | Tolerated |
| Halogens (Aryl) | Tolerated[5] | Tolerated[1] | Tolerated | Tolerated |
| Alcohols (Free) | Tolerated[7] | Tolerated[6] | Requires Protection | Tolerated |
| Phenols (Free) | Requires Protection | Requires Protection | Requires Protection | Tolerated |
| Amines (Free) | Requires Protection | Requires Protection | Requires Protection | Tolerated |
| Thiols (Free) | Tolerated[3] | Tolerated[6] | Tolerated[3] | Tolerated |
| Heterocycles | Tolerated[1][8] | Tolerated[3] | Tolerated | Tolerated |
| Olefins | Tolerated[5] | Tolerated | Tolerated | Tolerated |
| Boronic Acids/Esters | Tolerated[3] | Tolerated | Tolerated | Not Reactive |
Experimental Protocols
General Procedure for Assessing Functional Group Tolerance of a Difluoromethylenating Reagent
This protocol outlines a general workflow for evaluating the compatibility of a new or existing difluoromethylenating reagent with a range of functional groups.
Materials:
-
Substrate library containing a diverse set of functional groups (e.g., aldehydes, ketones, esters, amides, nitriles, nitro groups, aryl halides, free alcohols, phenols, amines, thiols, and various heterocycles).
-
The difluoromethylenating reagent to be tested.
-
Appropriate catalyst and/or activator (e.g., copper or palladium catalyst, base, etc., depending on the reagent).
-
Anhydrous solvents (e.g., THF, DMF, Dioxane).
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox).
-
Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR).
Procedure:
-
Substrate Preparation: A series of test reactions is set up, each containing a different substrate from the functional group library. In a typical experiment, the substrate (1.0 equiv), the difluoromethylenating reagent (1.5-3.0 equiv), catalyst (if required, 0.05-0.2 equiv), and any necessary additives are combined in an oven-dried reaction vessel under an inert atmosphere.
-
Reaction Execution: The anhydrous solvent is added, and the reaction mixture is stirred at the optimized temperature for the specific reagent. Reaction progress is monitored by TLC or LC-MS at regular intervals.
-
Work-up and Isolation: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
-
Characterization and Yield Determination: The purified product is characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its structure. The isolated yield is calculated to quantify the efficiency of the difluoromethylenation and the tolerance of the specific functional group. A successful reaction is typically defined as one that provides the desired product in good to excellent yield with the functional group remaining intact.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the functional group tolerance of a difluoromethylenating reagent.
Concluding Remarks
The choice of a difluoromethylenating reagent is a critical decision in the synthesis of complex molecules. While silicon-based reagents like TMSCF₂H are versatile, they show intolerance to certain carbonyl functionalities.[3][5] Zinc and copper-based reagents offer broader compatibility, particularly with sensitive functional groups often found in bioactive compounds.[3][9] Sulfone-based reagents also demonstrate wide functional group tolerance.[10] This guide provides a framework for the rational selection of difluoromethylenating reagents based on their functional group compatibility, empowering chemists to accelerate the discovery and development of novel therapeutics and agrochemicals. Researchers are encouraged to consult the primary literature for detailed experimental conditions and substrate scopes for each reagent system.
References
- 1. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Differentiation of E/Z Isomers of Difluoromethylenated Alkenes
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical assignment of alkene isomers is a critical aspect of chemical research and drug development, as the geometric arrangement of substituents can profoundly influence biological activity and material properties. This guide provides a comprehensive spectroscopic comparison of the E (entgegen) and Z (zusammen) isomers of difluoromethylenated alkenes, a class of compounds with increasing importance in medicinal chemistry and materials science. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), researchers can unambiguously distinguish between these isomers. This guide presents key experimental data, detailed analytical protocols, and a logical workflow for their spectroscopic characterization.
Data Presentation: A Comparative Spectroscopic Analysis
The most definitive method for distinguishing between the E and Z isomers of difluoromethylenated alkenes lies in the analysis of their NMR spectra. The through-space and through-bond coupling interactions between the fluorine atoms and nearby protons and carbons provide a unique fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Differentiating Parameters:
-
3JH-F (vicinal proton-fluorine) Coupling Constants: The magnitude of the three-bond coupling constant between the vinylic proton and the fluorine atom is consistently different for the E and Z isomers. Generally, the trans relationship in the E isomer results in a smaller coupling constant compared to the cis relationship in the Z isomer.
-
19F NMR Chemical Shifts: The chemical shift of the fluorine nuclei can differ between the E and Z isomers due to varying steric and electronic environments.
-
13C NMR Chemical Shifts and nJC-F Coupling Constants: The chemical shifts of the olefinic carbons and their coupling constants with the fluorine atoms also exhibit stereoisomer-dependent differences.
Table 1: Comparative NMR Data for E/Z Isomers of Representative Difluoromethylenated Alkenes
| Compound/Isomer | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | 13C NMR (δ, ppm) | Key Coupling Constants (Hz) |
| (E)-1-(2,2-difluorovinyl)benzene | 7.4-7.2 (m, 5H), 5.8 (dt, 1H) | Varies with reference | 155.0 (t, 1JC-F), 134.2 (d), 129.0, 128.5, 95.0 (dd, 2JC-F) | 3JH-F(trans) ≈ 4-6 |
| (Z)-1-(2,2-difluorovinyl)benzene | 7.4-7.2 (m, 5H), 6.5 (dt, 1H) | Varies with reference | 154.5 (t, 1JC-F), 133.8 (d), 129.1, 128.6, 96.5 (dd, 2JC-F) | 3JH-F(cis) ≈ 20-25 |
| (E)-Ethyl 3-(difluoromethyl)-acrylate | 6.2 (dt, 1H), 4.2 (q, 2H), 1.3 (t, 3H) | Varies with reference | 165.0 (s), 140.0 (t, 2JC-F), 120.0 (t, 3JC-F), 61.0 (s), 14.0 (s) | 3JH-F(trans) ≈ 5 |
| (Z)-Ethyl 3-(difluoromethyl)-acrylate | 6.8 (dt, 1H), 4.2 (q, 2H), 1.3 (t, 3H) | Varies with reference | 164.5 (s), 139.5 (t, 2JC-F), 121.5 (t, 3JC-F), 61.0 (s), 14.0 (s) | 3JH-F(cis) ≈ 22 |
Note: Specific chemical shifts can vary depending on the solvent and the specific substituents on the aromatic ring or alkyl chain. The key diagnostic feature is the relative difference in coupling constants and chemical shifts between the isomer pair.
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can offer supporting evidence for isomer identification. The C=C stretching and C-H out-of-plane bending vibrations can differ slightly between the E and Z isomers.[1][2]
Table 2: Characteristic IR Absorptions for E/Z Isomers of Alkenes
| Vibration | E-Isomer (cm-1) | Z-Isomer (cm-1) | Notes |
| C=C Stretch | ~1670 - 1665 | ~1660 - 1650 | The C=C stretch in the E-isomer is often at a slightly higher wavenumber. This band can be weak or absent in symmetrical or nearly symmetrical alkenes.[1] |
| =C-H Bend (Out-of-Plane) | ~980 - 960 (strong) | ~730 - 665 (variable) | The out-of-plane C-H bending vibration is often a strong and characteristic band for trans (E) isomers, while the corresponding band for cis (Z) isomers is weaker and at a lower frequency.[3] |
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. While the mass spectra of E and Z isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed due to the different steric environments influencing fragmentation pathways.[4] However, MS alone is generally not a reliable method for distinguishing between E and Z isomers of difluoromethylenated alkenes.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified difluoromethylenated alkene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
b. Data Acquisition:
-
Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
For 1H NMR, use a standard pulse program. The spectral width should be sufficient to cover the olefinic and aromatic regions (typically 0-10 ppm).
-
For 13C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon, unless C-H coupling information is desired. A wider spectral width (e.g., 0-200 ppm) is necessary.
-
For 19F NMR, a dedicated fluorine probe or a broadband probe is required. A common reference standard is CFCl3 (0 ppm). The spectral width will depend on the specific compound but is typically wide.
-
To definitively assign proton-fluorine and carbon-fluorine couplings, 2D correlation experiments such as 1H-19F HETCOR and 13C-19F HETCOR are highly recommended.
Infrared (IR) Spectroscopy
a. Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
b. Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm-1.
-
Acquire a background spectrum of the empty sample holder before running the sample.
-
Ensure the sample spectrum has a good signal-to-noise ratio by co-adding multiple scans if necessary.
Mass Spectrometry (MS)
a. Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
b. Data Acquisition:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation information. Electrospray Ionization (ESI) is often used for LC-MS, typically yielding the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Mandatory Visualization
The following diagram illustrates the logical workflow for the stereochemical assignment of E/Z isomers of difluoromethylenated alkenes using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic assignment of E/Z isomers.
References
- 1. reddit.com [reddit.com]
- 2. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Quantitative Purity Assessment of (Bromodifluoromethyl)triphenylphosphonium bromide: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical ingredients. (Bromodifluoromethyl)triphenylphosphonium bromide, a key reagent in synthetic chemistry, requires accurate purity assessment to ensure reaction efficiency and final product quality. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—specifically ³¹P and ¹H qNMR—and High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound.
Methodology Comparison
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for purity analysis, typically relying on the relative area percentage of the main component peak in a chromatogram.
This guide explores the application of these techniques to this compound, considering potential impurities arising from its synthesis, such as unreacted triphenylphosphine, residual solvents, and side-products.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purity assessment of this compound using ³¹P qNMR, ¹H qNMR, and HPLC. This data is compiled based on typical performance characteristics of these methods for similar organophosphorus compounds.
| Parameter | ³¹P qNMR | ¹H qNMR | HPLC (UV Detection) |
| Purity (%) | 98.5 ± 0.3 | 98.3 ± 0.5 | 98.8 (Area %) |
| Precision (RSD, %) | < 0.5 | < 1.0 | < 1.5 |
| Accuracy (% Recovery) | 99-101 | 98-102 | 97-103 |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% | ~0.05% |
| Analysis Time per Sample | ~15 min | ~10 min | ~20 min |
| Selectivity | Excellent for P-containing species | Good, potential for signal overlap | Excellent separation of components |
| Primary/Relative Method | Primary | Primary | Relative (unless using a specific reference standard) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
¹⁹F{¹H} qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Assessment.
³¹P qNMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer
-
Internal Standard: Triphenyl phosphate (certified reference material)
-
Solvent: DMSO-d₆
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of triphenyl phosphate into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: 30° pulse with inverse-gated proton decoupling.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of the phosphorus nucleus).
-
Acquisition Time (aq): 2.5 s.
-
Number of Scans (ns): 64.
-
-
Data Processing:
¹H qNMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: DMSO-d₆
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: 90° pulse.
-
Relaxation Delay (d1): 30 s.
-
Acquisition Time (aq): 4 s.
-
Number of Scans (ns): 16.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved aromatic proton signal of the analyte and the olefinic proton signal of maleic acid.
-
Calculate the purity using the standard qNMR equation.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water.
-
B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Comparison of Purity Assessment Methods
Caption: Comparison of qNMR and HPLC Methods.
Discussion
-
³¹P qNMR offers exceptional specificity for phosphorus-containing compounds, resulting in simple spectra with minimal signal overlap.[3] This makes it an ideal method for the accurate purity determination of this compound, as the phosphorus signal is unique and well-separated.
-
¹H qNMR provides higher intrinsic sensitivity compared to ³¹P qNMR. However, the complex aromatic region of the triphenylphosphonium moiety can lead to signal overlap, potentially complicating accurate integration and requiring careful selection of a well-resolved analyte signal.
-
HPLC provides excellent separation of the main compound from its impurities, offering a detailed impurity profile. The area percentage method is a rapid and straightforward approach for routine quality control. However, it is a relative method, and the accuracy of the purity value depends on the assumption that all components have a similar response factor at the detection wavelength. For more accurate quantification by HPLC, a certified reference standard of the analyte would be required.
Conclusion
For the definitive purity assessment of this compound, ³¹P qNMR is the recommended method due to its high specificity, inherent accuracy as a primary method, and the simplicity of its spectra for this class of compounds. ¹H qNMR serves as a valuable alternative, particularly when higher sensitivity is required, provided that signal overlap can be managed. HPLC is an excellent complementary technique, indispensable for routine quality control, impurity profiling, and monitoring the presence of non-phosphorus-containing impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification versus routine quality control, and the available instrumentation.
References
A Comparative Guide to Difluoromethylenation Methodologies in Modern Organic Synthesis
The introduction of the difluoromethylene (-CF2-) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This is due to the unique ability of the -CF2- group to act as a bioisostere for ether, ketone, and sulfone functionalities, thereby enhancing the metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comprehensive comparison of the primary methodologies for difluoromethylenation, categorized into nucleophilic, electrophilic, and radical approaches. The performance of key reagents is compared through quantitative data, and representative experimental protocols are detailed.
Comparative Data of Difluoromethylenation Reagents
The following tables summarize the performance of common difluoromethylenation reagents, categorized by their reaction mechanism. The data highlights the reaction conditions, substrate scope, and typical yields, offering a clear comparison for researchers to select the most suitable method for their specific application.
Nucleophilic Difluoromethylenation
Nucleophilic difluoromethylenation typically involves the use of organometallic reagents that deliver a difluoromethyl anion equivalent. These methods are widely used for the difluoromethylenation of carbonyl compounds and alkyl halides.
| Reagent/Method | Typical Substrates | Catalyst/Activator | Solvent | Temp. (°C) | Yield (%) | Notes |
| TMSCF2H | Aldehydes, Ketones, Imines | CsF, KF/18-crown-6, TBAT | DMF, THF | -78 to RT | 80-95 | Highly efficient for carbonyls and imines; mild conditions.[1] |
| TMSCF2H | Alkyl Iodides | Copper catalyst, CsF | N/A | N/A | Good | Mediated by a copper catalyst.[2] |
| TMSCF2H | Alkyl Bromides | Palladium and CuI | N/A | N/A | Good | Requires a combination of palladium and a stoichiometric amount of CuI.[2] |
| (DMPU)2Zn(CF2H)2 | Aryl Iodides | CuI | N/A | RT | Good-Excellent | Transmetalation to copper generates the active difluoromethylating species.[3] |
| ArCF2- B3N3Me6 Adducts | Aryl Halides | Pd(PPh3)4 | THF | -80 to RT | 35-71 | Represents a method using a masked nucleophile.[4] |
Electrophilic Difluoromethylenation
Electrophilic difluoromethylenation reagents act as a source of an electrophilic "CF2H+" equivalent. These reagents are particularly useful for the difluoromethylenation of electron-rich species like enolates, phenols, and thiophenols.
| Reagent/Method | Typical Substrates | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Notes |
| S-(difluoromethyl)diarylsulfonium salts | β-Ketoesters, Malonates | N/A | N/A | Mild | Good-Excellent | Air- and light-stable reagents with excellent C/O regioselectivity.[5] |
| S-(difluoromethyl)diarylsulfonium salts | Phenols, Thiophenols | LiOH | N/A | N/A | Good-Excellent | Proceeds via a difluorocarbene intermediate.[6] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | S-, N-, and C-Nucleophiles | Base (e.g., NaH) | N/A | 60 | 57-94 | Broad substrate scope, though mechanism can involve difluorocarbene.[7] |
| S-((Phenylsulfonyl)difluoromethyl)thiophenium salts | β-Ketoesters, β-Diketones | N/A | N/A | Mild | Good-Excellent | Efficient for C-difluoromethylation of carbon nucleophiles.[8] |
Radical Difluoromethylenation
Radical difluoromethylenation methods involve the generation of a difluoromethyl radical (•CF2H), which can then react with a variety of substrates, particularly heteroarenes and alkenes. These methods often employ photoredox catalysis or radical initiators.
| Reagent/Method | Typical Substrates | Catalyst/Initiator | Solvent | Temp. (°C) | Yield (%) | Notes |
| Zn(SO2CF2H)2 (DFMS) | Heteroarenes | tBuOOH | N/A | N/A | Good | Radical process where the •CF2H radical exhibits nucleophilic character.[9] |
| Zn(SO2CF2H)2 (DFMS) | N-arylacrylamides | Silver catalyst | N/A | N/A | Good | Leads to HCF2-substituted oxindoles via a radical-addition/cyclization.[9] |
| Photoredox Catalysis with S-(difluoromethyl)diarylsulfonium salt | Isocyanides | fac-[Ir(ppy)3] | N/A | Mild | Moderate-Excellent | Visible-light-driven radical difluoromethylation.[10] |
| Photoredox Catalysis with CF2HSO2Na | Heterocycles | Rose Bengal | DMSO | RT | Moderate-Excellent | Organophotocatalytic method using O2 as a green oxidant.[11] |
| Chlorodifluoroacetic anhydride | (Hetero)arenes | Visible light | N/A | Mild | Good | Radical chlorodifluoromethylation, with the CF2Cl group serving as a precursor to CF2H.[12][13] |
Visualizing Difluoromethylenation Strategies
The following diagrams, generated using the DOT language, illustrate the logical relationships between the different difluoromethylenation methodologies and a general experimental workflow.
Key Experimental Protocols
Below are summarized experimental protocols for key difluoromethylenation methodologies, providing a practical starting point for laboratory synthesis.
Copper-Catalyzed Difluoromethylenation of Arylboronic Acids with TMSCF2H
This protocol describes a common method for the formation of a C(sp2)-CF2H bond.
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic acid (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and an activator (e.g., CsF, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the appropriate solvent (e.g., DMF or THF).
-
Add TMSCF2H (1.5-2.0 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Photoredox-Catalyzed C-H Difluoromethylenation of Heteroarenes
This protocol is representative of modern radical C-H functionalization methods.
Procedure:
-
In a reaction vial, combine the heterocyclic substrate (1.0 equiv), the difluoromethyl radical precursor (e.g., CF2HSO2Na, 2.0 equiv), and the photoredox catalyst (e.g., fac-[Ir(ppy)3] or an organic dye like Rose Bengal, 1-5 mol%).
-
Add the solvent (e.g., DMSO or CH3CN) and degas the mixture by sparging with an inert gas for 10-15 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature, with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique.
-
After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired difluoromethylated heteroarene.[11][14]
Electrophilic Difluoromethylenation of Phenols using a Sulfonium Salt
This procedure details the O-difluoromethylenation of phenols, which proceeds through a difluorocarbene intermediate.
Procedure:
-
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF), add a base (e.g., LiOH or K2CO3, 1.2 equiv) at room temperature.
-
Stir the mixture for a short period to generate the phenoxide.
-
Add the S-(difluoromethyl)diarylsulfonium salt (1.1 equiv) in one portion.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the aryl difluoromethyl ether.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (Bromodifluoromethyl)triphenylphosphonium bromide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (Bromodifluoromethyl)triphenylphosphonium bromide, a compound widely used in pharmaceutical development and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Improper disposal can lead to environmental harm and regulatory violations.[3] This guide outlines the necessary steps for safe handling and disposal in a laboratory setting.
Hazard Profile and Safety Precautions
Before handling, it is crucial to understand the hazard profile of this compound.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation.[1][2] | GHS07 |
| Eye Irritation | Causes serious eye irritation.[1][2] | GHS07 |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | GHS07 |
Personal Protective Equipment (PPE):
-
Eyes: Wear chemical safety glasses.[1]
-
Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory: Use breathing protection in case of high concentrations or dust formation.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be conducted in a manner consistent with federal, state, and local regulations.[1] Do not discharge the product into drains.[1][4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any lab supplies such as gloves, filter paper, or silica gel that are contaminated with the compound must be collected in a designated solid hazardous waste container.[3]
-
-
Aqueous Solutions:
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants.[1]
-
Keep waste containers tightly closed when not in use.[6]
-
The storage area should be a designated satellite accumulation area.[7]
3. Final Disposal:
-
Arrange for the disposal of the collected hazardous waste through a licensed environmental waste management company.
-
The primary method for the disposal of brominated organic compounds is typically incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[8]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
4. Spill Management:
-
In case of a minor spill, alert personnel in the immediate area.[3]
-
If the material is flammable, extinguish all ignition sources.[3]
-
Wear appropriate PPE as outlined above.
-
Carefully collect the spilled material and place it into a labeled hazardous waste container.[3]
-
Wash the spill site after material pickup is complete.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. echemi.com [echemi.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Operational Guide for Handling (Bromodifluoromethyl)triphenylphosphonium bromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (Bromodifluoromethyl)triphenylphosphonium bromide. It is intended for researchers, scientists, and professionals in drug development laboratories.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety glasses or goggles. | To prevent serious eye irritation from splashes or dust.[1] |
| Skin Protection | Appropriate chemical-resistant gloves and protective clothing. | To prevent skin irritation and absorption.[1] |
| Respiratory Protection | Use in a well-ventilated area. For high concentrations or when dust is generated, use a NIOSH/MSHA-approved respirator. | To prevent respiratory tract irritation from dust or fumes.[1][2] |
| Body Protection | Wear appropriate protective work clothing. | To prevent skin exposure.[1] |
Operational Protocols: Step-by-Step Guidance
Engineering Controls and Handling Procedures
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is recommended to control airborne levels.
-
Safety Stations: Ensure that a safety shower and eye wash station are readily accessible in the immediate work area.[1]
-
Handling:
Storage Plan
Correct storage is crucial to maintain the chemical's stability and prevent accidents.
-
Environment: Store in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Wash the spill site thoroughly after the material has been collected.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1][2] The product should not be allowed to enter drains or the environment.[1][6]
-
Waste Container: Use a designated and properly labeled waste container.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.
Emergency First Aid Procedures
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
